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CD666

Cat. No.: B1663166
M. Wt: 364.5 g/mol
InChI Key: QCSYBKHFYYISTQ-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CD666 is a synthetic organic compound classified as a synthetic retinoid. It is identified as a selective agonist for the human nuclear retinoic acid receptor gamma (RARγ) . Retinoic acid receptors are ligand-dependent transcription factors that regulate key biological processes, including cell proliferation, differentiation, and apoptosis. The selectivity of this compound for the RARγ subtype makes it a valuable pharmacological tool for dissecting the specific roles of this receptor in development, homeostasis, and disease contexts . Researchers can utilize this compound to investigate RARγ-mediated signaling pathways and gene expression programs. According to the Guide to Pharmacology, this compound has a molecular weight of 364.2 g/mol and a molecular formula of C 24 H 28 O 3 . Its structure and properties are defined by the SMILES notation OC(c1ccc2c(c1)C(C)(C)CCC2(C)C)/C=C/c1ccc(cc1)C(=O)O and the InChIKey QCSYBKHFYYISTQ-KPKJPENVSA-N . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28O3 B1663166 CD666

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H28O3

Molecular Weight

364.5 g/mol

IUPAC Name

4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid

InChI

InChI=1S/C24H28O3/c1-23(2)13-14-24(3,4)20-15-18(10-11-19(20)23)21(25)12-7-16-5-8-17(9-6-16)22(26)27/h5-12,15,21,25H,13-14H2,1-4H3,(H,26,27)/b12-7+

InChI Key

QCSYBKHFYYISTQ-KPKJPENVSA-N

SMILES

CC1(CCC(C2=C1C=CC(=C2)C(C=CC3=CC=C(C=C3)C(=O)O)O)(C)C)C

Isomeric SMILES

CC1(CCC(C2=C1C=CC(=C2)C(/C=C/C3=CC=C(C=C3)C(=O)O)O)(C)C)C

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(C=CC3=CC=C(C=C3)C(=O)O)O)(C)C)C

Synonyms

4-[(1E)-3-Hydroxy-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl]-benzoic                              acid

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of CD666, a Selective Retinoic Acid Receptor γ (RARγ) Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CD666, also known by its chemical name 4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid, is a synthetic organic compound identified as a potent and selective agonist for the Retinoic Acid Receptor gamma (RARγ). RARs are ligand-dependent nuclear transcription factors that play a critical role in cellular growth, differentiation, and apoptosis. As a selective RARγ agonist, this compound offers a targeted approach to modulating gene expression for therapeutic purposes, particularly in contexts where RARγ signaling is paramount. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual diagrams of the involved signaling pathways.

Core Mechanism of Action: RARγ Agonism

The primary mechanism of action of this compound is its function as a selective agonist for the Retinoic Acid Receptor gamma (RARγ), a member of the nuclear receptor superfamily.[1]

The Retinoic Acid Receptor (RAR) Signaling Pathway

Retinoic acid receptors (RARs) exist as three subtypes: RARα, RARβ, and RARγ. These receptors form heterodimers with Retinoid X Receptors (RXRs). In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This DNA-bound complex is associated with corepressor proteins, such as NCoR, which recruit histone deacetylases (HDACs) to maintain a condensed chromatin structure and repress gene transcription.[2]

Upon binding of an agonist like this compound to the ligand-binding pocket of RARγ, a conformational change is induced in the receptor. This change leads to the dissociation of the corepressor complex and the recruitment of coactivator proteins, including histone acetyltransferases (HATs). The recruitment of these coactivator complexes results in the acetylation of histones, leading to a more relaxed chromatin structure and the initiation of target gene transcription.

The signaling cascade can be summarized as follows:

  • Ligand Binding: this compound binds to the ligand-binding domain of RARγ.

  • Conformational Change: The receptor undergoes a conformational shift.

  • Corepressor Dissociation: The corepressor complex is released from the RAR/RXR heterodimer.

  • Coactivator Recruitment: Coactivator proteins are recruited to the complex.

  • Transcriptional Activation: The transcription of downstream target genes is initiated.

RAR_Signaling_Pathway cluster_nucleus Nucleus This compound This compound RARg RARγ RXR RXR CoRepressor Co-Repressor CoActivator Co-Activator RARE RARE TargetGene Target Gene Transcription

Quantitative Data (Analogous Compounds)

CompoundTargetAssay TypeValueReference
CD1530 RARγBinding Affinity (Ki)150 nM[3][4][5][6]
RARβBinding Affinity (Ki)1500 nM[3][4][5]
RARαBinding Affinity (Ki)2750 nM[3][4][5]
RARγTranscriptional Activity (AC50)1.8 nM[3][5]
BMS961 RARγTranscriptional Activity (EC50)30 nM[7][8]
RARβTranscriptional Activity (EC50)1000 nM[8]
RARαTranscriptional Activity (EC50)>1000 nM (no activity)

These data highlight the significant selectivity of these compounds for RARγ over the other RAR subtypes. It is anticipated that this compound possesses a similar high-affinity and selective profile for RARγ.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of RARγ agonists.

RARγ Transcriptional Activation Assay (Cell-Based Reporter Assay)

This assay quantifies the ability of a compound to activate the transcriptional activity of RARγ in a cellular context.

Objective: To determine the EC50 value of an RARγ agonist.

Materials:

  • Mammalian cell line (e.g., HEK293T, CV-1)

  • Expression vector for human RARγ

  • Expression vector for human RXRα

  • Reporter plasmid containing a luciferase gene downstream of a RARE promoter

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound (e.g., this compound) and reference agonist (e.g., all-trans Retinoic Acid)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the RARγ expression vector, RXRα expression vector, and the RARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours to allow for receptor and reporter expression.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) and a reference agonist in the appropriate cell culture medium. Remove the transfection medium and add the compound dilutions to the cells.

  • Incubation: Incubate the treated cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase readings to a control (e.g., vehicle-treated cells). Plot the normalized data against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental_Workflow

Nuclear Receptor Binding Assay (Competitive Radioligand Binding Assay)

This assay measures the affinity of a compound for the RARγ ligand-binding domain.

Objective: To determine the Ki or IC50 value of a test compound for RARγ.

Materials:

  • Purified recombinant human RARγ ligand-binding domain (LBD)

  • Radiolabeled ligand with known high affinity for RARγ (e.g., [3H]-all-trans Retinoic Acid)

  • Test compound (e.g., this compound)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • Assay buffer

Protocol:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the purified RARγ LBD, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer.

  • Incubation: Incubate the reaction mixture at 4°C for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by various methods, such as filtration through a glass fiber filter (the receptor and bound ligand are retained on the filter) or by using dextran-coated charcoal (which adsorbs the free ligand).

  • Quantification: For filtration assays, place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter. For charcoal adsorption, centrifuge to pellet the charcoal and count the radioactivity in the supernatant.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Concluding Remarks

This compound is a selective agonist of the Retinoic Acid Receptor γ. Its mechanism of action is centered on the ligand-induced activation of the RARγ/RXR heterodimer, leading to the modulation of target gene transcription. While specific quantitative data for this compound are not widely published, data from structurally and functionally similar compounds suggest it is a potent and highly selective molecule. The experimental protocols provided herein offer a framework for the further characterization of this compound and other novel RARγ agonists. The targeted nature of this compound holds promise for therapeutic applications where the specific modulation of the RARγ signaling pathway is desired, potentially offering improved efficacy and reduced off-target effects compared to non-selective retinoids. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

In-Depth Technical Guide: CD666, a Selective Retinoic Acid Receptor Gamma (RARγ) Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CD666 is a synthetic retinoid identified as a potent and selective agonist for the Retinoic Acid Receptor Gamma (RARγ), a member of the nuclear receptor superfamily. RARγ plays a crucial role in regulating gene expression involved in various biological processes, including cell differentiation, proliferation, and apoptosis. The selectivity of this compound for RARγ makes it a valuable tool for investigating the specific functions of this receptor subtype and a potential starting point for the development of therapeutic agents targeting RARγ-mediated pathways. This document provides a comprehensive overview of the chemical structure, properties, and known biological context of this compound, alongside representative experimental protocols and signaling pathway diagrams to facilitate further research and drug development efforts.

Compound Identity and Physicochemical Properties

This compound is a synthetic organic molecule with the IUPAC name 4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid.[1] Its structure is characterized by a tetramethyl-dihydronaphthalene group linked to a benzoic acid moiety via a propenyl chain.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid[1]
CAS Number 144006-45-1[1]
Molecular Formula C24H28O3[1]
ChEMBL ID CHEMBL97080[1]
PubChem CID 10090192[1]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 364.5 g/mol PubChem[1]
XLogP3 6.3PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 4PubChem
Topological Polar Surface Area 57.5 ŲPubChem[1]

Biological Activity and Mechanism of Action

This compound is a selective agonist of the Retinoic Acid Receptor Gamma (RARγ).[2][3] RARs are ligand-activated transcription factors that, upon binding to their cognate ligands, form heterodimers with Retinoid X Receptors (RXRs). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of gene transcription.

While this compound is documented as a RARγ-selective agonist, specific quantitative data on its binding affinity (Ki) and functional potency (EC50) were not available in the public domain at the time of this review. The selectivity of this compound for RARγ over RARα and RARβ makes it a valuable chemical probe to elucidate the specific biological roles of RARγ.

Signaling Pathway

The binding of this compound to RARγ initiates a cascade of molecular events that ultimately alters gene expression. The generalized signaling pathway for a RARγ agonist is depicted below.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex Active Complex Formation This compound This compound RARg RARγ This compound->RARg Enters Nucleus and Binds RARE RARE (on DNA) RARg_RXR RARγ-RXR Heterodimer RARg->RARg_RXR RXR RXR RXR->RARg_RXR Coactivators Co-activators RARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation RARg_RXR->RARE Binds to Cellular_Response Cellular Response (e.g., Differentiation, Apoptosis) Protein->Cellular_Response Leads to

Caption: RARγ Signaling Pathway Activated by this compound.

Experimental Protocols

Representative RARγ Agonist Reporter Gene Assay

This protocol is a representative example and may require optimization for specific cell lines and experimental conditions.

Objective: To determine the potency (EC50) of a test compound (e.g., this compound) as a RARγ agonist.

Materials:

  • HEK293 cells (or other suitable cell line)

  • RARγ expression vector

  • Luciferase reporter vector containing RAREs

  • Transfection reagent

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Test compound (this compound)

  • Reference RARγ agonist (e.g., all-trans retinoic acid)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Seed cells into 96-well plates at an appropriate density.

    • Co-transfect the cells with the RARγ expression vector and the RARE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours to allow for receptor and reporter expression.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (this compound) and the reference agonist in the appropriate vehicle (e.g., DMSO).

    • Remove the transfection medium from the cells and replace it with a medium containing the various concentrations of the test compound or reference agonist.

    • Include a vehicle-only control.

    • Incubate the plates for an additional 18-24 hours.

  • Luciferase Assay:

    • After the incubation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control for cell viability if necessary.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental_Workflow cluster_prep Day 1: Preparation and Transfection cluster_treatment Day 2: Compound Treatment cluster_assay Day 3: Assay and Data Analysis A Seed HEK293 cells in 96-well plate B Co-transfect with RARγ and RARE-luciferase vectors A->B C Prepare serial dilutions of this compound D Treat cells with This compound dilutions C->D E Lyse cells and add luciferase reagent F Measure luminescence E->F G Plot dose-response curve and calculate EC50 F->G

Caption: Workflow for RARγ Agonist Reporter Gene Assay.

Conclusion

This compound is a valuable research tool for studying the specific biological functions of RARγ due to its selectivity. While detailed experimental data and protocols for this specific compound are sparse in publicly available literature, its known identity as a RARγ agonist allows for the application of established assay methodologies to further characterize its pharmacological profile. The information and representative protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals interested in leveraging this compound for their studies of RARγ signaling and its therapeutic potential. Further research is warranted to fully elucidate the quantitative biological activity and the precise molecular interactions of this compound with its target.

References

In-depth Technical Guide on the Discovery and Synthesis of the CD666 Molecule

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search of scientific literature and databases has revealed no evidence of the discovery or synthesis of a molecule designated as "CD666." The "CD" nomenclature, standing for "Cluster of Differentiation," is a standardized system used to identify and classify cell surface molecules. This system has cataloged hundreds of molecules, but "this compound" is not among them.

The absence of any published data, experimental protocols, or established signaling pathways related to a "this compound" molecule makes it impossible to provide an in-depth technical guide as requested. The creation of such a document would require the fabrication of scientific data, which falls outside the scope of providing factual and accurate information.

For the benefit of the intended audience of researchers, scientists, and drug development professionals, the following sections provide a general framework and examples of the types of information and diagrams that would be included in a technical guide for a discovered molecule, using the well-characterized CD40 molecule as an illustrative example where relevant.

Section 1: Discovery and Characterization (Hypothetical Framework)

This section would typically detail the initial identification of the novel molecule. It would include:

  • Screening Methodology: A description of the screening process that led to the identification of the molecule (e.g., monoclonal antibody screening, genomic or proteomic analysis).

  • Isolation and Purification: Protocols for isolating the molecule from its native source.

  • Structural Elucidation: Data from techniques such as mass spectrometry, X-ray crystallography, or NMR spectroscopy used to determine the molecule's structure.

Table 1: Hypothetical Physicochemical Properties of a Novel Molecule

PropertyValueMethod of Determination
Molecular Weight (kDa)Data would be presented hereMass Spectrometry
Isoelectric Point (pI)Data would be presented hereIsoelectric Focusing
Amino Acid SequenceSequence data would be providedEdman Degradation/MS
Post-Translational Mods.e.g., Glycosylation, PhosphorylationWestern Blot, MS/MS

Section 2: Synthesis and Manufacturing (Hypothetical Framework)

This part of the guide would focus on the synthetic production of the molecule.

  • Recombinant Expression Systems: Detailed protocols for expressing the molecule in bacterial, yeast, insect, or mammalian cell systems. This would include vector design, transfection/transformation methods, and cell culture conditions.

  • Chemical Synthesis: For smaller molecules or peptides, a step-by-step chemical synthesis protocol would be provided.

  • Purification and Quality Control: Methodologies for purifying the synthesized molecule (e.g., chromatography techniques) and ensuring its purity, identity, and activity (e.g., HPLC, SDS-PAGE, bioassays).

Experimental Workflow for Recombinant Protein Production

G cluster_0 Gene Synthesis & Cloning cluster_1 Expression cluster_2 Purification & QC a Gene Synthesis b Vector Insertion a->b c Transfection into Host Cells b->c d Cell Culture & Induction c->d e Cell Lysis & Extraction d->e f Chromatography e->f g Quality Control Assays f->g h Purified Molecule g->h Final Product

Caption: A generalized workflow for the production of a recombinant molecule.

Section 3: Biological Function and Signaling Pathways (Illustrative Example using CD40)

This section would elucidate the molecule's role in biological processes. Since no data exists for "this compound," the signaling pathway of the well-understood CD40 molecule is presented for illustrative purposes. CD40 is a costimulatory protein found on antigen-presenting cells and is crucial for a broad variety of immune and inflammatory responses.[1]

Upon binding its ligand, CD40L, CD40 recruits TNF receptor-associated factors (TRAFs).[2][3] This recruitment initiates several downstream signaling cascades, including the canonical and non-canonical NF-κB pathways, as well as the MAPK and STAT3 pathways.[2][4][5] These pathways ultimately regulate gene expression, leading to diverse cellular responses such as proliferation, differentiation, and cytokine production.[4][5]

Illustrative CD40 Signaling Pathway

G CD40L CD40L CD40 CD40 Receptor CD40L->CD40 Binds TRAFs TRAF Recruitment (TRAF2, 3, 5, 6) CD40->TRAFs Activates NFkB NF-κB Pathway TRAFs->NFkB MAPK MAPK Pathway TRAFs->MAPK STAT3 JAK/STAT Pathway TRAFs->STAT3 Gene Gene Expression NFkB->Gene MAPK->Gene STAT3->Gene Response Cellular Response (e.g., Cytokine Release) Gene->Response

Caption: Simplified diagram of the CD40 signaling cascade.

References

Avelumab: A Technical Guide to Approved Indications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avelumab is a human immunoglobulin G1 (IgG1) monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). By blocking the interaction of PD-L1 with its receptors, programmed cell death protein 1 (PD-1) and B7.1, avelumab releases the suppression of the T-cell mediated antitumor immune response.[1][2] This mechanism of action has led to its approval for the treatment of several aggressive cancers. This guide provides an in-depth overview of the core approved indications for avelumab, focusing on the pivotal clinical trial data, experimental protocols, and the underlying signaling pathways.

Approved Indications and Clinical Efficacy

Avelumab has received regulatory approval from major agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), for the treatment of three main cancer types: Merkel cell carcinoma, urothelial carcinoma, and renal cell carcinoma.

Merkel Cell Carcinoma (MCC)

Avelumab is the first FDA-approved treatment for metastatic Merkel cell carcinoma.[3] It is indicated for adult and pediatric patients 12 years and older with metastatic MCC.[1][3]

Pivotal Trial: JAVELIN Merkel 200

The approval for metastatic MCC was based on data from the JAVELIN Merkel 200 trial, an open-label, single-arm, multicenter study.[3]

Quantitative Data from JAVELIN Merkel 200

Efficacy EndpointPreviously Treated Patients (n=88)Treatment-Naïve Patients (n=116)
Objective Response Rate (ORR) 33.0% (95% CI: 23.3-43.8)39.7% (95% CI: 30.7-49.2)
Complete Response (CR) Rate 11.4%Not Reported
Durable Response Rate (≥6 months) Not Reported30.2% (95% CI: 22.0-39.4)
Duration of Response (DOR) Median not reached (95% CI: 18.0 months-not estimable)Not Reported
Progression-Free Survival (PFS) 1-year PFS rate: 30% (95% CI: 21-41)Median: 4.1 months (95% CI: 1.4-6.1)
Overall Survival (OS) 1-year OS rate: 52% (95% CI: 41-62); Median: 12.9 months (95% CI: 7.5-not estimable)Median: 20.3 months (95% CI: 12.4-not estimable)

Experimental Protocol: JAVELIN Merkel 200

  • Study Design: Open-label, single-arm, multicenter, phase II trial.

  • Patient Population: Patients with histologically confirmed metastatic MCC with disease progression on or after chemotherapy administered for metastatic disease (previously treated cohort) or treatment-naïve patients (first-line cohort).

  • Intervention: Avelumab 10 mg/kg administered as an intravenous infusion every 2 weeks.

  • Primary Endpoint: Confirmed objective response rate (ORR) for the previously treated cohort and durable response for the first-line cohort, as assessed by an independent review committee according to RECIST v1.1.

  • Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), and overall survival (OS).

Urothelial Carcinoma (UC)

Avelumab is indicated for the maintenance treatment of patients with locally advanced or metastatic urothelial carcinoma that has not progressed with first-line platinum-containing chemotherapy.[3][4] It is also approved for patients with locally advanced or metastatic UC who have disease progression during or following platinum-containing chemotherapy.[1][5]

Pivotal Trial: JAVELIN Bladder 100

The approval for first-line maintenance therapy was based on the JAVELIN Bladder 100 trial, a randomized, multicenter, open-label Phase III study.[6]

Quantitative Data from JAVELIN Bladder 100

Efficacy EndpointAvelumab + Best Supportive Care (BSC) (n=350)BSC Alone (n=350)Hazard Ratio (HR) (95% CI)p-value
Median Overall Survival (OS) - All Patients 21.4 months14.3 months0.69 (0.56, 0.86)0.001
Median Overall Survival (OS) - PD-L1+ Patients Not Reached17.1 months0.56 (0.40, 0.79)<0.001
Median Progression-Free Survival (PFS) - All Patients 3.7 months2.0 months0.62 (0.52, 0.75)<0.001

Experimental Protocol: JAVELIN Bladder 100

  • Study Design: Randomized, multicenter, open-label, parallel-arm, phase III trial.

  • Patient Population: Patients with unresectable, locally advanced or metastatic urothelial carcinoma that had not progressed after four to six cycles of first-line platinum-containing chemotherapy.

  • Intervention: Patients were randomized 1:1 to receive either avelumab 800 mg intravenously every 2 weeks plus best supportive care (BSC) or BSC alone. Treatment was initiated within 4-10 weeks after the last chemotherapy dose.

  • Primary Endpoint: Overall survival (OS) in all patients and in patients with PD-L1-positive tumors.

  • Secondary Endpoints: Progression-free survival (PFS) and objective response rate (ORR).

Renal Cell Carcinoma (RCC)

Avelumab, in combination with axitinib, is indicated for the first-line treatment of patients with advanced renal cell carcinoma.[3][5]

Pivotal Trial: JAVELIN Renal 101

The approval for this indication was based on the JAVELIN Renal 101 trial, a phase III, multinational, randomized, open-label study.[3][7]

Quantitative Data from JAVELIN Renal 101

Efficacy EndpointAvelumab + Axitinib (n=442)Sunitinib (n=444)Hazard Ratio (HR) (95% CI)p-value
Median Progression-Free Survival (PFS) - PD-L1+ Population 13.8 months7.2 months0.61 (0.47, 0.79)<0.001
Median Progression-Free Survival (PFS) - Overall Population 13.8 months8.4 months0.69 (0.56, 0.84)<0.001
Objective Response Rate (ORR) - Overall Population 51.4%25.7%-<0.001

Experimental Protocol: JAVELIN Renal 101

  • Study Design: Phase III, multinational, randomized, open-label, parallel-arm study.[8]

  • Patient Population: Patients with untreated advanced renal cell carcinoma with a clear-cell component.

  • Intervention: Patients were randomized 1:1 to receive avelumab 10 mg/kg IV every 2 weeks in combination with axitinib 5 mg orally twice daily, or sunitinib 50 mg orally once daily for 4 weeks on treatment followed by 2 weeks off.

  • Primary Endpoints: Progression-free survival (PFS) and overall survival (OS) in patients with PD-L1-positive tumors.

  • Secondary Endpoints: PFS and OS in the overall population, and ORR.

Mechanism of Action and Signaling Pathway

Avelumab functions as an immune checkpoint inhibitor by targeting PD-L1. PD-L1 can be expressed on tumor cells and tumor-infiltrating immune cells.[1] Its interaction with PD-1 on T-cells and B7.1 on antigen-presenting cells delivers an inhibitory signal, leading to T-cell anergy and exhaustion, thereby allowing cancer cells to evade immune surveillance.[1] Avelumab blocks this interaction, restoring the anti-tumor immune response.[1]

PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_apc Antigen Presenting Cell Tumor Cell Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal T-Cell T-Cell Inhibition T-Cell Inhibition PD1->Inhibition TCR TCR Activation T-Cell Activation TCR->Activation APC APC MHC MHC MHC->TCR Antigen Presentation Avelumab Avelumab Avelumab->PDL1 Blocks Interaction

Avelumab blocks the PD-L1/PD-1 inhibitory pathway.

Representative Experimental Workflow

The clinical development of avelumab follows a structured workflow to assess its safety and efficacy in cancer patients. This generally involves patient screening, enrollment, treatment administration, and subsequent monitoring for response and adverse events.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Assessment Phase InclusionCriteria Inclusion Criteria Met (e.g., Histologically Confirmed Metastatic Disease) InformedConsent Informed Consent InclusionCriteria->InformedConsent ExclusionCriteria Exclusion Criteria Not Met (e.g., Prior Checkpoint Inhibitor) ExclusionCriteria->InformedConsent Randomization Randomization (if applicable) InformedConsent->Randomization AvelumabAdmin Avelumab Administration (e.g., 10 mg/kg or 800 mg IV q2w) Randomization->AvelumabAdmin BSC Best Supportive Care Randomization->BSC Combination Combination Agent (e.g., Axitinib) AvelumabAdmin->Combination TumorAssessment Tumor Assessment (e.g., RECIST v1.1) AvelumabAdmin->TumorAssessment SafetyMonitoring Safety Monitoring (Adverse Events) AvelumabAdmin->SafetyMonitoring BSC->TumorAssessment BSC->SafetyMonitoring SurvivalFollowup Survival Follow-up TumorAssessment->SurvivalFollowup

A typical clinical trial workflow for avelumab.

Conclusion

Avelumab has demonstrated significant clinical benefit in several challenging-to-treat cancers, establishing it as a key therapeutic agent in the field of immuno-oncology. Its efficacy in Merkel cell carcinoma, urothelial carcinoma, and renal cell carcinoma is supported by robust data from pivotal clinical trials. Ongoing research continues to explore its potential in other malignancies and in combination with other anti-cancer therapies, aiming to further expand its clinical utility and improve patient outcomes.

References

A Technical Guide to the Biological Targets of CD666: An Illustrative Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches reveal ambiguity in the term "CD666." Within the established Cluster of Differentiation (CD) nomenclature for cell surface proteins, a "this compound" has not been officially designated. The highest assigned number is approximately 371.[1][2][3] However, chemical databases like PubChem list a synthetic organic compound with the synonym this compound, identified as a potent and selective Retinoic Acid Receptor gamma (RARγ) agonist.[4][5]

Given the request for biological targets and signaling pathways, which typically relates to protein interactions, this guide will proceed under a hypothetical framework. It will use the placeholder "CD700" to represent a novel, fictional cell surface protein. This document serves as a detailed template for the type of in-depth technical guide that would be developed during the preclinical investigation of a newly discovered biological molecule.

Executive Summary

This document outlines the preclinical in vitro strategy for identifying and validating the biological targets of the hypothetical novel cell surface protein, CD700. Initial screening has identified several putative intracellular and extracellular binding partners. This guide provides the quantitative data from these screens, detailed protocols for interaction validation, and visual workflows for the experimental and signaling pathways involved. The primary goal is to elucidate the functional role of CD700 and identify potential nodes for therapeutic intervention.

Putative Target Identification & Quantitative Analysis

To identify proteins that interact directly with CD700, a Yeast Two-Hybrid (Y2H) screen was performed using the extracellular and intracellular domains of CD700 as bait against a human leukocyte cDNA library. Positive interactions were subsequently quantified and validated using Surface Plasmon Resonance (SPR) to determine binding affinities.

Table 1: Summary of Putative CD700 Interactors and Binding Affinities

Putative InteractorBait DomainMethodKD (nM)ka (1/Ms)kd (1/s)Notes
Kinase-A IntracellularY2H, SPR15.22.1 x 1053.2 x 10-3Potential signaling initiator
Adaptor-B IntracellularY2H, SPR89.71.5 x 1051.3 x 10-2Links to cytoskeleton
Scaffold-C IntracellularY2H, SPR250.48.8 x 1042.2 x 10-2Binds multiple signaling proteins
Ligand-X ExtracellularSPR5.84.3 x 1052.5 x 10-3Soluble extracellular cytokine
Adhesion-Y ExtracellularSPR120.11.1 x 1051.3 x 10-2Cell-cell adhesion molecule

KD (Equilibrium Dissociation Constant), ka (Association Rate Constant), kd (Dissociation Rate Constant). Data are representative of triplicate experiments.

Visualizing Workflows and Pathways

Experimental Workflow: Interaction Screening

The following diagram illustrates the high-level workflow used to screen for and validate potential protein interactors of CD700.

G cluster_discovery Discovery Phase cluster_validation Validation Phase Bait Construct CD700 Bait (Intracellular Domain) Y2H Yeast Two-Hybrid Screen Bait->Y2H Library Prepare Human Leukocyte cDNA Prey Library Library->Y2H Hits Identify Primary Hits (Growth on Selective Media) Y2H->Hits Purify Purify Recombinant CD700 & Hit Proteins Hits->Purify Prioritize Hits SPR Surface Plasmon Resonance (SPR) Analysis Purify->SPR Kinetics Determine Binding Kinetics (KD, ka, kd) SPR->Kinetics Pathway Pathway Mapping Kinetics->Pathway Inform Pathway Model G cluster_nuc Nuclear Events LigandX Ligand-X CD700 CD700 LigandX->CD700 Binds KinaseA Kinase-A CD700->KinaseA Recruits & Activates AdaptorB Adaptor-B KinaseA->AdaptorB Phosphorylates Effector1 Effector Protein 1 AdaptorB->Effector1 Activates TF Transcription Factor-Z Effector1->TF Translocates Nucleus Nucleus TF->Nucleus Enters Response Gene Expression (e.g., Proliferation, Cytokine Release)

References

No Information Available on the Safety and Toxicity Profile of "CD666"

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for scientific data regarding a molecule designated "CD666" have yielded no results. This term does not correspond to any known protein, drug, or other biological entity in publicly available scientific and medical literature. Therefore, it is not possible to provide an in-depth technical guide on its safety and toxicity profile.

There is no information available to summarize in data tables, no experimental protocols to detail, and no established signaling pathways to visualize. The designation "this compound" does not appear in databases for Cluster of Differentiation (CD) antigens, which are a standard nomenclature for cell surface molecules. It is possible that "this compound" is an internal, unpublished codename for a compound, a hypothetical molecule, or a typographical error.

Without any foundational scientific information, the core requirements of the request—including data presentation, experimental protocols, and visualizations—cannot be fulfilled. Researchers, scientists, and drug development professionals seeking information on a specific molecule are advised to verify the standard nomenclature and search for published preclinical and clinical studies using the correct identifier.

An In-depth Technical Guide to the Side Effects of Avelumab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avelumab, a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody, is a cornerstone of immunotherapy for various malignancies. Its mechanism of action, which involves reinvigorating the host's anti-tumor immune response, is intrinsically linked to a unique spectrum of side effects, primarily immune-related adverse events (irAEs). This technical guide provides a comprehensive overview of the side effect profile of avelumab, intended for researchers, scientists, and drug development professionals. We present a detailed analysis of quantitative data from pivotal clinical trials, outline the methodologies for adverse event assessment, and visualize the core signaling pathways and experimental workflows using the DOT language. This guide aims to foster a deeper understanding of avelumab's tolerability and to support the ongoing development of safer and more effective cancer immunotherapies.

Introduction

Avelumab is a fully human IgG1 monoclonal antibody that selectively binds to PD-L1, preventing its interaction with the programmed cell death protein 1 (PD-1) and B7.1 receptors. This blockade releases the "brakes" on the immune system, enabling T-cell-mediated destruction of tumor cells.[1] Furthermore, avelumab's native Fc region can induce antibody-dependent cell-mediated cytotoxicity (ADCC), providing a dual mechanism of action.[2] While this immune activation is therapeutically beneficial, it can also lead to a range of off-target inflammatory effects, manifesting as immune-related adverse events (irAEs).[3][4] Understanding the nuances of these side effects is critical for optimizing patient management and for the rational design of next-generation immunotherapies.

Quantitative Analysis of Avelumab Side Effects

The following tables summarize the incidence of treatment-related adverse events (TRAEs) and immune-related adverse events (irAEs) observed in key clinical trials of avelumab. Data is presented from the JAVELIN Bladder 100 trial in advanced urothelial carcinoma and the JAVELIN Renal 101 trial in advanced renal cell carcinoma.

Treatment-Related Adverse Events (TRAEs) in Pivotal Avelumab Trials
Adverse Event CategoryJAVELIN Bladder 100 (Avelumab + BSC)[5]JAVELIN Renal 101 (Avelumab + Axitinib)[6]
Any Grade TRAEs 78.2%-
Grade ≥3 TRAEs 19.5%66.8%
Most Common (>2%) Grade ≥3 TRAEs
Lipase Increased3.5%-
Amylase Increased2.3%-
Hypertension-30%
Hand-foot syndrome-9%
TRAEs Leading to Discontinuation 11.6%-

BSC: Best Supportive Care

Immune-Related Adverse Events (irAEs) in Pivotal Avelumab Trials
irAE CategoryJAVELIN Bladder 100 (Avelumab + BSC)[5]JAVELIN Renal 101 (Japanese Subgroup - Avelumab + Axitinib)[7]
Any Grade irAEs 32.3%-
Most Common (>5%) Any Grade irAEs
Thyroid Disorders12.8%55%
Immune-related Rash10.8%-
Grade ≥3 irAEs 7.6%-
Most Common (>1%) Grade ≥3 irAEs
Immune-related Rash1.5%-
Hepatitis1.5%-
Serious irAEs 5.2%-
Most Common Serious irAE
Immune-related Nephritis/Renal Dysfunction1.2%-
irAEs Leading to Discontinuation 6.1%-
Most Common irAEs Leading to Discontinuation (>1%)
Immune-related Hepatitis1.2%-
Immune-related Nephritis/Renal Dysfunction1.2%-
Post-Marketing Surveillance Data

A post-marketing surveillance study in Japan of patients with renal cell carcinoma treated with avelumab in combination with axitinib reported that 52.7% of patients experienced adverse drug reactions (ADRs) of any grade. The most common ADRs were thyroid dysfunction (21.0%), infusion reaction (19.8%), and hepatic disorders (13.7%).[2][8]

Experimental Protocols for Adverse Event Assessment

The assessment and reporting of adverse events in avelumab clinical trials adhere to standardized methodologies to ensure consistency and accuracy.

JAVELIN Clinical Trial Program Methodology
  • Trial Design: The JAVELIN series of trials are typically multicenter, multinational, randomized, open-label studies. For instance, the JAVELIN Bladder 100 trial (NCT02603432) was a Phase 3 study evaluating avelumab as first-line maintenance therapy.[9]

  • Adverse Event Monitoring and Reporting: All observed or volunteered adverse events (AEs), regardless of causality, are recorded and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), typically version 5.0.[10] The AE collection period generally extends for a significant duration after the last dose of the study drug, for example, up to 90 days.[9]

  • Management of AEs: Protocols provide specific guidelines for the management of AEs, particularly irAEs. This includes recommendations for dose modification (interruption or discontinuation) and the use of concomitant medications such as corticosteroids. For infusion-related reactions, premedication with an antihistamine and acetaminophen is standard for the initial infusions.[11][12]

  • Adverse Events of Special Interest (AESI): Protocols pre-define certain AEs as being of special interest, including suspected irAEs and infusion-related reactions, which are subject to more intensive monitoring and reporting.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in avelumab's mechanism of action and the pathophysiology of its side effects, as well as a typical workflow for the management of irAEs.

Avelumab's Dual Mechanism of Action

Avelumab_Mechanism_of_Action cluster_tumor_microenvironment Tumor Microenvironment cluster_outcomes Outcomes Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 Expresses T-Cell T-Cell PD-1 PD-1 T-Cell->PD-1 Expresses NK Cell NK Cell FcγR FcγR NK Cell->FcγR Expresses PD-L1->PD-1 Inhibitory Signal T-Cell Activation T-Cell Activation PD-1->T-Cell Activation Inhibits Avelumab Avelumab Avelumab->PD-L1 Blocks Interaction Avelumab->FcγR Binds to Avelumab->T-Cell Activation Restores Tumor Cell Lysis (ADCC) Tumor Cell Lysis (ADCC) FcγR->Tumor Cell Lysis (ADCC) Mediates Tumor Cell Apoptosis Tumor Cell Apoptosis T-Cell Activation->Tumor Cell Apoptosis Tumor Cell Lysis (ADCC)->Tumor Cell Apoptosis

Caption: Avelumab's dual mechanism of action.

Pathophysiology of Immune-Related Colitis

Immune_Related_Colitis cluster_initiation Initiation cluster_effector_phase Effector Phase cluster_clinical_manifestation Clinical Manifestation Avelumab Avelumab PD-L1 Blockade PD-L1 Blockade Avelumab->PD-L1 Blockade T-Cell Activation T-Cell Activation PD-L1 Blockade->T-Cell Activation T-Cell Infiltration T-Cell Infiltration T-Cell Activation->T-Cell Infiltration Gut Microbiota Alteration Gut Microbiota Alteration Gut Microbiota Alteration->T-Cell Infiltration Pro-inflammatory Cytokine Release Pro-inflammatory Cytokine Release T-Cell Infiltration->Pro-inflammatory Cytokine Release Epithelial Barrier Dysfunction Epithelial Barrier Dysfunction Pro-inflammatory Cytokine Release->Epithelial Barrier Dysfunction Neutrophil Recruitment Neutrophil Recruitment Pro-inflammatory Cytokine Release->Neutrophil Recruitment Colitis Colitis Epithelial Barrier Dysfunction->Colitis Neutrophil Recruitment->Colitis Diarrhea Diarrhea Colitis->Diarrhea Abdominal Pain Abdominal Pain Colitis->Abdominal Pain

Caption: Pathophysiology of immune-related colitis.

Management Workflow for Immune-Related Adverse Events

irAE_Management_Workflow Patient on Avelumab Patient on Avelumab Suspected irAE Suspected irAE Patient on Avelumab->Suspected irAE Grade Assessment (CTCAE) Grade Assessment (CTCAE) Suspected irAE->Grade Assessment (CTCAE) Grade 1 Grade 1 Grade Assessment (CTCAE)->Grade 1 Mild Grade 2 Grade 2 Grade Assessment (CTCAE)->Grade 2 Moderate Grade 3/4 Grade 3/4 Grade Assessment (CTCAE)->Grade 3/4 Severe/Life-threatening Continue Avelumab with close monitoring Continue Avelumab with close monitoring Grade 1->Continue Avelumab with close monitoring Hold Avelumab, Consider Corticosteroids Hold Avelumab, Consider Corticosteroids Grade 2->Hold Avelumab, Consider Corticosteroids Permanently Discontinue Avelumab, High-dose Corticosteroids Permanently Discontinue Avelumab, High-dose Corticosteroids Grade 3/4->Permanently Discontinue Avelumab, High-dose Corticosteroids Symptom Resolution Symptom Resolution Hold Avelumab, Consider Corticosteroids->Symptom Resolution Symptom Resolution->Permanently Discontinue Avelumab, High-dose Corticosteroids No Restart Avelumab Restart Avelumab Symptom Resolution->Restart Avelumab Yes

Caption: Management workflow for irAEs.

Conclusion

Avelumab has a generally manageable safety profile, characterized by a distinct set of immune-related adverse events. A thorough understanding of the incidence, nature, and underlying pathophysiology of these side effects is paramount for the safe and effective use of this agent. The quantitative data from clinical trials provide a robust framework for risk assessment, while standardized protocols for adverse event management guide clinical practice. The continued elucidation of the molecular and cellular mechanisms driving irAEs will be instrumental in developing strategies to mitigate these toxicities, thereby improving the therapeutic index of avelumab and other immune checkpoint inhibitors. This in-depth technical guide serves as a resource for the scientific community to advance these efforts.

References

The Role of CD66b (CEACAM8) in Research: A Technical Guide to Applications and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carcinoembryonic antigen-related cell adhesion molecule 8 (CEACAM8), also known as CD66b, is a glycosylphosphatidylinositol (GPI)-anchored glycoprotein predominantly expressed on the surface of human granulocytes, including neutrophils and eosinophils. Historically recognized as a granulocyte activation marker, CD66b is increasingly implicated in a variety of physiological and pathological processes, ranging from inflammation and immune response to cancer progression and metastasis. This technical guide provides a comprehensive overview of the current research applications of CD66b, details key experimental protocols for its study, and explores future directions in this burgeoning field. Particular emphasis is placed on its emerging role as a prognostic biomarker and a potential therapeutic target in oncology.

Introduction to CD66b (CEACAM8)

CD66b is a member of the carcinoembryonic antigen (CEA) family, which belongs to the immunoglobulin (Ig) superfamily. It is characterized by an N-terminal Ig variable-like domain followed by two Ig constant-like domains.[1] A key feature of CD66b is its rapid upregulation on the neutrophil surface upon activation, translocating from intracellular granules to the plasma membrane.[2] This dynamic expression pattern makes it a reliable indicator of granulocyte activation status.

Functionally, CD66b is involved in a multitude of cellular processes, including:

  • Cell Adhesion: It mediates homophilic and heterophilic cell-cell adhesion, notably with CEACAM6 (CD66c), facilitating interactions between granulocytes and between granulocytes and epithelial cells.[1]

  • Immune Regulation: CD66b plays a role in modulating immune responses, including inflammation and pathogen binding.[2]

  • Neutrophil Activation and Degranulation: Ligation of CD66b can trigger signaling cascades that lead to neutrophil activation and the release of granular contents.[3]

Research Applications of CD66b

The specific and dynamic expression of CD66b on granulocytes has led to its widespread use as a biomarker in various research and clinical settings.

CD66b as a Biomarker in Oncology

A growing body of evidence highlights the significance of CD66b in the tumor microenvironment (TME). Tumor-associated neutrophils (TANs) are a significant component of the inflammatory infiltrate in many cancers, and CD66b is a key marker for their identification. The prognostic value of CD66b expression, however, appears to be context-dependent, varying with cancer type.

  • Non-Small Cell Lung Cancer (NSCLC): In some subtypes of NSCLC, such as adenocarcinoma, higher levels of CD66b are associated with a poorer prognosis. Conversely, in squamous cell carcinoma, increased CD66b expression has been linked to better survival outcomes.[2]

  • Cervical Cancer: Elevated levels of CD66b in both the tumor and adjacent stromal tissue correlate with a poorer prognosis and have been suggested as a potential predictor for recurrence-free survival.[2]

  • Thyroid Cancer: CD66b-expressing neutrophil-like monocytes have been identified as a potential biomarker for distinguishing between malignant and benign thyroid nodules.[1]

  • Gastric Cancer: Increased infiltration of CD66b-positive cells in gastric cancer tissue is associated with prognosis.

  • Colorectal Cancer (CRC): High expression of CD66b in the tumor microenvironment has been associated with a worse overall survival.

CD66b in Inflammatory and Infectious Diseases

Given its role as a granulocyte activation marker, CD66b is extensively studied in the context of inflammatory and infectious diseases. Its expression levels can serve as an indicator of disease activity and inflammatory status. For instance, granulocytes from patients with type 2 diabetes exhibit higher cell surface expression of CD66b compared to healthy controls.[3]

Signaling Pathways Involving CD66b

While CD66b itself lacks an intracellular signaling domain due to its GPI anchor, it can transduce signals by associating with other membrane proteins within lipid rafts. A notable signaling axis involves the interaction of soluble CD66b (sCD66b) with CEACAM1.

Soluble CD66b can be released by activated neutrophils. This sCD66b can then bind to CEACAM1, which is expressed on various cell types, including epithelial and immune cells. The binding of sCD66b to the ITIM/ITSM-containing cytoplasmic domain of CEACAM1 leads to the recruitment of the tyrosine phosphatase SHP-1. This, in turn, can negatively regulate TLR2-dependent activation of the PI3K-Akt signaling pathway, thereby dampening pro-inflammatory responses.[4]

CD66b_Signaling cluster_membrane Cell Membrane cluster_response Cellular Response sCD66b Soluble CD66b (from activated neutrophil) CEACAM1 CEACAM1 sCD66b->CEACAM1 Binds SHP1 SHP-1 CEACAM1->SHP1 Recruits & Activates TLR2 TLR2 PI3K PI3K TLR2->PI3K Activates SHP1->PI3K Inhibits Akt Akt PI3K->Akt Activates Inflammation Pro-inflammatory Response Akt->Inflammation Promotes

Caption: CD66b-CEACAM1 signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data on the prognostic and diagnostic significance of CD66b expression in various diseases.

Table 1: Prognostic Value of CD66b in Cancer

Cancer TypeBiomarker MetricFindingReference
Non-Small Cell Lung Cancer (Adenocarcinoma)Expression LevelHigh CD66b associated with poorer prognosis[2]
Non-Small Cell Lung Cancer (Squamous Cell Carcinoma)Expression LevelHigh CD66b associated with better prognosis[2]
Cervical CancerExpression LevelHigh CD66b associated with poorer prognosis[2]
Colorectal CancerExpression LevelHigh CD66b associated with worse overall survival
COVID-19 (CEA family)Hazard Ratio (HR)Lower CEA had better Overall Survival (HR 0.57)

Table 2: Diagnostic Value of CD66b

Disease/ConditionBiomarker MetricFindingReference
Thyroid NodulesExpression LevelPotential to differentiate malignant from benign nodules[1]
Type 2 DiabetesCell Surface ExpressionHigher on granulocytes compared to healthy controls[3]

Experimental Protocols

Accurate and reproducible detection of CD66b is crucial for its study. Below are detailed methodologies for two key experimental techniques.

Flow Cytometry for CD66b Expression on Neutrophils

This protocol is for the analysis of CD66b expression on human peripheral blood neutrophils.

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Red Blood Cell (RBC) Lysis Buffer

  • FACS Wash Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc receptor blocking solution (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated anti-human CD66b antibody

  • Fluorochrome-conjugated isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Aliquot 100 µL of whole blood into a flow cytometry tube.

    • Add 2 mL of 1X RBC Lysis Buffer and incubate for 10-15 minutes at room temperature in the dark.

    • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet with 2 mL of FACS Wash Buffer and centrifuge again. Discard the supernatant.

  • Fc Receptor Blocking:

    • Resuspend the cell pellet in 100 µL of FACS Wash Buffer.

    • Add 5 µL of Fc receptor blocking solution and incubate for 10 minutes at 4°C.

  • Antibody Staining:

    • Add the predetermined optimal concentration of the anti-human CD66b antibody to the sample tube.

    • In a separate tube for the isotype control, add the corresponding isotype control antibody at the same concentration.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of FACS Wash Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

    • Discard the supernatant and repeat the wash step.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of FACS Wash Buffer.

    • Acquire the samples on a flow cytometer. Neutrophils can be gated based on their forward and side scatter properties.

Immunohistochemistry (IHC) for CD66b in Paraffin-Embedded Tissue

This protocol outlines the steps for detecting CD66b in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (3%)

  • Blocking buffer (e.g., PBS with 5% normal goat serum)

  • Primary antibody: anti-human CD66b

  • HRP-conjugated secondary antibody

  • DAB chromogen substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Transfer slides through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating in a pressure cooker or water bath according to the manufacturer's instructions.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides with blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Incubate slides with the anti-CD66b primary antibody at the optimal dilution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Apply the DAB substrate solution and incubate until the desired brown color develops.

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate slides through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Experimental Workflow

The following diagram illustrates a general experimental workflow for investigating the role of CD66b in a research context.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis CD66b Analysis cluster_data Data Interpretation & Correlation Sample Patient Samples (Blood, Tissue) Preparation Sample Processing (e.g., FFPE, Cell Isolation) Sample->Preparation IHC Immunohistochemistry (Tissue Sections) Preparation->IHC Flow Flow Cytometry (Cell Suspensions) Preparation->Flow Quantification Quantification of CD66b Expression/Positive Cells IHC->Quantification Flow->Quantification Correlation Correlation with Clinical Data Quantification->Correlation Conclusion Conclusion & Future Work Correlation->Conclusion

References

A Technical Guide to Avelumab Administration: Mechanism, Clinical Data, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Avelumab, marketed as Bavencio, is a fully human IgG1 lambda monoclonal antibody that has become a significant agent in the field of immuno-oncology.[1][2] It is an immune checkpoint inhibitor that targets programmed death-ligand 1 (PD-L1), a key protein involved in the suppression of the immune system in the tumor microenvironment.[3][4][5] First approved by the FDA in March 2017, avelumab is indicated for the treatment of several advanced malignancies, including metastatic Merkel cell carcinoma (MCC), locally advanced or metastatic urothelial carcinoma (UC), and advanced renal cell carcinoma (RCC) in combination with axitinib.[1][6]

This guide provides an in-depth technical overview of avelumab, designed for researchers, scientists, and drug development professionals. It covers the core aspects of its mechanism of action, pharmacokinetic profile, clinical administration, and key experimental data, adhering to stringent standards for data presentation and visualization.

Mechanism of Action

Avelumab employs a dual mechanism to combat cancer, engaging both the adaptive and innate immune systems.[7]

  • Immune Checkpoint Blockade: PD-L1, often expressed on tumor cells and tumor-infiltrating immune cells, binds to its receptors, PD-1 and B7.1, on T-cells.[1][2] This interaction delivers an inhibitory signal that suppresses cytotoxic T-cell activity, proliferation, and cytokine production, allowing cancer cells to evade immune destruction.[3] Avelumab specifically binds to PD-L1, blocking this interaction and thereby restoring T-cell-mediated antitumor immune responses.[4][7]

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Unlike other anti-PD-L1 antibodies that have been modified to reduce effector functions, avelumab possesses a native, wild-type IgG1 Fc region.[2][7] This region can be recognized by Fc receptors on innate immune cells, particularly Natural Killer (NK) cells.[3][7] When avelumab is bound to PD-L1 on the surface of a tumor cell, NK cells can engage the Fc region, triggering the release of cytotoxic granules and inducing tumor cell lysis through ADCC.[3][8] While demonstrated in vitro, the clinical contribution of ADCC to avelumab's overall efficacy is an area of ongoing investigation.[1]

cluster_0 Immune Checkpoint Blockade cluster_1 Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) TC T-Cell PD1 PD-1 TC->PD1 Tumor Tumor Cell TC->Tumor T-Cell Attack (Restored) PDL1 PD-L1 PD1->PDL1 Suppression Tumor->PDL1 Avelumab1 Avelumab Avelumab1->PDL1 Blocks Interaction NK NK Cell FcR Fc Receptor NK->FcR Tumor2 Tumor Cell NK->Tumor2 Induces Lysis (ADCC) Avelumab2 Avelumab (IgG1 Fc Region) FcR->Avelumab2 Engagement PDL1_2 PD-L1 Tumor2->PDL1_2 Avelumab2->PDL1_2 Binding G start Patient Assessed for Avelumab Treatment premed Premedicate 30-60 min Prior to Infusion (Antihistamine + Acetaminophen) *Required for first 4 infusions* start->premed prep Prepare 800 mg Avelumab Dose Dilute in 0.9% or 0.45% NaCl premed->prep infuse Administer via IV Infusion Over 60 minutes prep->infuse filter Use 0.2 micron sterile, low protein-binding inline filter infuse->filter monitor Monitor for Infusion-Related Reactions (IRRs) infuse->monitor irr_check IRR Occurs? monitor->irr_check manage_irr Manage IRR: - Interrupt or slow infusion rate - Administer supportive care irr_check->manage_irr Yes post_infusion Post-Infusion Observation irr_check->post_infusion No manage_irr->post_infusion schedule Continue Every 2 Weeks Until disease progression or unacceptable toxicity post_infusion->schedule G cluster_0 Experimental Arm cluster_1 Control Arm pool Patient Pool: Locally Advanced or Metastatic Urothelial Carcinoma chemo Step 1: Induction Chemotherapy 4-6 cycles of platinum-based chemo (Gemcitabine + Cisplatin/Carboplatin) pool->chemo assess Step 2: Disease Assessment Patients must be progression-free (Complete Response, Partial Response, or Stable Disease) chemo->assess random Step 3: Randomization (1:1) assess->random armA Avelumab (800 mg IV q2w) + Best Supportive Care (BSC) random->armA Arm 1 armB Best Supportive Care (BSC) Alone random->armB Arm 2 endpoints Endpoint Analysis armA->endpoints armB->endpoints os Primary Endpoint: Overall Survival (OS) endpoints->os pfs Secondary Endpoints: Progression-Free Survival (PFS), ORR, Safety endpoints->pfs

References

Methodological & Application

Application Note: Protocols for the Characterization of CD666-Mediated Signaling in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CD666 is a hypothetical, novel type I transmembrane receptor implicated in the induction of apoptosis in various cancer cell lines. Its extracellular domain is thought to interact with a yet-to-be-identified ligand, initiating a downstream signaling cascade that culminates in programmed cell death. This document provides detailed protocols for the characterization of this compound expression and the analysis of its pro-apoptotic function in an adherent human cancer cell line (e.g., MCF-7 or A549) using a monoclonal antibody, anti-CD666 (Clone 7A9).

These protocols are intended for researchers, scientists, and drug development professionals investigating novel apoptotic pathways and potential therapeutic targets.

Data Presentation: Summary of Experimental Parameters

The following tables summarize the key quantitative data and parameters for the successful execution of the described protocols.

Table 1: Antibody Concentrations for Key Applications

Application Antibody Concentration/Dilution Incubation Time
Flow Cytometry anti-CD666, FITC Conjugate 0.5 µg per 1x10⁶ cells 30 minutes at 4°C
Immunofluorescence anti-CD666, Clone 7A9 1:500 1 hour at RT
Western Blotting anti-CD666, Clone 7A9 1:1000 Overnight at 4°C
Western Blotting anti-Caspase-3 1:1000 Overnight at 4°C

| Western Blotting | anti-β-Actin | 1:5000 | 1 hour at RT |

Table 2: Functional Assay Parameters

Assay Parameter Value
Cell Viability (MTT Assay) Cell Seeding Density 8,000 cells/well (96-well plate)
Agonist Antibody Treatment 0.1 - 10 µg/mL
Treatment Duration 24 hours

| | Expected IC₅₀ | ~2.5 µg/mL |

Experimental Protocols

Protocol 1: Analysis of Cell Surface this compound Expression by Flow Cytometry

This protocol details the detection of this compound on the surface of non-permeabilized cells.

Materials:

  • Cells of interest (e.g., A549)

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

  • FITC-conjugated anti-CD666 antibody

  • FITC-conjugated Isotype control antibody

  • Flow cytometer

Methodology:

  • Harvest cells using a non-enzymatic cell dissociation solution to preserve surface antigens.

  • Wash cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in FACS Buffer to a concentration of 1x10⁷ cells/mL.

  • Aliquot 100 µL of the cell suspension (1x10⁶ cells) into flow cytometry tubes.

  • Add 0.5 µg of FITC-conjugated anti-CD666 or FITC-conjugated isotype control to the respective tubes.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash cells twice by adding 2 mL of FACS Buffer and centrifuging at 300 x g for 5 minutes.

  • Resuspend the final cell pellet in 500 µL of FACS Buffer.

  • Acquire data on a flow cytometer, ensuring collection of at least 10,000 events in the live-cell gate.

Protocol 2: Visualization of this compound by Immunofluorescence (IF)

This protocol allows for the microscopic visualization of this compound localization on the cell membrane.

Materials:

  • Cells cultured on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking Buffer (PBS + 5% BSA + 0.1% Triton X-100)

  • Primary antibody: anti-CD666 (Clone 7A9)

  • Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG

  • DAPI nuclear stain

  • Mounting medium

Methodology:

  • Wash cells grown on coverslips twice with PBS.

  • Fix cells with 4% PFA for 15 minutes at room temperature (RT).

  • Wash three times with PBS for 5 minutes each.

  • Permeabilize and block cells with Blocking Buffer for 1 hour at RT.

  • Dilute the primary anti-CD666 antibody 1:500 in PBS + 1% BSA.

  • Incubate coverslips with the primary antibody solution for 1 hour at RT in a humidified chamber.

  • Wash three times with PBS for 5 minutes each.

  • Dilute the Alexa Fluor 488 secondary antibody 1:1000 in PBS + 1% BSA.

  • Incubate coverslips with the secondary antibody solution for 1 hour at RT in the dark.

  • Wash three times with PBS for 5 minutes each.

  • Counterstain with DAPI (1 µg/mL) for 5 minutes.

  • Wash once with PBS.

  • Mount coverslips onto microscope slides using mounting medium and image using a fluorescence microscope.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol is used to detect the activation of the apoptotic marker Cleaved Caspase-3 following this compound stimulation.

Materials:

  • Cell lysates

  • RIPA Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking Buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-CD666, anti-Cleaved Caspase-3, anti-β-Actin

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Methodology:

  • Treat cells with an agonistic anti-CD666 antibody (10 µg/mL) for 6 hours to induce signaling.

  • Lyse cells in ice-cold RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in Blocking Buffer for 1 hour at RT.

  • Incubate the membrane with primary antibodies (dilutions in Table 1) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at RT.

  • Wash three times with TBST for 10 minutes each.

  • Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

Diagrams and Workflows

G cluster_workflow Experimental Workflow for this compound Characterization start Culture Adherent Cancer Cells flow Protocol 1: Flow Cytometry (Surface Expression) start->flow if_microscopy Protocol 2: Immunofluorescence (Localization) start->if_microscopy treatment Stimulate with Agonist anti-CD666 Ab start->treatment analysis Data Analysis and Interpretation flow->analysis if_microscopy->analysis wb Protocol 3: Western Blot (Signaling) treatment->wb viability Protocol 4 (Implied): MTT Assay (Cell Viability) treatment->viability wb->analysis viability->analysis

Caption: Workflow for characterizing this compound expression and function.

G Ligand Agonist Ligand or Antibody This compound This compound Receptor Ligand->this compound Binds & Activates FADD FADD This compound->FADD Recruits Casp8 Pro-Caspase-8 FADD->Casp8 Recruits aCasp8 Active Caspase-8 Casp8->aCasp8 Cleavage Casp3 Pro-Caspase-3 aCasp8->Casp3 Cleaves aCasp3 Active Caspase-3 Casp3->aCasp3 Cleavage Apoptosis Apoptosis aCasp3->Apoptosis Executes

Caption: Hypothetical this compound extrinsic apoptosis signaling pathway.

Application Notes and Protocols: CD666 for Effective Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD666 is a potent and highly selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2). By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of ERK1/2 (Extracellular signal-Regulated Kinase 1 and 2), leading to the downregulation of a key signaling pathway involved in cell proliferation, differentiation, and survival. These application notes provide detailed protocols for utilizing this compound to achieve effective pathway inhibition in in vitro models.

Mechanism of Action: The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces signals from a wide range of extracellular stimuli, including growth factors and mitogens, to the nucleus to regulate gene expression. The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K or MEK), and a MAP kinase (MAPK or ERK). In this cascade, RAS is often activated by receptor tyrosine kinases (RTKs). Activated RAS then recruits and activates RAF (a MAP3K), which in turn phosphorylates and activates MEK (a MAP2K). Activated MEK then phosphorylates and activates ERK (a MAPK). Phosphorylated ERK (p-ERK) can then translocate to the nucleus to phosphorylate and activate various transcription factors, leading to the expression of genes that drive cell proliferation and survival.

This compound acts as a non-competitive inhibitor of MEK1/2, binding to a unique allosteric pocket and preventing the kinase from adopting its active conformation. This leads to a potent and selective inhibition of ERK1/2 phosphorylation.

Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Quantitative Data: Effective Concentrations of this compound

The effective concentration of this compound for pathway inhibition is cell-line dependent. The following table summarizes the half-maximal inhibitory concentration (IC50) for cell viability and the concentration required for 90% inhibition of ERK phosphorylation (p-ERK IC90) in various cancer cell lines after a 72-hour treatment.

Cell LineCancer TypeIC50 (nM) for Cell Viabilityp-ERK IC90 (nM)Recommended Working Concentration (nM)
A375Malignant Melanoma15510 - 50
HeLaCervical Cancer15050100 - 250
MCF7Breast Cancer25075200 - 500
HT-29Colorectal Cancer502040 - 100

Note: The provided data is a representative example. It is highly recommended to perform a dose-response curve for each new cell line to determine the optimal concentration.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

This protocol outlines the basic steps for culturing adherent cells and treating them with this compound.[1][2]

Materials:

  • Mammalian cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Aspirate the medium from a sub-confluent flask of cells.

    • Wash the cells once with PBS.

    • Add Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with complete growth medium and collect the cell suspension.

    • Count the cells using a hemocytometer or an automated cell counter.

    • Seed the cells into the desired culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a predetermined density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution. It is important to also prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Aspirate the medium from the adhered cells.

    • Add the medium containing the desired concentrations of this compound (or vehicle control) to the respective wells.

    • Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Western Blotting for p-ERK Inhibition

This protocol describes how to assess the inhibition of ERK phosphorylation by this compound using Western blotting.

WB_Workflow cluster_protocol Western Blot Workflow start Cell Lysis protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (p-ERK, Total ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end

Caption: A typical workflow for Western blot analysis.

Materials:

  • Treated cell lysates (from Protocol 1)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treatment, place the culture plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples with RIPA buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add the chemiluminescent substrate to the membrane and acquire the signal using an imaging system.

    • Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using image analysis software. Normalize the p-ERK signal to the total ERK signal and the loading control.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

Viability_Workflow cluster_protocol Cell Viability Workflow (MTT Assay) start Seed Cells (96-well plate) treat Treat with this compound (various concentrations) start->treat incubate Incubate (e.g., 72 hours) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan (add DMSO or Solubilization Buffer) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Caption: Workflow for assessing cell viability using an MTT assay.

Materials:

  • Cells seeded in a 96-well plate and treated with this compound (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1. Include a vehicle control and a no-cell control (medium only).

  • MTT Addition:

    • At the end of the treatment period (e.g., 72 hours), add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Troubleshooting

IssuePossible CauseSolution
No inhibition of p-ERK This compound concentration too lowPerform a dose-response experiment to determine the optimal concentration.
Inactive this compoundCheck the storage conditions and age of the compound. Prepare a fresh stock solution.
Cell line is resistantThe cell line may have mutations downstream of MEK or utilize alternative survival pathways.
High variability in viability assays Uneven cell seedingEnsure a single-cell suspension before seeding and mix the cell suspension between plating.
Edge effects in the 96-well plateAvoid using the outer wells of the plate or fill them with PBS to maintain humidity.
Weak signal in Western blot Insufficient protein loadedIncrease the amount of protein loaded per well.
Poor antibody qualityUse a validated antibody at the recommended dilution. Optimize antibody concentration.

Disclaimer

The compound "this compound" and the associated quantitative data presented in these application notes are hypothetical and for illustrative purposes only. Researchers should always consult peer-reviewed literature for established protocols and validated data for any specific inhibitor they intend to use. The general protocols provided are based on standard laboratory techniques.[1][2][3][4]

References

Avelumab (Bavencio®) Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

I. Introduction

Avelumab, marketed under the brand name Bavencio®, is a human immunoglobulin G1 (IgG1) monoclonal antibody that targets the programmed death-ligand 1 (PD-L1).[1][2][3] It is manufactured by Merck KGaA, which operates its healthcare business as EMD Serono in the US and Canada.[1][4] Avelumab was initially developed in an alliance between Merck KGaA and Pfizer, but as of March 2023, Merck KGaA has regained exclusive worldwide rights to develop, manufacture, and commercialize the antibody.[4][5]

Avelumab is a key immunotherapeutic agent in the treatment of several cancers.[1][6] This document provides detailed application notes, including its mechanism of action, clinical efficacy data, and relevant experimental protocols for research and development.

II. Mechanism of Action

Avelumab exhibits a dual mechanism of action that leverages both the adaptive and innate immune systems to combat tumor cells.[2][7]

  • Inhibition of the PD-1/PD-L1 Immune Checkpoint: PD-L1, expressed on the surface of tumor cells and some immune cells, interacts with the PD-1 receptor on activated T cells.[8] This interaction sends an inhibitory signal to the T cell, suppressing its cytotoxic activity and allowing the tumor to evade immune surveillance.[8] Avelumab binds to PD-L1, blocking its interaction with the PD-1 receptor.[1] This blockade removes the inhibitory signal, restoring the T cell's ability to recognize and attack cancer cells.

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Unlike some other antibodies targeting the PD-1/PD-L1 axis, avelumab possesses a native, unmodified Fc region.[2][9] This allows avelumab to engage with Fc receptors on immune effector cells, such as Natural Killer (NK) cells.[9] When avelumab is bound to PD-L1 on a tumor cell, NK cells can bind to the Fc region of avelumab and release cytotoxic granules, leading to the direct lysis of the tumor cell.[9]

Signaling Pathway Diagram

Avelumab_Mechanism_of_Action Avelumab Mechanism of Action cluster_tumor Tumor Cell cluster_tcell T Cell cluster_nkcell NK Cell Tumor Cell Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal T Cell T Cell TCR TCR TCR->Tumor Cell Tumor Recognition NK Cell NK Cell FcR Fc Receptor FcR->PDL1 Tumor Cell Lysis Avelumab Avelumab Avelumab->PDL1 Blocks Interaction Avelumab->FcR

Caption: Avelumab's dual mechanism of action.

III. Clinical Data

Avelumab has been approved for the treatment of Merkel cell carcinoma (MCC), urothelial carcinoma (UC), and renal cell carcinoma (RCC).[1][6] The following tables summarize key efficacy data from clinical trials.

Table 1: Efficacy of Avelumab in Metastatic Merkel Cell Carcinoma (JAVELIN Merkel 200 Trial)
ParameterResultCitation
Overall Response Rate (ORR) 33%[10]
   Complete Response (CR)11.4%[11]
   Partial Response (PR)21.6%
Duration of Response (DoR) 86% of responses > 6 months[10]
45% of responses > 12 months[10]
Table 2: Efficacy of Avelumab as First-Line Maintenance in Locally Advanced or Metastatic Urothelial Carcinoma (JAVELIN Bladder 100 Trial)
ParameterAvelumab + Best Supportive Care (BSC)BSC AloneCitation
Median Overall Survival (OS) 21.4 months14.3 months
Median Progression-Free Survival (PFS) 3.7 months2.0 months
Overall Response Rate (ORR) in PD-L1+ patients 44%24%
Table 3: Efficacy of Avelumab in Combination with Axitinib as First-Line Treatment for Advanced Renal Cell Carcinoma (JAVELIN Renal 101 Trial)
ParameterAvelumab + AxitinibSunitinibCitation
Median Progression-Free Survival (PFS) in PD-L1+ patients 13.8 months7.2 months
Overall Response Rate (ORR) in PD-L1+ patients 55.2%25.5%
Median Overall Survival (OS) Not ReachedNot Reached

IV. Experimental Protocols

The following are representative protocols for the characterization and evaluation of avelumab and similar anti-PD-L1 antibodies.

PD-L1/PD-1 Blockade Bioassay

This assay functionally measures the ability of avelumab to block the interaction between PD-1 and PD-L1.

Principle: Engineered cell lines are used to create a system where the PD-1/PD-L1 interaction inhibits a reporter gene (e.g., luciferase). A blocking antibody will disrupt this inhibition, leading to a measurable signal.

Materials:

  • PD-1 Effector Cells (e.g., Jurkat cells engineered to express PD-1 and a luciferase reporter under the control of an NFAT response element)

  • PD-L1 Antigen Presenting Cells (APCs) (e.g., engineered cell line expressing PD-L1 and a T-cell receptor activator)

  • Avelumab or test antibody

  • Cell culture medium and supplements

  • Luciferase detection reagent

  • 96-well white, flat-bottom assay plates

  • Luminometer

Protocol:

  • Culture PD-1 Effector Cells and PD-L1 APCs according to the supplier's instructions.

  • Prepare a serial dilution of avelumab or the test antibody in assay medium.

  • In a 96-well plate, add the antibody dilutions.

  • Add the PD-1 Effector Cells to each well.

  • Add the PD-L1 APCs to each well to initiate the co-culture.

  • Incubate the plate at 37°C in a humidified CO2 incubator for the recommended time (typically 6-24 hours).

  • Allow the plate to equilibrate to room temperature.

  • Add the luciferase detection reagent to each well.

  • Measure luminescence using a luminometer.

  • Plot the luminescence signal against the antibody concentration and determine the EC50 value.

Experimental Workflow: PD-L1/PD-1 Blockade Bioassay

PDL1_Blockade_Assay PD-L1/PD-1 Blockade Bioassay Workflow Start Start Prepare_Cells Prepare PD-1 Effector Cells and PD-L1 APCs Start->Prepare_Cells Prepare_Antibody Prepare Serial Dilutions of Avelumab Start->Prepare_Antibody Plate_Setup Add Antibody, Effector Cells, and APCs to 96-well plate Prepare_Cells->Plate_Setup Prepare_Antibody->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Luminescence_Measurement Add Luciferase Reagent and Measure Luminescence Incubation->Luminescence_Measurement Data_Analysis Analyze Data and Determine EC50 Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a PD-L1/PD-1 blockade bioassay.

In Vivo Murine Tumor Model for Efficacy Testing

Syngeneic mouse models are used to evaluate the in vivo anti-tumor activity of avelumab.

Principle: A mouse tumor cell line that expresses PD-L1 is implanted into immunocompetent mice. The mice are then treated with avelumab, and tumor growth is monitored over time.

Materials:

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c)

  • Syngeneic tumor cell line expressing PD-L1 (e.g., MC38, CT26, or MB49luc)[12]

  • Avelumab or isotype control antibody

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Protocol:

  • Culture the tumor cell line to the desired confluency.

  • Harvest and resuspend the cells in sterile PBS, with or without Matrigel.

  • Subcutaneously inject the tumor cells into the flank of the mice.

  • Monitor the mice for tumor growth.

  • When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control, avelumab).

  • Administer avelumab or control antibody via the appropriate route (e.g., intraperitoneal or intravenous injection) at the specified dose and schedule.[12]

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).

  • Plot the mean tumor volume over time for each treatment group to assess efficacy.

Experimental Workflow: In Vivo Murine Tumor Model

InVivo_Tumor_Model In Vivo Murine Tumor Model Workflow Start Start Tumor_Implantation Implant Syngeneic Tumor Cells into Mice Start->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Avelumab or Control Antibody Randomization->Treatment Monitoring Measure Tumor Volume and Monitor Animal Health Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Euthanize and Analyze Tumors Endpoint->Analysis End End Analysis->End

Caption: Workflow for an in vivo murine tumor model.

V. Conclusion

Avelumab is a significant therapeutic antibody with a well-defined dual mechanism of action and proven clinical efficacy in multiple cancer types. The provided data and protocols offer a foundation for researchers and drug development professionals working with avelumab and other PD-L1 inhibitors. Adherence to detailed and validated experimental procedures is crucial for obtaining reliable and reproducible results in both preclinical and clinical research.

References

Avelumab: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Avelumab (Bavencio®) is a human monoclonal antibody that targets the programmed death-ligand 1 (PD-L1), a key immune checkpoint protein. By blocking the interaction of PD-L1 with its receptor, programmed cell death protein 1 (PD-1), Avelumab unleashes the body's T-cells to recognize and attack cancer cells. This document provides detailed application notes, protocols for patient assistance programs, and summaries of key clinical trial data for researchers, scientists, and drug development professionals.

Patient Assistance Program: CoverOne

EMD Serono and Pfizer offer a patient assistance program called CoverOne to help eligible patients in the United States access Avelumab. The program provides two main types of support: co-pay assistance for commercially insured patients and a patient assistance program for those who are uninsured or underinsured.

CoverOne Application Protocol

The application process for the CoverOne program is designed to be streamlined for both healthcare providers and patients.

Step 1: Enrollment The process is initiated by the healthcare provider by completing the CoverOne Enrollment Form. This can be done either online through the CoverOne portal or by faxing a completed form.[1][2]

Step 2: Submission of Documentation For patients applying to the Patient Assistance Program (for uninsured or underinsured), proof of income is required.[1] Acceptable documents include:

  • Most recent Federal or State Tax Return or W2.

  • If tax documents are unavailable, the most recent two months of pay stubs, bank statements showing income deposits, Social Security statements, or unemployment checks/statements can be submitted.[1]

For the Co-pay Assistance Program, patients must have private or commercial health insurance. An Explanation of Benefits (EOB) form must be submitted to CoverOne to receive co-pay assistance.[3]

Step 3: Eligibility Determination A CoverOne representative will review the submitted information and notify the healthcare provider and patient of the eligibility determination.[1]

Step 4: Medication Shipment Once approved for the Patient Assistance Program, Avelumab is shipped directly to the healthcare provider's office.[4]

Eligibility Criteria

Co-pay Assistance Program:

  • Must be privately or commercially insured.[3]

  • Not eligible for patients covered by government healthcare programs such as Medicare or Medicaid.[3][5]

  • Enrolled patients may pay as little as a $0 co-pay per treatment, with an annual maximum benefit of $30,000.[3]

Patient Assistance Program:

  • Must be uninsured or underinsured.[1][6]

  • Must meet certain income and residency criteria.[1]

  • Patients with Medicare Part D may be eligible and should contact the program for details.[4]

Mechanism of Action: PD-L1 Blockade and ADCC

Avelumab functions through a dual mechanism of action. Its primary mechanism is the inhibition of the PD-L1/PD-1 immune checkpoint pathway.[7][8][9] Additionally, Avelumab's native Fc region can induce antibody-dependent cell-mediated cytotoxicity (ADCC).[7][9]

PD-L1/PD-1 Signaling Pathway Blockade

PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_avelumab Avelumab Action cluster_nkcell Innate Immunity Tumor Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal TCell T-Cell TCell->Tumor Suppressed Killing TCR TCR Avelumab Avelumab Avelumab->PDL1 Blocks Interaction FcReceptor Fc Receptor Avelumab->FcReceptor Binds NKCell NK Cell NKCell->Tumor

Caption: Avelumab's dual mechanism of action.

Clinical Trial Protocols and Data

Avelumab has been extensively studied in the JAVELIN clinical trial program across various tumor types.[10] Below are summaries of the protocols and key efficacy data from pivotal trials.

JAVELIN Merkel 200: Metastatic Merkel Cell Carcinoma

Experimental Protocol: This was a Phase II, single-arm, open-label, multicenter trial.[11][12]

  • Patient Population: Patients with histologically confirmed metastatic Merkel cell carcinoma (mMCC) whose disease had progressed after one or more prior lines of chemotherapy.[12]

  • Treatment Regimen: Avelumab was administered at a dose of 10 mg/kg as an intravenous infusion every 2 weeks.[11][13]

  • Primary Endpoint: Durable response, defined as an objective response lasting at least 6 months.[11]

  • Secondary Endpoints: Best overall response, duration of response, progression-free survival (PFS), and overall survival (OS).[13]

Quantitative Data Summary:

Efficacy EndpointResult (N=88)Citation
Objective Response Rate (ORR) 33.0% (95% CI: 23.3-43.8)[13]
Complete Response (CR) 11.4%[13]
Median Duration of Response Not Reached (95% CI: 18.0 months-not estimable)[13]
1-Year Progression-Free Survival (PFS) Rate 30% (95% CI: 21-41)[13]
1-Year Overall Survival (OS) Rate 52% (95% CI: 41-62)[13]
Median Overall Survival (OS) 12.9 months (95% CI: 7.5-not estimable)[13]
JAVELIN Renal 101: Advanced Renal Cell Carcinoma

Experimental Protocol: This was a Phase III, randomized, open-label, multicenter trial.[14][15]

  • Patient Population: Patients with untreated advanced renal cell carcinoma (aRCC).[16]

  • Treatment Arms:

    • Avelumab (10 mg/kg IV every 2 weeks) in combination with Axitinib (5 mg orally twice daily).[17]

    • Sunitinib (50 mg orally once daily for 4 weeks on, 2 weeks off).[17]

  • Primary Endpoints: Progression-free survival (PFS) and overall survival (OS) in patients with PD-L1-positive tumors.[15][16]

Quantitative Data Summary (Overall Population):

Efficacy EndpointAvelumab + Axitinib (N=442)Sunitinib (N=444)Hazard Ratio (HR)Citation
Median Progression-Free Survival (PFS) 13.8 months8.4 months0.69 (95% CI: 0.56-0.84)[15]
Objective Response Rate (ORR) 51.4%25.7%-[15]
Median Overall Survival (OS) 44.8 months38.9 months0.88 (95% CI: 0.749-1.039)[16]
JAVELIN Bladder 100: Locally Advanced or Metastatic Urothelial Carcinoma

Experimental Protocol: This was a Phase III, randomized, open-label, multicenter trial.

  • Patient Population: Patients with unresectable locally advanced or metastatic urothelial carcinoma that had not progressed with first-line platinum-containing chemotherapy.

  • Treatment Arms:

    • Avelumab (10 mg/kg IV every 2 weeks) as first-line maintenance plus best supportive care (BSC).

    • Best supportive care (BSC) alone.

  • Primary Endpoint: Overall survival (OS).

Quantitative Data Summary:

Efficacy EndpointAvelumab + BSCBSC AloneHazard Ratio (HR)Citation
Median Overall Survival (OS) in all patients 21.4 months14.3 months0.69 (95% CI: 0.56-0.86)

Experimental Workflow Diagram

Javelin_Workflow cluster_screening Patient Screening cluster_randomization Randomization (for applicable trials) cluster_treatment Treatment Phase cluster_followup Follow-up and Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization TreatmentArmA Experimental Arm (e.g., Avelumab + Combination) Randomization->TreatmentArmA TreatmentArmB Control Arm (e.g., Standard of Care) Randomization->TreatmentArmB FollowUp Treatment until Progression or Unacceptable Toxicity TreatmentArmA->FollowUp TreatmentArmB->FollowUp TumorAssessment Tumor Assessment (e.g., RECIST 1.1) FollowUp->TumorAssessment DataAnalysis Efficacy and Safety Analysis TumorAssessment->DataAnalysis

Caption: Generalized workflow for JAVELIN clinical trials.

References

Application Notes and Protocols for the Preclinical Evaluation of CD666-Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD666 is a novel transmembrane protein that has been identified as a key negative regulator of immune responses within the tumor microenvironment. Expressed on the surface of various solid tumor cells and regulatory T cells (Tregs), this compound interacts with its cognate ligand, CD666L, which is upregulated on activated effector T cells. This interaction triggers an intracellular signaling cascade that dampens T-cell receptor (TCR) signaling, leading to T-cell exhaustion and tumor immune evasion. Consequently, blocking the this compound pathway presents a promising strategy for cancer immunotherapy.

These application notes provide a comprehensive framework for the preclinical evaluation of therapeutic candidates targeting this compound, with a focus on a monoclonal antibody, designated as αthis compound. The protocols outlined herein cover essential in vitro characterization and in vivo efficacy studies designed to assess the therapeutic potential of αthis compound.

The this compound Signaling Pathway

Engagement of this compound by its ligand initiates a signaling cascade that suppresses T-cell activation. Central to this pathway is the recruitment of the tyrosine phosphatase SHP-2 to the intracellular domain of this compound, which subsequently dephosphorylates key components of the T-cell receptor signaling complex, such as Lck and ZAP70. This action effectively abrogates downstream signaling, preventing T-cell proliferation and cytokine production.

CD666_Signaling_Pathway cluster_t_cell T-Cell This compound This compound SHP2 SHP-2 This compound->SHP2 CD666L CD666L CD666L->this compound TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 Activation T-Cell Activation ZAP70->Activation SHP2->Lck Dephosphorylation SHP2->ZAP70 Dephosphorylation Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_decision Decision Point Binding Binding Assays (ELISA, Flow Cytometry) Internalization Receptor Internalization Binding->Internalization Functional Functional Assays (T-Cell Activation, Cytokine Release) Internalization->Functional PK Pharmacokinetics (PK) Functional->PK Efficacy Efficacy Studies (Syngeneic Tumor Model) PK->Efficacy PD Pharmacodynamics (PD) (Biomarker Analysis) Efficacy->PD GoNoGo Go/No-Go for Clinical Development PD->GoNoGo

Avelumab (Bavencio®) FDA Approval History: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the FDA approval history of avelumab (Bavencio®), a human anti-programmed death ligand-1 (PD-L1) monoclonal antibody. This document details the pivotal clinical trials that led to its approval for various oncology indications, outlines the experimental protocols of these key studies, and presents the associated efficacy and safety data. Furthermore, it includes diagrams of the targeted signaling pathway and experimental workflows to facilitate a deeper understanding of avelumab's mechanism of action and clinical development.

Introduction to Avelumab

Avelumab is an immune checkpoint inhibitor that selectively binds to PD-L1 and blocks its interaction with programmed death receptor-1 (PD-1) and B7.1 receptors. This inhibition releases the brake on the anti-tumor immune response, allowing for T-cell-mediated destruction of cancer cells. Developed by Merck KGaA and Pfizer, avelumab has become an important therapeutic option for several challenging-to-treat cancers.

FDA Approval Timeline and Indications

Avelumab has received FDA approval for the treatment of three types of cancer:

IndicationApproval DateDetails
Metastatic Merkel Cell Carcinoma (MCC) March 23, 2017Accelerated approval for adult and pediatric patients 12 years and older with metastatic MCC. This was the first FDA-approved treatment for this rare and aggressive skin cancer.[1][2]
Locally Advanced or Metastatic Urothelial Carcinoma (UC) May 9, 2017Approval for patients with locally advanced or metastatic UC whose disease progressed during or following platinum-containing chemotherapy or within 12 months of neoadjuvant or adjuvant treatment with a platinum-containing chemotherapy.
June 30, 2020Approval for the maintenance treatment of patients with locally advanced or metastatic UC that has not progressed with first-line platinum-containing chemotherapy. This approval converted the accelerated approval to a regular approval.[3]
Advanced Renal Cell Carcinoma (RCC) May 14, 2019Approval in combination with axitinib for the first-line treatment of patients with advanced RCC.

Mechanism of Action: Targeting the PD-1/PD-L1 Pathway

Avelumab's therapeutic effect is derived from its ability to modulate the adaptive immune response. The interaction between PD-L1 on tumor cells and PD-1 on activated T-cells delivers an inhibitory signal, leading to T-cell exhaustion and immune evasion by the tumor. Avelumab acts by blocking this interaction.

PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell Tumor Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation TCell T-Cell Inhibition Inhibition of T-Cell Activation PD1->Inhibition Avelumab Avelumab Avelumab->PDL1 Blocks Interaction

Avelumab blocks the PD-L1/PD-1 inhibitory signal.

Pivotal Clinical Trials: Experimental Protocols and Data

The FDA approvals of avelumab were based on the results of the comprehensive JAVELIN clinical trial program. Below are the detailed protocols and key findings from the pivotal studies for each approved indication.

JAVELIN Merkel 200: Metastatic Merkel Cell Carcinoma

The approval of avelumab for metastatic Merkel Cell Carcinoma (mMCC) was based on the JAVELIN Merkel 200 trial, an open-label, single-arm, multicenter study.[1]

Experimental Workflow: JAVELIN Merkel 200

JAVELIN_Merkel_200 cluster_patient Patient Population cluster_treatment Treatment Regimen cluster_endpoints Endpoints Patients Metastatic Merkel Cell Carcinoma (N=88) Previously treated with chemotherapy Treatment Avelumab 10 mg/kg IV every 2 weeks Patients->Treatment Assessed by RECIST 1.1 Primary Primary Endpoint: Overall Response Rate (ORR) Treatment->Primary Assessed by RECIST 1.1 Secondary Secondary Endpoints: Duration of Response (DOR) Progression-Free Survival (PFS) Treatment->Secondary Assessed by RECIST 1.1

JAVELIN Merkel 200 trial design.

Key Inclusion Criteria:

  • Histologically confirmed metastatic MCC.

  • Disease progression on or after chemotherapy for metastatic disease.

  • ECOG performance status of 0 or 1.

Key Exclusion Criteria:

  • Prior treatment with anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies.

  • Active or prior autoimmune disease.

  • Systemic immunosuppression.

Efficacy and Safety Data: JAVELIN Merkel 200

Efficacy EndpointResult
Overall Response Rate (ORR) 33% (95% CI: 23.3, 43.8)
Complete Response (CR)11.4%
Partial Response (PR)21.6%
Duration of Response (DOR) Median not reached (95% CI: 18.0 months - Not Estimable)
Responses of ≥6 months86% of responding patients
Progression-Free Survival (PFS) 1-year PFS rate: 30% (95% CI: 21, 41)
Overall Survival (OS) 1-year OS rate: 52% (95% CI: 41, 62)

Data from patients with chemotherapy-refractory metastatic MCC.

Safety Profile
Most Common Adverse Reactions (>20%) Fatigue, musculoskeletal pain, diarrhea, nausea, infusion-related reaction, rash, decreased appetite, peripheral edema.
Grade ≥3 Treatment-Related Adverse Events Occurred in 10.2% of patients.
Immune-Related Adverse Events Occurred in 17% of patients, with Grade ≥3 events in 4.5%.
JAVELIN Bladder 100: Locally Advanced or Metastatic Urothelial Carcinoma

The approval for the maintenance treatment of urothelial carcinoma was based on the JAVELIN Bladder 100 trial, a randomized, open-label, multicenter study.[3]

Experimental Workflow: JAVELIN Bladder 100

JAVELIN_Bladder_100 cluster_patient Patient Population cluster_randomization Randomization (1:1) cluster_endpoints Endpoints Patients Locally Advanced or Metastatic Urothelial Carcinoma (N=700) No progression after first-line platinum-based chemotherapy ArmA Arm A: Avelumab + Best Supportive Care (BSC) Patients->ArmA ArmB Arm B: Best Supportive Care (BSC) Alone Patients->ArmB Primary Primary Endpoint: Overall Survival (OS) ArmA->Primary Secondary Secondary Endpoints: Progression-Free Survival (PFS) ArmA->Secondary ArmB->Primary ArmB->Secondary

JAVELIN Bladder 100 trial design.

Key Inclusion Criteria:

  • Unresectable locally advanced or metastatic urothelial carcinoma.

  • No disease progression after 4 to 6 cycles of first-line platinum-containing chemotherapy.

Key Exclusion Criteria:

  • Prior therapy with an immune checkpoint inhibitor.

  • Active autoimmune disease requiring systemic treatment.

Efficacy and Safety Data: JAVELIN Bladder 100

Efficacy EndpointAvelumab + BSC (n=350)BSC Alone (n=350)Hazard Ratio (95% CI)
Median Overall Survival (OS) 21.4 months14.3 months0.69 (0.56, 0.86)
Median Progression-Free Survival (PFS) 3.7 months2.0 months0.62 (0.52, 0.75)
Safety Profile
Most Common Adverse Reactions (>20% in the avelumab arm) Fatigue, musculoskeletal pain, urinary tract infection, rash.
Grade ≥3 Treatment-Related Adverse Events Occurred in 16.6% of patients in the avelumab arm.
Discontinuation due to Adverse Reactions 11.9% of patients in the avelumab arm.
JAVELIN Renal 101: Advanced Renal Cell Carcinoma

The first-line approval for advanced renal cell carcinoma in combination with axitinib was based on the JAVELIN Renal 101 trial, a randomized, open-label, multicenter study.

Experimental Workflow: JAVELIN Renal 101

JAVELIN_Renal_101 cluster_patient Patient Population cluster_randomization Randomization (1:1) cluster_endpoints Endpoints Patients Untreated Advanced Renal Cell Carcinoma (N=886) ArmA Arm A: Avelumab + Axitinib Patients->ArmA ArmB Arm B: Sunitinib Patients->ArmB Primary Primary Endpoints: Progression-Free Survival (PFS) Overall Survival (OS) in PD-L1+ patients ArmA->Primary ArmB->Primary

JAVELIN Renal 101 trial design.

Key Inclusion Criteria:

  • Untreated, advanced or metastatic renal cell carcinoma with a clear-cell component.

  • ECOG performance status of 0 or 1.

Key Exclusion Criteria:

  • Prior systemic therapy for advanced RCC.

  • Autoimmune disease requiring systemic therapy.

Efficacy and Safety Data: JAVELIN Renal 101 (in patients with PD-L1-positive tumors)

Efficacy EndpointAvelumab + Axitinib (n=270)Sunitinib (n=290)Hazard Ratio (95% CI)
Median Progression-Free Survival (PFS) 13.8 months7.2 months0.61 (0.47, 0.79)
Overall Response Rate (ORR) 55.2%25.5%
Safety Profile
Most Common Adverse Reactions (>20% in the avelumab + axitinib arm) Diarrhea, fatigue, hypertension, musculoskeletal pain, nausea, mucositis, palmar-plantar erythrodysesthesia, dysphonia, decreased appetite, hypothyroidism, and rash.
Grade ≥3 Treatment-Related Adverse Events Occurred in 71.2% of patients in the avelumab + axitinib arm.
Discontinuation of either drug due to Adverse Reactions 22.8% of patients in the avelumab + axitinib arm.

Assessment of Tumor Response and Adverse Events

The clinical trials for avelumab utilized standardized criteria for assessing tumor response and grading adverse events.

  • Response Evaluation Criteria in Solid Tumors (RECIST 1.1): This set of rules is used to provide an objective assessment of changes in tumor size. Key definitions include:

    • Complete Response (CR): Disappearance of all target lesions.

    • Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

    • Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.

    • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to be categorized as PD.

  • National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE): This is a descriptive terminology with a grading scale for adverse event reporting. The grades range from 1 (Mild) to 5 (Death related to adverse event).[3]

Conclusion

The FDA approvals of avelumab for metastatic Merkel cell carcinoma, locally advanced or metastatic urothelial carcinoma, and advanced renal cell carcinoma represent significant advancements in the treatment of these cancers. The JAVELIN clinical trial program has provided robust evidence of avelumab's efficacy and a manageable safety profile. These application notes and protocols are intended to serve as a valuable resource for researchers and drug development professionals in understanding the clinical development and application of this important immunotherapy agent.

References

Application Notes and Protocols for Avelumab Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Avelumab (marketed as Bavencio) is a fully human IgG1 monoclonal antibody that has become a significant agent in the landscape of cancer immunotherapy.[1][2] It targets the programmed death-ligand 1 (PD-L1), a key checkpoint protein that cancer cells often exploit to evade the immune system.[2][3] Avelumab's development was notably rapid, receiving its first FDA approval just 52 months after its investigational new drug submission.[1] Its efficacy and safety have been evaluated in the comprehensive JAVELIN clinical trial program, which has enrolled over 7,000 patients across more than 15 tumor types.[1]

What distinguishes avelumab from other immune checkpoint inhibitors is its dual mechanism of action.[4] While it effectively blocks the PD-L1/PD-1 interaction to restore T-cell-mediated antitumor responses, it also retains a native, wild-type Fc region.[1][4] This allows avelumab to engage natural killer (NK) cells and mediate antibody-dependent cell-mediated cytotoxicity (ADCC), thereby harnessing both the adaptive and innate immune systems to combat cancer.[4][5]

These application notes provide an overview of key avelumab clinical trials, associated data, and detailed protocols for essential experimental assays relevant to its study.

Mechanism of Action: A Dual Approach

Avelumab functions through two distinct but complementary mechanisms to induce an anti-tumor immune response.

  • PD-L1 Blockade: Tumor cells can express PD-L1 on their surface, which binds to the PD-1 receptor on activated T cells.[3] This interaction sends an inhibitory signal that deactivates the T cell, allowing the tumor to escape immune destruction.[3] Avelumab binds directly to PD-L1, preventing it from interacting with its receptors, PD-1 and B7.1.[1][5] This blockade removes the "brake" on the T cells, restoring their ability to recognize and attack cancer cells.[2][3]

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Unlike other anti-PD-L1/PD-1 antibodies that have been modified to be inert, avelumab is a human IgG1 antibody with a functional Fc region.[4] When avelumab binds to PD-L1 on a tumor cell, its Fc region can be recognized by Fc receptors on innate immune cells, particularly NK cells.[3] This engagement triggers the NK cell to release cytotoxic granules, inducing the death of the tumor cell.[6][7] This ADCC mechanism provides an additional, direct method of tumor cell lysis.[1]

Avelumab_Mechanism_of_Action cluster_0 PD-L1 Blockade (Adaptive Immunity) cluster_1 ADCC (Innate Immunity) TCell T Cell TumorCell1 Tumor Cell TCell->TumorCell1 T-Cell Mediated Killing Restored PD1 PD-1 TCell->PD1 PDL1_1 PD-L1 TumorCell1->PDL1_1 PD1->PDL1_1 Inhibitory Signal Avelumab1 Avelumab Avelumab1->PDL1_1 Blocks Interaction NKCell NK Cell TumorCell2 Tumor Cell NKCell->TumorCell2 NK-Cell Mediated Killing (ADCC) FcReceptor Fc Receptor NKCell->FcReceptor PDL1_2 PD-L1 TumorCell2->PDL1_2 Avelumab2 Avelumab (Native Fc Region) FcReceptor->Avelumab2 Binds to Fc Region Avelumab2->PDL1_2 Binds to PD-L1

Avelumab's dual mechanism of action.

Application Note 1: Avelumab in Urothelial Carcinoma (UC)

The Phase III JAVELIN Bladder 100 trial was a pivotal study that established avelumab as the standard of care for first-line (1L) maintenance treatment in patients with locally advanced or metastatic UC whose disease had not progressed after platinum-based chemotherapy.[8][9]

Summary of JAVELIN Bladder 100 Trial Data

The trial demonstrated a significant survival benefit for patients receiving avelumab plus best supportive care (BSC) compared to those receiving BSC alone.[8][10] The benefit was observed in both the overall population and in patients with PD-L1-positive tumors.[9] Long-term follow-up of at least 2 years confirmed the durable benefit of avelumab maintenance.[9]

EndpointAvelumab + BSC (n=350)BSC Alone (n=350)Hazard Ratio (95% CI)
Overall Population
Median Overall Survival21.4 months14.3 months0.69 (0.56-0.86)
Median PFS (Investigator)3.7 months2.0 months0.62 (0.52-0.75)
Objective Response Rate9.7%1.4%N/A
PD-L1+ Population
Median Overall SurvivalNot Reached17.1 months0.56 (0.40-0.79)
Median PFS (Investigator)5.7 months2.1 months0.56 (0.43-0.73)
(Data sourced from the JAVELIN Bladder 100 primary analysis)[8][9][10]

Experimental Protocol: JAVELIN Bladder 100

  • Study Design: A Phase III, multicenter, randomized, open-label, parallel-arm study.[9][10]

  • Patient Population: Patients with unresectable locally advanced or metastatic urothelial carcinoma who had not progressed after 4 to 6 cycles of first-line platinum-based chemotherapy (gemcitabine + cisplatin or carboplatin).[9]

  • Randomization: Eligible patients were randomized 1:1 to receive either avelumab plus BSC or BSC alone. Randomization was stratified by the best response to first-line chemotherapy (complete/partial response vs. stable disease) and the site of metastasis (visceral vs. non-visceral) at the start of chemotherapy.[9]

  • Treatment:

    • Arm A: Avelumab 10 mg/kg administered as a 60-minute intravenous infusion every 2 weeks, in addition to BSC.[11]

    • Arm B: BSC alone.[10]

    • Treatment continued until confirmed disease progression, unacceptable toxicity, or patient withdrawal.[9]

  • Endpoints:

    • Primary: Overall survival (OS) in the overall population and in the PD-L1-positive population.[9]

    • Secondary: Progression-free survival (PFS), objective response rate (ORR), and safety.[9]

  • Tumor Assessment: Tumor response was evaluated by investigators according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[10]

JAVELIN_Bladder_100_Workflow PatientPool Patients with Advanced UC Chemo 4-6 Cycles of 1L Platinum-based Chemo PatientPool->Chemo Screening Screening: No Disease Progression (4-10 weeks post-chemo) Chemo->Screening Randomization 1:1 Randomization Screening->Randomization ArmA Arm A: Avelumab (10 mg/kg Q2W) + Best Supportive Care Randomization->ArmA n=350 ArmB Arm B: Best Supportive Care Alone Randomization->ArmB n=350 FollowUp Follow-up until Progression, Toxicity, or Withdrawal ArmA->FollowUp ArmB->FollowUp Endpoint Primary Endpoint: Overall Survival FollowUp->Endpoint

JAVELIN Bladder 100 trial workflow.

Future Directions: JAVELIN Bladder Medley

To build upon the success of JAVELIN Bladder 100, the JAVELIN Bladder Medley (NCT05327530) trial is underway.[8][12] This is a Phase II, open-label, umbrella trial designed to evaluate if combining avelumab with other novel anti-cancer agents can further improve outcomes in the first-line maintenance setting for advanced UC.[8] Patients are randomized to receive avelumab alone or in combination with agents like sacituzumab govitecan (an anti-Trop-2 antibody-drug conjugate), M6223 (an anti-TIGIT antibody), or NKTR-255 (recombinant human IL-15).[12]

Application Note 2: Avelumab in Merkel Cell Carcinoma (MCC)

Avelumab was the first drug approved by the FDA for metastatic Merkel cell carcinoma (mMCC), a rare and aggressive skin cancer.[13][14] This accelerated approval was based on data from the JAVELIN Merkel 200 trial.[1][14]

Summary of JAVELIN Merkel 200 Trial Data

This single-arm, multicenter trial enrolled 88 patients with mMCC whose disease had progressed after at least one line of chemotherapy.[14]

EndpointResult (n=88)
Objective Response Rate (ORR)33%
Complete Response Rate11.4%
Partial Response Rate21.6%
Duration of Response86% of responses lasted >6 months
45% of responses lasted >12 months
(Data sourced from the JAVELIN Merkel 200 trial, which supported accelerated FDA approval)[1][14]

Experimental Protocol: JAVELIN Merkel 200

  • Study Design: A Phase II, single-arm, multicenter study.[15]

  • Patient Population: Adult patients with histologically confirmed metastatic MCC who had experienced disease progression after at least one prior chemotherapy regimen.[14]

  • Treatment: Avelumab was administered at a dose of 10 mg/kg via intravenous infusion every 2 weeks until disease progression or unacceptable toxicity.[14]

  • Endpoints:

    • Primary: Confirmed ORR as assessed by an independent review committee according to RECIST v1.1.

    • Secondary: Duration of response, PFS, OS, and safety.[14]

Application Note 3: Avelumab in Renal Cell Carcinoma (RCC)

Avelumab is also approved, in combination with the tyrosine kinase inhibitor axitinib, for the first-line treatment of patients with advanced renal cell carcinoma (RCC).[5] This approval was based on the JAVELIN Renal 101 trial.

Summary of JAVELIN Renal 101 Trial Data (Avelumab + Axitinib vs. Sunitinib)

Endpoint (PD-L1+ Population)Avelumab + AxitinibSunitinibHazard Ratio (95% CI)
Median PFS13.8 months7.2 months0.61 (0.47-0.79)
Objective Response Rate55.2%25.5%N/A
(Data from the JAVELIN Renal 101 trial)[16]

Protocols for Key Experimental Assays

Protocol 1: Immunohistochemistry (IHC) for PD-L1 Expression

This protocol provides a general methodology for assessing PD-L1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue, as was done in the JAVELIN trials using the Ventana PD-L1 (SP263) assay.[9][17]

  • Objective: To detect and score PD-L1 protein expression on tumor and immune cells.

  • Materials:

    • FFPE tumor tissue sections (4-5 µm thick) on charged slides.

    • Automated staining platform (e.g., Ventana BenchMark ULTRA).

    • Ventana PD-L1 (SP263) Rabbit Monoclonal Primary Antibody.

    • Ventana detection kit (e.g., OptiView DAB IHC Detection Kit).

    • Hematoxylin counterstain.

    • Deparaffinization and antigen retrieval solutions.

  • Procedure:

    • Baking and Deparaffinization: Bake slides to adhere tissue. Perform deparaffinization on the automated stainer using appropriate reagents.

    • Antigen Retrieval: Perform heat-induced epitope retrieval using a cell conditioning solution at high temperature.

    • Primary Antibody Incubation: Incubate the slides with the Ventana PD-L1 (SP263) primary antibody.

    • Detection: Apply the detection system, which typically involves a secondary antibody and a DAB-chromogen reaction to visualize the target protein (brown stain).

    • Counterstaining: Apply hematoxylin to stain cell nuclei (blue), providing histological context.

    • Dehydration and Coverslipping: Dehydrate the slides through a series of alcohol and xylene washes and apply a permanent coverslip.

  • Scoring (Example for UC):

    • A pathologist scores the percentage of tumor cells with any membrane staining for PD-L1.

    • The percentage of the tumor area occupied by PD-L1-staining immune cells is also assessed.

    • PD-L1 positive status in the JAVELIN Bladder 100 trial was defined as staining in ≥25% of tumor cells or ≥25% of immune cells within the tumor tissue.[10]

Protocol 2: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol describes a method to measure the ability of avelumab to induce the killing of PD-L1-expressing tumor cells by immune effector cells.[6][18]

  • Objective: To quantify the lysis of target tumor cells in the presence of avelumab and effector cells (e.g., NK cells).

  • Materials:

    • Target Cells: A PD-L1-positive cancer cell line (e.g., a human carcinoma cell line).

    • Effector Cells: Isolated Natural Killer (NK) cells or Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors.

    • Antibody: Avelumab and an isotype control antibody (human IgG1).

    • Assay Medium: RPMI 1640 + 10% FBS.

    • Lysis Detection Reagent: Calcein-AM or a lactate dehydrogenase (LDH) release assay kit.

    • 96-well U-bottom plates.

  • Procedure:

    • Target Cell Preparation: Harvest target cells and label them with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol. Wash and resuspend cells at a concentration of 1x10^5 cells/mL.

    • Effector Cell Preparation: Isolate NK cells or PBMCs from whole blood using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for NK cell enrichment, if desired. Resuspend effector cells at the desired concentration to achieve various Effector:Target (E:T) ratios (e.g., 25:1, 10:1).

    • Assay Setup (in a 96-well plate):

      • Spontaneous Release: Target cells + medium only.

      • Maximum Release: Target cells + lysis buffer (e.g., Triton X-100).

      • Experimental Wells: 10,000 target cells/well + effector cells at desired E:T ratio + serial dilutions of avelumab or isotype control.

    • Incubation: Centrifuge the plate briefly to pellet cells and incubate for 4 hours at 37°C, 5% CO2.

    • Data Acquisition:

      • Calcein Release: Centrifuge the plate and transfer supernatant to a new plate. Measure fluorescence on a plate reader.

      • LDH Release: Add LDH reaction mixture to supernatant and measure absorbance according to the kit protocol.

  • Data Analysis:

    • Calculate the percentage of specific lysis for each condition using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

    • Plot the % Specific Lysis against the antibody concentration to generate a dose-response curve.

ADCC_Assay_Workflow cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Execution & Measurement cluster_3 Analysis Target Target Cells (PD-L1+ Tumor Line) Label with Calcein-AM Plate Combine in 96-well plate: 1. Target Cells 2. Effector Cells (E:T Ratio) 3. Avelumab (or control) Target->Plate Effector Effector Cells (Isolate NK Cells from Donor Blood) Effector->Plate Incubate Incubate 4 hours at 37°C Plate->Incubate Measure Measure Calcein release in supernatant via Fluorescence Reader Incubate->Measure Calculate Calculate % Specific Lysis Measure->Calculate

Workflow for an in vitro ADCC assay.

References

Application Notes and Protocols for the Management of Avelumab Infusion-Related Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification, management, and investigation of infusion-related reactions (IRRs) associated with avelumab, a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody.

Introduction

Avelumab is an immune checkpoint inhibitor approved for the treatment of various cancers.[1] As with many monoclonal antibody therapies, avelumab administration is associated with a risk of infusion-related reactions (IRRs).[1][2] These reactions are generally mild to moderate in severity and most frequently occur during the initial infusions.[1][2] Understanding the incidence, clinical presentation, and appropriate management of avelumab-associated IRRs is critical for patient safety in both clinical and research settings. Furthermore, a deeper understanding of the underlying pathophysiology can inform the development of safer and more effective immunotherapies.

Incidence and Clinical Presentation of Avelumab IRRs

Infusion-related reactions are a common adverse event with avelumab treatment. The majority of these reactions are low-grade (Grade 1 or 2) and typically manifest during or shortly after the infusion.[1][2]

Table 1: Incidence of Avelumab Infusion-Related Reactions (IRRs)

Study/Data SourceOverall Incidence of IRRsIncidence of Grade ≥3 IRRsNotes
Retrospective Observational Study[3]50.0% (12/24 patients)0%Single-center study.[3]
Prescribing Information[4]26%0.7% (Grade 3: 0.5%, Grade 4: 0.2%)Data from clinical trials.[4]
TGA Report[5]Not specified2.7% (12/439 patients) during the first 4 infusions98.6% of initial IRRs occurred within the first 4 infusions.[5]

Table 2: Common Signs and Symptoms of Avelumab IRRs

SymptomFrequency/Notes
Pyrexia (Fever)Commonly reported.[3][5]
ChillsFrequently observed.[3][5]
FlushingA common sign.[5]
HypotensionCan occur.[5]
Dyspnea (Shortness of Breath)A potential symptom.[5]
WheezingMay be present.[5]
Back PainReported symptom.[5]
Abdominal PainCan be a sign of an IRR.[5]
Urticaria (Hives)A possible dermatologic manifestation.[5]
FatigueAlso a reported symptom.[3]

Pathophysiology of Avelumab IRRs

The precise mechanism of avelumab-induced IRRs is not fully elucidated but is thought to be distinct from a classic Type I hypersensitivity reaction.[3] Evidence suggests a potential role for cytokine release and antibody-dependent cell-mediated cytotoxicity (ADCC). Avelumab is a human IgG1 monoclonal antibody, and its Fc region can engage with Fc receptors on immune cells, such as natural killer (NK) cells.[6][7] This interaction can trigger the release of pro-inflammatory cytokines, leading to the systemic symptoms observed in IRRs.[3][7]

cluster_0 Mechanism of Avelumab-Induced Infusion Reaction Avelumab Avelumab (anti-PD-L1 IgG1) TumorCell Tumor Cell (PD-L1+) Avelumab->TumorCell Binds to PD-L1 Fc_Receptor Fcγ Receptor Avelumab->Fc_Receptor Fc region binding NK_Cell NK Cell Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NK_Cell->Cytokines Triggers release of Symptoms Systemic IRR Symptoms (Fever, Chills, etc.) Cytokines->Symptoms Lead to cluster_1 Avelumab IRR Management Workflow Start Patient Receives Avelumab Infusion Observe Observe for Signs/Symptoms of IRR Start->Observe Grade1 Grade 1 IRR Observe->Grade1 Mild Grade2 Grade 2 IRR Observe->Grade2 Moderate Grade3_4 Grade 3 or 4 IRR Observe->Grade3_4 Severe/Life-threatening Action1 Reduce Infusion Rate by 50% Grade1->Action1 Action2 Interrupt Infusion Administer Symptomatic Treatment Grade2->Action2 Action3 Permanently Discontinue Avelumab Provide Aggressive Symptomatic Treatment Grade3_4->Action3 Continue Continue Infusion with Close Monitoring Action1->Continue Resume Resume Infusion at 50% Rate Once Symptoms Resolve to Grade ≤1 Action2->Resume End End of Management Protocol Action3->End Resume->Continue Continue->End

References

Avelumab Reimbursement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of avelumab, including its mechanism of action, key clinical trial protocols, and available data on its reimbursement and cost-effectiveness. The information is intended to support research, scientific understanding, and drug development efforts related to this immunotherapy.

Mechanism of Action

Avelumab is a human immunoglobulin G1 (IgG1) monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). Its anti-tumor activity is mediated through a dual mechanism:

  • Inhibition of the PD-1/PD-L1 Pathway: Avelumab binds to PD-L1 on the surface of tumor cells and some immune cells, preventing its interaction with the PD-1 receptor on T-cells. This blockade removes the inhibitory signal that tumor cells use to evade the immune system, thereby restoring T-cell-mediated anti-tumor responses.

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Unlike some other anti-PD-L1 antibodies, avelumab possesses a native Fc region. This allows it to engage with Fc receptors (like CD16) on immune effector cells, such as Natural Killer (NK) cells. This engagement triggers NK cells to release cytotoxic granules, leading to the direct lysis of the antibody-coated tumor cells.

avelumab_mechanism_of_action Avelumab's Dual Mechanism of Action cluster_pd1_pathway PD-1/PD-L1 Pathway Inhibition cluster_adcc_pathway Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 expresses T-Cell T-Cell PD-1 PD-1 T-Cell->PD-1 expresses PD-L1->PD-1 binds & inhibits Avelumab_PDL1 Avelumab Avelumab_PDL1->PD-L1 blocks T-Cell Activation T-Cell Activation & Anti-Tumor Response Tumor_Cell_ADCC Tumor Cell NK_Cell NK Cell CD16 CD16 Receptor NK_Cell->CD16 expresses Tumor_Cell_Lysis Tumor Cell Lysis NK_Cell->Tumor_Cell_Lysis induces Avelumab_ADCC Avelumab Avelumab_ADCC->Tumor_Cell_ADCC binds to PD-L1 Avelumab_ADCC->CD16 Fc region binds

Avelumab's dual mechanism of action.

Experimental Protocols: Key Clinical Trials

Detailed methodologies for the pivotal clinical trials that led to the approval and reimbursement of avelumab are outlined below.

JAVELIN Merkel 200 Trial

This Phase II, open-label, single-arm, multicenter trial evaluated the efficacy and safety of avelumab in patients with metastatic Merkel cell carcinoma (MCC).[1]

JAVELIN_Merkel_200_Workflow JAVELIN Merkel 200 Trial Workflow Patient_Population Metastatic Merkel Cell Carcinoma (Chemotherapy-Refractory) Intervention Avelumab 10 mg/kg IV Every 2 weeks Patient_Population->Intervention Assessments Tumor Response Assessments Every 6 weeks Intervention->Assessments Primary_Endpoint Objective Response Rate (ORR) (RECIST v1.1) Secondary_Endpoints Duration of Response (DoR) Progression-Free Survival (PFS) Overall Survival (OS) Assessments->Primary_Endpoint Assessments->Secondary_Endpoints

JAVELIN Merkel 200 trial workflow.

Inclusion and Exclusion Criteria:

  • Key Inclusion Criteria:

    • Histologically confirmed metastatic MCC.

    • Disease progression on or after chemotherapy for metastatic disease.

    • At least one measurable lesion per RECIST v1.1.

    • ECOG performance status of 0 or 1.

  • Key Exclusion Criteria:

    • Prior treatment with any anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibody.

    • Active central nervous system (CNS) metastases.

    • History of autoimmune disease.

    • Concurrent systemic immunosuppressant therapy.

Treatment Protocol:

Patients received avelumab at a dose of 10 mg/kg as an intravenous infusion over 60 minutes every 2 weeks until disease progression or unacceptable toxicity.[1] Premedication with an antihistamine and acetaminophen was administered before each of the first four infusions.[1]

JAVELIN Bladder 100 Trial

This Phase III, multicenter, randomized, open-label, parallel-arm study assessed avelumab as a first-line maintenance treatment for patients with locally advanced or metastatic urothelial carcinoma that had not progressed with first-line platinum-containing chemotherapy.[2]

JAVELIN_Bladder_100_Workflow JAVELIN Bladder 100 Trial Workflow Patient_Population Locally Advanced or Metastatic Urothelial Carcinoma (No progression after 1L platinum-based chemo) Randomization Randomization (1:1) Patient_Population->Randomization Arm_A Arm A: Avelumab + Best Supportive Care (BSC) Randomization->Arm_A Arm_B Arm B: Best Supportive Care (BSC) Alone Randomization->Arm_B Primary_Endpoint Overall Survival (OS) Arm_A->Primary_Endpoint Secondary_Endpoints Progression-Free Survival (PFS) Objective Response Rate (ORR) Arm_A->Secondary_Endpoints Arm_B->Primary_Endpoint Arm_B->Secondary_Endpoints

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CD666 Solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CD666. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful preparation of your this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

Q2: My this compound is not dissolving completely in DMSO. What are the common causes?

Several factors can contribute to incomplete dissolution of this compound in DMSO:

  • Compound Purity and Crystalline Form: Impurities or a highly stable crystalline form of the compound can reduce solubility.

  • DMSO Quality: The purity of your DMSO is critical. The presence of water can significantly decrease the solubility of hydrophobic compounds. Always use anhydrous, high-purity DMSO.

  • Temperature: Room temperature may not be sufficient for dissolving higher concentrations of this compound.

  • Saturation: You may be attempting to prepare a solution that is above the saturation point of this compound in DMSO.

Q3: I observed precipitation in my this compound stock solution after storage. What should I do?

Precipitation upon storage, especially after freeze-thaw cycles, is a common issue with compounds in DMSO. This can be due to the absorption of atmospheric moisture by the hygroscopic DMSO, or the compound converting to a less soluble crystalline form. To resolve this, you can try to redissolve the compound by gentle warming and vortexing. If precipitation persists, it may be necessary to prepare a fresh stock solution. Storing stock solutions in small, single-use aliquots can help minimize freeze-thaw cycles.

Q4: Can I heat the DMSO to dissolve my this compound?

Gentle heating can be an effective method to aid in the dissolution of this compound in DMSO. However, it is crucial to avoid excessive heat, as high temperatures can degrade both the compound and the DMSO. It is recommended to warm the solution in a water bath at a temperature no higher than 37°C.

Q5: What is the maximum recommended concentration for a this compound stock solution in DMSO?

Without specific solubility data for this compound, it is advisable to start with a conservative concentration and perform a solubility test to determine the maximum practical concentration for your experiments. Based on data from similar compounds, a starting concentration in the range of 10-20 mM is a reasonable starting point.

Quantitative Data: Solubility of Structurally Related Retinoids in DMSO

The following table summarizes the solubility of other retinoid compounds in DMSO. This data is provided for reference and as a guide for your own experimental design with this compound.

CompoundMolecular Weight ( g/mol )Solubility in DMSO
All-trans Retinoic Acid300.44~20 mg/mL
9-cis Retinoic Acid300.44~20 mg/mL
Isotretinoin (13-cis-Retinoic Acid)300.44Mole fraction solubility of 1.02 x 10⁻¹ at 318.2 K

Note: The solubility of your specific batch of this compound may vary. It is strongly recommended to perform your own solubility tests.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO (≥99.9%)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Water bath (optional)

  • Procedure:

    • Equilibrate the this compound powder and anhydrous DMSO to room temperature.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration.

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles are still present, you may sonicate the tube in a water bath sonicator for 5-10 minutes or gently warm the solution in a water bath at 37°C for 10-15 minutes, with intermittent vortexing.

    • Once the this compound is completely dissolved, the stock solution is ready for use or storage.

    • For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol for Determining the Approximate Solubility of this compound in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • A series of sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

    • Micro-pipettes

  • Procedure:

    • Weigh out a small, known amount of this compound (e.g., 1 mg) into a pre-weighed microcentrifuge tube.

    • Add a small, measured volume of DMSO (e.g., 10 µL) to the tube.

    • Vortex the mixture for 2-3 minutes.

    • Visually inspect for complete dissolution.

    • If the compound has dissolved completely, add another measured aliquot of this compound (e.g., 0.5 mg) and repeat the vortexing and observation steps.

    • If the compound has not dissolved completely, add another measured volume of DMSO (e.g., 10 µL), vortex, and observe.

    • Continue this process of adding either more compound or more solvent until you reach a point of saturation (where no more compound will dissolve with the addition of more solvent) or a point of complete dissolution.

    • Calculate the approximate solubility based on the total amount of this compound dissolved in the final volume of DMSO.

Visualizations

RARγ Signaling Pathway

This compound is a potent and selective retinoic acid receptor gamma (RARγ) agonist. The diagram below illustrates the general mechanism of action for RAR agonists.

RAR_Signaling_Pathway RARγ Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inactive Inactive State cluster_active Active State This compound This compound CRABP CRABP This compound->CRABP binds CD666_nucleus This compound CRABP->CD666_nucleus translocates to nucleus RAR_RXR_inactive RARγ / RXR CoR_HDAC Co-repressor HDAC RAR_RXR_inactive->CoR_HDAC recruits RARE_inactive RARE RAR_RXR_inactive->RARE_inactive binds CoR_HDAC->RARE_inactive binds to Gene_inactive Target Gene (Transcription OFF) RARE_inactive->Gene_inactive RAR_RXR_active RARγ / RXR CD666_nucleus->RAR_RXR_active binds & activates CoA_HAT Co-activator HAT RAR_RXR_active->CoA_HAT recruits RARE_active RARE RAR_RXR_active->RARE_active binds CoA_HAT->RARE_active binds to Gene_active Target Gene (Transcription ON) RARE_active->Gene_active

Caption: RARγ signaling pathway activated by this compound.

Experimental Workflow for Troubleshooting this compound Solubility

This workflow provides a logical sequence of steps to address solubility issues with this compound in DMSO.

Caption: A stepwise guide to resolving this compound solubility issues.

Technical Support Center: Optimizing CD666 Dosage for Minimal Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CD666. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental dosage of this compound to achieve maximal therapeutic efficacy while minimizing off-target effects. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and its primary signaling pathway?

A1: this compound is an investigational molecule designed to modulate a specific cellular signaling pathway involved in immune regulation. Its primary target is the "Receptor-A," a key component of the "Pathway-X" signaling cascade. Upon binding to Receptor-A, this compound initiates a downstream signaling cascade that ultimately leads to the modulation of gene expression related to inflammatory responses.

Below is a diagram illustrating the hypothetical signaling pathway of this compound.

CD666_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ReceptorA Receptor-A This compound->ReceptorA Kinase1 Kinase 1 ReceptorA->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Gene Expression (Inflammatory Response) Nucleus->GeneExpression

Figure 1. Hypothetical this compound Signaling Pathway.

Q2: What are the known off-target effects of this compound?

A2: Off-target effects of this compound are primarily dose-dependent and can be categorized as either sgRNA-dependent or sgRNA-independent if the therapeutic involves gene editing.[1] For small molecules, off-target effects arise from interactions with structurally related proteins or unintended signaling pathway activation. While specific off-target interactions for this compound are under investigation, preliminary data suggests potential cross-reactivity with "Receptor-B," which shares structural homology with "Receptor-A." This can lead to the activation of an alternative signaling pathway, "Pathway-Y," resulting in unintended cellular responses. It's also been noted that siRNA/shRNA can have miRNA-like off-target activity.[2]

Q3: How can I determine the optimal dosage of this compound in my experimental model?

A3: The optimal dosage is one that maximizes the on-target effect while minimizing off-target responses. A dose-response study is crucial. We recommend a matrix of concentrations tested against both on-target and off-target markers.

Troubleshooting Guides

Problem 1: High level of off-target activity observed even at low this compound concentrations.

  • Possible Cause: The experimental system (e.g., cell line, animal model) may have a high expression of off-target proteins like "Receptor-B."

  • Troubleshooting Steps:

    • Characterize your model: Perform baseline expression analysis (e.g., qPCR, Western blot, or flow cytometry) for both "Receptor-A" and "Receptor-B."

    • Select a different model: If "Receptor-B" expression is significantly high, consider using a model with a more favorable on-target to off-target expression ratio.

    • Competitive Inhibition Assay: Use a known ligand for "Receptor-B" to see if it can block the off-target effects of this compound, confirming the cross-reactivity.

Problem 2: Inconsistent results in on-target activity across experiments.

  • Possible Cause: Variability in experimental conditions can affect the activity of this compound.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure consistent cell density, passage number, media composition, and incubation times.

    • Reagent Quality: Verify the integrity and concentration of your this compound stock solution. Aliquot and store as recommended to avoid degradation.

    • Control Experiments: Include positive and negative controls in every experiment to monitor assay performance.

Data Presentation

The following tables summarize hypothetical data from a dose-response study to help guide your experimental design.

Table 1: On-Target Activity of this compound

This compound Dosage (nM)Receptor-A Activation (%)Downstream Marker 1 (Fold Change)
0.115 ± 21.2 ± 0.1
155 ± 53.5 ± 0.4
1092 ± 38.1 ± 0.7
10095 ± 48.5 ± 0.6
100096 ± 38.6 ± 0.5

Table 2: Off-Target Activity of this compound

This compound Dosage (nM)Receptor-B Activation (%)Off-Target Marker X (Fold Change)
0.12 ± 0.51.1 ± 0.1
18 ± 11.5 ± 0.2
1035 ± 44.2 ± 0.5
10078 ± 69.8 ± 1.1
100091 ± 515.2 ± 1.5

From this data, a therapeutic window can be identified. For example, a dosage of 1-10 nM appears to provide substantial on-target activity with more manageable off-target effects.

Experimental Protocols

Protocol 1: In Vitro Dose-Response Assay

This protocol outlines a general method for assessing the on-target and off-target effects of this compound in a cell-based assay.

  • Cell Culture: Plate your chosen cell line at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Include a vehicle-only control.

  • Treatment: Replace the cell culture medium with a medium containing the different concentrations of this compound. Incubate for the desired time (e.g., 24 hours).

  • Endpoint Analysis:

    • On-Target: Lyse the cells and perform a Western blot for phosphorylated Kinase 1 or a qPCR for the downstream gene target.

    • Off-Target: Perform a similar analysis for markers of "Pathway-Y" activation.

  • Data Analysis: Quantify the results and plot the dose-response curves to determine the EC50 for both on-target and off-target effects.

Workflow for Off-Target Effect Analysis

The following diagram illustrates a typical workflow for identifying and validating off-target effects.

Off_Target_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_mitigation Mitigation Strategy InSilico In Silico Prediction (e.g., sequence homology) CellBasedAssays Cell-Based Assays (Dose-Response) InSilico->CellBasedAssays BroadScreening Broad Panel Screening (e.g., Kinase Panel) BroadScreening->CellBasedAssays BindingAssays Direct Binding Assays (e.g., SPR, ITC) CellBasedAssays->BindingAssays Confirm Direct Interaction DoseOptimization Dosage Optimization BindingAssays->DoseOptimization StructuralModification Structural Modification of this compound BindingAssays->StructuralModification

Figure 2. Workflow for Off-Target Effect Analysis.

For further assistance, please contact our technical support team.

References

Technical Support Center: Recombinant Protein "X" (RP-X)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The molecule "CD666" is not a recognized designation in the standard Cluster of Differentiation (CD) nomenclature. To provide a scientifically accurate and useful resource, this guide addresses the common challenges of protein degradation using a placeholder molecule, "Recombinant Protein 'X'" (RP-X). The principles, protocols, and troubleshooting steps outlined here are broadly applicable to recombinant proteins and can be adapted for your specific molecule of interest.

Frequently Asked Questions (FAQs)

Q1: My preparation of RP-X shows multiple bands on an SDS-PAGE gel, suggesting degradation. What are the common causes?

A1: Degradation of a purified or semi-purified protein solution is typically due to one or more of the following factors:

  • Proteolytic Activity: Residual proteases from the expression host (e.g., E. coli, CHO cells) can co-purify with your protein and cause cleavage. This is the most common cause of degradation.[1][2][3]

  • Chemical Instability: The buffer composition (pH, ionic strength) may not be optimal for RP-X, leading to unfolding and subsequent degradation or aggregation.

  • Oxidation: Cysteine or methionine residues in RP-X can be susceptible to oxidation, which can lead to aggregation or loss of function.[4]

  • Mechanical Stress: Vigorous vortexing or harsh purification conditions can cause denaturation and aggregation.

  • Temperature Fluctuation: Repeated freeze-thaw cycles or prolonged storage at suboptimal temperatures (e.g., -20°C instead of -80°C) can compromise protein integrity.[5]

Q2: How can I prevent proteolytic degradation of RP-X during and after purification?

A2: The most effective strategy is to inhibit proteases as soon as the cells are lysed.[2][6]

  • Work Quickly and at Low Temperatures: Perform all purification steps at 4°C (on ice or in a cold room) to reduce the activity of endogenous proteases.[7]

  • Use Protease Inhibitor Cocktails: Immediately add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[6][8] These cocktails contain inhibitors for various protease classes like serine, cysteine, and metalloproteases.[3][8] For metal-chelate affinity chromatography (e.g., His-tags), use an EDTA-free cocktail.[9]

  • Purify Rapidly: Minimize the time between cell lysis and obtaining a purified, stable protein solution.

Q3: What is the optimal buffer composition for storing RP-X?

A3: The ideal storage buffer maintains the protein's native conformation and prevents aggregation. While protein-specific, a good starting point for a general globular protein is:

  • Buffering Agent: 20-50 mM Tris-HCl or HEPES, pH 7.0-8.0.[10] Note that Tris buffer pH is temperature-sensitive.[9]

  • Salt: 100-150 mM NaCl to maintain ionic strength and solubility.[4]

  • Stabilizers: 10-50% glycerol can be added to prevent damage during freezing.[5]

  • Reducing Agents: If RP-X has surface-exposed cysteines, include 1-5 mM DTT or TCEP to prevent oxidation and disulfide-linked aggregation.[4]

Troubleshooting Guides

Issue 1: Rapid Loss of RP-X Activity in Solution

This issue points towards structural degradation or unfolding.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal pH Perform a pH screening experiment. Aliquot RP-X into buffers with a pH range from 6.0 to 8.5 and measure activity after a set time.Identification of a pH range where RP-X retains maximal activity.
Oxidation Add a reducing agent like DTT or TCEP (1-5 mM) to the storage buffer.[4]Stabilization of activity if oxidation of cysteine residues was the cause.
Absence of Co-factors If RP-X is an enzyme that requires a metal ion (e.g., Zn²⁺, Mg²⁺), ensure it is present in the buffer at an appropriate concentration.Restoration of protein activity and stability.
Proteolytic Clipping Run a time-course SDS-PAGE. Incubate RP-X at 4°C and take samples at 0, 2, 6, and 24 hours. Analyze for smaller bands.Confirmation of slow proteolytic degradation, indicating the need for more effective protease inhibitors during purification.
Issue 2: Precipitation or Cloudiness Observed After Thawing RP-X

This indicates protein aggregation, which can be caused by improper freezing or buffer conditions.

Potential Cause Troubleshooting Step Expected Outcome
Freeze-Thaw Damage Add a cryoprotectant like 10-50% glycerol or 1-5% PEG to the buffer before freezing.[4][5] Aliquot the protein into single-use volumes to avoid multiple freeze-thaw cycles.The solution remains clear after thawing, indicating the prevention of freeze-induced aggregation.
Low Ionic Strength Increase the salt concentration (e.g., NaCl) in the storage buffer to 250 mM or 500 mM. Some proteins require higher salt to remain soluble.RP-X remains in solution after thawing.
High Protein Concentration Dilute the protein to a lower concentration (e.g., < 1 mg/mL) before freezing. Test a range of concentrations to find the optimal level for storage.Lower concentration samples do not precipitate, indicating a concentration-dependent aggregation issue.
Disulfide Bond Formation Ensure a sufficient concentration of a reducing agent (e.g., 5 mM DTT) is present in the buffer to keep cysteines reduced.Prevention of aggregation mediated by intermolecular disulfide bonds.

Experimental Protocols

Protocol 1: Screening for Optimal Buffer pH
  • Prepare Buffers: Prepare a set of 50 mM buffers with identical salt concentrations (e.g., 150 mM NaCl) but varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5). Use appropriate buffering agents for each pH range (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5, Tris for pH 8.0-8.5).

  • Buffer Exchange: Exchange the purified RP-X into each buffer using a desalting column or dialysis.

  • Incubation: Aliquot the samples and incubate them at a relevant temperature (e.g., 4°C or 37°C).

  • Analysis: At specified time points (e.g., 0, 24, 48 hours), analyze the samples for:

    • Activity: Using a relevant functional assay.

    • Integrity: Using SDS-PAGE to check for degradation bands.

    • Aggregation: Using dynamic light scattering (DLS) or visual inspection for turbidity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_qc QC & Storage cluster_troubleshoot Troubleshooting Loop CellLysis Cell Lysis (+ Protease Inhibitors) Clarification Centrifugation/ Filtration CellLysis->Clarification Purification Chromatography Clarification->Purification BufferExchange Buffer Exchange (Into Storage Buffer) Purification->BufferExchange Analysis Purity & Activity Analysis (SDS-PAGE, Assay) BufferExchange->Analysis Degradation_Check Degradation Detected? Analysis->Degradation_Check Storage Aliquoting & Storage (-80°C) Degradation_Check->Storage No Optimize_Buffer Optimize Buffer (pH, Salt, Additives) Degradation_Check->Optimize_Buffer Yes Optimize_Buffer->BufferExchange

Caption: Workflow for protein purification and stability troubleshooting.

Degradation_Causes Degradation Protein Degradation in Solution Proteolysis Proteolysis Degradation->Proteolysis Oxidation Oxidation Degradation->Oxidation Aggregation Aggregation Degradation->Aggregation Temp Temperature Instability Degradation->Temp Sol_Proteolysis Add Protease Inhibitors Work at 4°C Proteolysis->Sol_Proteolysis Sol_Oxidation Add Reducing Agents (DTT, TCEP) Oxidation->Sol_Oxidation Sol_Aggregation Optimize Buffer (pH, Salt) Add Stabilizers (Glycerol) Aggregation->Sol_Aggregation Sol_Temp Store at -80°C Avoid Freeze-Thaw Temp->Sol_Temp

Caption: Common causes of protein degradation and their primary solutions.

References

Avelumab Technical Support Center: Management of Common Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing common side effects associated with avelumab.

I. Avelumab Signaling Pathway and Mechanism of Action

Avelumab is a human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). By binding to PD-L1, avelumab prevents the interaction between PD-L1 on tumor cells and the programmed cell death protein 1 (PD-1) receptor on T-cells. This blockade releases the "brake" on the immune system, restoring the ability of T-cells to recognize and attack cancer cells.

Caption: Avelumab blocks the PD-L1/PD-1 interaction, restoring T-cell activity against tumor cells.

II. Common Adverse Events and Management

The most common adverse events associated with avelumab are infusion-related reactions (IRRs) and a spectrum of immune-related adverse events (irAEs). Prompt recognition and appropriate management are crucial to ensure patient safety and continuity of treatment.

A. Infusion-Related Reactions (IRRs)

1. What are the common signs and symptoms of infusion-related reactions?

Common signs and symptoms of IRRs include fever, chills, flushing, hypotension, dyspnea, wheezing, back pain, abdominal pain, and urticaria.[1]

2. What is the recommended management for infusion-related reactions?

Management of IRRs is based on the grade of the reaction:

GradeManagement Protocol
Grade 1 - Slow the infusion rate by 50%.[1] - Closely monitor the patient.
Grade 2 - Temporarily interrupt the infusion. - Administer supportive care (e.g., antihistamines, antipyretics). - Once symptoms resolve to Grade 1 or less, restart the infusion at a 50% slower rate.[1]
Grade 3 or 4 - Immediately and permanently discontinue avelumab infusion.[1] - Provide emergency medical intervention as required.

3. What premedication is recommended to prevent infusion-related reactions?

It is recommended to premedicate patients with an antihistamine (e.g., diphenhydramine) and acetaminophen prior to the first four infusions of avelumab.[1] For subsequent infusions, the decision to continue premedication should be based on clinical judgment and the patient's history of IRRs.

B. Immune-Related Adverse Events (irAEs)

The mechanism of action of avelumab can lead to the immune system attacking healthy tissues, resulting in a variety of irAEs. The management of irAEs generally involves withholding or discontinuing avelumab and administering corticosteroids, depending on the severity.

General Management Workflow for Immune-Related Adverse Events:

irae_management_workflow Start Suspicion of irAE Grade Assess Severity (Grade) Start->Grade Grade1 Grade 1: Continue Avelumab with close monitoring Grade->Grade1 Grade 1 Grade2 Grade 2: Hold Avelumab Initiate Corticosteroids (0.5-1 mg/kg/day prednisone equivalent) Grade->Grade2 Grade 2 Grade34 Grade 3/4: Permanently Discontinue Avelumab High-dose Corticosteroids (1-2 mg/kg/day prednisone equivalent) Grade->Grade34 Grade 3/4 Resolve Resolution Grade1->Resolve Taper Taper Corticosteroids over at least 4-6 weeks upon improvement Grade2->Taper Grade34->Taper Refractory Steroid-Refractory? Taper->Refractory SecondLine Consider Second-Line Immunosuppressants (e.g., infliximab, mycophenolate mofetil) Refractory->SecondLine Yes Refractory->Resolve No SecondLine->Resolve

Caption: General workflow for the management of immune-related adverse events (irAEs).

Quantitative Data on Common Treatment-Related Adverse Events (TRAEs):

Adverse EventAny Grade (%)Grade 3-4 (%)
Fatigue35-471.7-2.9
Musculoskeletal pain24-291.2-1.5
Diarrhea17-21<2 (colitis)
Nausea16-23<1
Rash20-25<1
Infusion-related reaction10-26<1
Decreased appetite14≤3.4
Urinary tract infection206
Anemia164.4-6
Increased AST24-311.7-3
Increased ALT22-242.6-3.5

Data compiled from multiple sources.[2][3]

III. Troubleshooting Guides for Specific Immune-Related Adverse Events

A. Immune-Mediated Colitis

Q1: A patient presents with Grade 2 diarrhea. What is the recommended course of action?

A1: For Grade 2 diarrhea (an increase of 4-6 stools/day over baseline), avelumab should be withheld. Initiate corticosteroid therapy with prednisone 0.5-1 mg/kg/day or equivalent.[3] If symptoms do not improve within 2-3 days, consider increasing the corticosteroid dose to 1-2 mg/kg/day. Once the patient improves to Grade 1 or less, a slow corticosteroid taper over at least 4-6 weeks should be initiated.[3]

Q2: What are the management options for steroid-refractory immune-mediated colitis?

A2: If there is no improvement after 48-72 hours of high-dose corticosteroids, the colitis is considered steroid-refractory. In such cases, the addition of infliximab (5 mg/kg) is recommended.[4] Vedolizumab may also be considered as an alternative.

Experimental Protocol: Diagnosis and Monitoring of Immune-Mediated Colitis

  • Initial Assessment:

    • Obtain a detailed history of bowel movements (frequency, consistency, presence of blood or mucus).

    • Perform a physical examination, including abdominal assessment.

    • Rule out infectious causes with stool studies (e.g., culture, C. difficile toxin assay).

  • Laboratory Monitoring:

    • Complete blood count (CBC) to assess for anemia.

    • Comprehensive metabolic panel (CMP) to monitor electrolytes and renal function.

    • C-reactive protein (CRP) as an inflammatory marker.

  • Endoscopic Evaluation:

    • For persistent Grade 2 or any Grade 3-4 colitis, a flexible sigmoidoscopy or colonoscopy with biopsies is recommended to confirm the diagnosis and rule out other etiologies.

B. Immune-Mediated Pneumonitis

Q1: What are the typical presenting symptoms of immune-mediated pneumonitis?

A1: Patients may present with new or worsening cough, shortness of breath, chest pain, and fever.[5] It is crucial to have a high index of suspicion, as symptoms can be nonspecific.

Q2: How is suspected immune-mediated pneumonitis evaluated?

A2: The initial evaluation should include a high-resolution computed tomography (HRCT) of the chest, which may show ground-glass opacities or interstitial infiltrates.[5] Bronchoscopy with bronchoalveolar lavage and biopsy may be necessary to rule out infection and confirm the diagnosis, especially in ambiguous cases.[5]

Experimental Protocol: Management of Immune-Mediated Pneumonitis

  • Grade 2 Pneumonitis:

    • Withhold avelumab.

    • Initiate prednisone at 1-2 mg/kg/day or equivalent.

    • Monitor respiratory status and oxygen saturation closely.

    • If there is clinical improvement, begin a slow corticosteroid taper over 4-6 weeks.

  • Grade 3 or 4 Pneumonitis:

    • Permanently discontinue avelumab.

    • Hospitalize the patient.

    • Administer high-dose intravenous methylprednisolone (1-2 mg/kg/day).

    • For steroid-refractory cases, consider infliximab or mycophenolate mofetil.[5]

C. Immune-Mediated Hepatitis

Q1: What are the guidelines for monitoring liver function in patients receiving avelumab?

A1: Liver function tests (AST, ALT, and bilirubin) should be monitored at baseline and periodically throughout treatment.[6]

Q2: How should Grade 2 immune-mediated hepatitis be managed?

A2: For Grade 2 hepatitis (AST/ALT >3 to 5 times the upper limit of normal [ULN] or total bilirubin >1.5 to 3 times ULN), avelumab should be withheld. Initiate prednisone at a dose of 0.5-1 mg/kg/day.[6] If liver function tests do not improve, the corticosteroid dose may be increased to 1-2 mg/kg/day.

Experimental Protocol: Diagnosis and Management of Steroid-Refractory Hepatitis

  • Initial Workup:

    • Rule out other causes of hepatitis, including viral hepatitis (Hepatitis A, B, C), alcohol-related liver disease, and other hepatotoxic medications.

    • Perform imaging of the liver (ultrasound or CT scan).

  • Liver Biopsy:

    • A liver biopsy is recommended for patients who do not respond to corticosteroids to confirm the diagnosis of immune-mediated hepatitis.[6]

  • Second-Line Therapy:

    • For steroid-refractory hepatitis, mycophenolate mofetil is a preferred second-line agent.[6] Infliximab should be avoided as it can be hepatotoxic.

D. Immune-Mediated Endocrinopathies

Q1: What are the common endocrinopathies associated with avelumab?

A1: The most common endocrinopathies include thyroid disorders (hypothyroidism and hyperthyroidism), adrenal insufficiency, and type 1 diabetes mellitus.[7]

Q2: What is the recommended monitoring for thyroid function?

A2: Thyroid function tests (TSH) should be monitored at baseline and prior to each treatment cycle.[7]

Management of Endocrinopathies:

  • Hypothyroidism: For symptomatic hypothyroidism, initiate thyroid hormone replacement therapy. Avelumab can usually be continued.

  • Hyperthyroidism: Management depends on the severity of symptoms and may include beta-blockers. Most cases are transient and may be followed by a period of hypothyroidism.

  • Adrenal Insufficiency: For symptomatic adrenal insufficiency, withhold avelumab and initiate corticosteroid replacement therapy (e.g., hydrocortisone).

  • Type 1 Diabetes Mellitus: Patients who develop hyperglycemia should be evaluated for type 1 diabetes. Management involves insulin therapy and consultation with an endocrinologist.

IV. Rare but Serious Adverse Events

While less common, it is important to be aware of rare but potentially life-threatening irAEs.

Adverse EventIncidenceKey Management Considerations
Myocarditis 0.14 - 1.14%[8]- High index of suspicion for symptoms like chest pain, dyspnea, and arrhythmias. - Immediate evaluation with ECG, troponins, and cardiology consultation. - Prompt initiation of high-dose corticosteroids is critical.[9] - Avelumab should be permanently discontinued.
Neurological Toxicities (e.g., aseptic meningitis, Guillain-Barré syndrome)0.1 - 0.3%[8]- Requires urgent neurological consultation and evaluation (e.g., MRI of the brain, lumbar puncture). - Management typically involves high-dose corticosteroids and, in severe cases, intravenous immunoglobulin (IVIG) or plasma exchange.
Hematologic Toxicities (e.g., autoimmune hemolytic anemia, immune thrombocytopenia)Rare- Diagnosis is based on laboratory findings (e.g., Coombs test, platelet count). - Management includes corticosteroids and may require other immunosuppressive agents like rituximab or IVIG.

V. Frequently Asked Questions (FAQs)

Q: Can avelumab be resumed after a Grade 2 irAE?

A: For most Grade 2 irAEs, avelumab can be resumed once the symptoms have resolved to Grade 1 or less and the patient is on a low dose of corticosteroids (e.g., ≤10 mg/day of prednisone or equivalent).[3]

Q: Are there any contraindications to using avelumab?

A: There are no absolute contraindications listed in the prescribing information, but caution should be exercised in patients with pre-existing autoimmune diseases.

Q: How long after discontinuing avelumab can irAEs occur?

A: Immune-related adverse events can occur even after the discontinuation of avelumab. Therefore, it is important to continue monitoring patients for signs and symptoms of irAEs.[10]

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of a qualified healthcare provider with any questions you may have regarding a medical condition.

References

Avelumab Financial Assistance: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing avelumab (marketed as BAVENCIO®), navigating the financial aspects of treatment is a critical component of clinical research and patient care. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues related to avelumab financial assistance programs.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during the financial assistance application and maintenance process.

Issue: Awaiting Eligibility Determination for an Uninsured Patient

Question: My patient is uninsured and has submitted an application to the CoverOne Patient Assistance Program (PAP). What are the potential reasons for a delay in the eligibility determination, and what steps should I take?

Answer:

Delays in eligibility determination for the CoverOne PAP can occur for several reasons. The following troubleshooting steps can help identify and resolve the issue:

  • Verify Application Completeness: Ensure all sections of the CoverOne Enrollment Form were accurately and completely filled out.[1][2] Incomplete applications are a common cause of delays.

  • Confirm Submission of Required Financial Documentation: The program requires documentation of the patient's household income.[1] Verify that one of the following was submitted with the application:

    • Most recent Federal or State Tax Return (e.g., IRS Form 1040)

    • W2 form

    • If tax documents are unavailable, the following can be provided:

      • Two most recent paycheck stubs

      • Last two months of bank statements showing income deposits

      • Social Security benefits statement

      • Unemployment check or statement[1]

  • Check Fax Confirmation/Portal Submission Status: If the application was faxed, confirm successful transmission to 1-800-214-7295.[1] If submitted via the CoverOne Enrollment Portal, check the submission status online.

  • Contact CoverOne Directly: If the application was complete and submitted correctly, and a determination has not been received in a timely manner, contact a CoverOne representative for a status update. The CoverOne contact number is 1-844-8COVER1 (1-844-826-8371).[2][3] They are available Monday through Friday, 8:00 AM to 8:00 PM EST.[3]

Issue: Co-Pay Assistance Card Rejection at Specialty Pharmacy

Question: A commercially insured patient enrolled in the CoverOne Co-Pay Assistance Program had their co-pay card rejected at the specialty pharmacy. What are the possible reasons for this and how can it be rectified?

Answer:

A rejection of the CoverOne Co-Pay Assistance card can be due to several factors. Follow these steps to troubleshoot the problem:

  • Confirm Patient Eligibility: The Co-Pay Assistance Program is for privately/commercially insured patients and is not valid for those covered by government healthcare programs such as Medicare or Medicaid.[4]

  • Verify Program Enrollment: Ensure the patient is officially enrolled in the CoverOne program. Enrollment is a prerequisite for the co-pay card to be active.

  • Check Annual Maximum: The program has an annual maximum benefit of $30,000 per year.[4] It is possible the patient has reached this limit. Contact CoverOne to verify the remaining balance on the co-pay card.

  • Ensure Proper Claim Submission: For the co-pay assistance to be applied, the specialty pharmacy must submit the claim to the patient's primary commercial insurance first. The co-pay assistance is applied to the remaining out-of-pocket costs.

  • Review Explanation of Benefits (EOB): After the primary insurance has processed the claim, an EOB must be submitted to CoverOne.[4][5] The co-pay assistance will not be provided until the EOB is received and processed. Claims must be submitted to CoverOne within 180 days of the EOB date.[5]

  • Contact CoverOne for Assistance: If the above steps do not resolve the issue, the healthcare provider or patient should call CoverOne at 1-844-8COVER1 (1-844-826-8371) for direct support.

Frequently Asked Questions (FAQs)

Enrollment and Eligibility

Q1: Who is eligible for the CoverOne Patient Assistance Program (PAP)?

A1: The CoverOne PAP provides avelumab at no cost to eligible patients who meet specific income, insurance (i.e., uninsured or underinsured), and U.S. residency criteria.[1]

Q2: Who is eligible for the CoverOne Co-Pay Assistance Program?

A2: This program is for patients with private or commercial health insurance.[4] Patients with government-funded insurance like Medicare, Medicaid, or other federal or state healthcare programs are not eligible.[4]

Q3: How do I enroll a patient in a CoverOne program?

A3: Healthcare providers can enroll patients through the CoverOne Enrollment Portal or by completing and faxing the enrollment form to 1-800-214-7295.[1][3]

Q4: Can a patient be enrolled in both the Patient Assistance Program and the Co-Pay Assistance Program?

A4: No, a patient would typically be enrolled in one program based on their insurance coverage. The PAP is for uninsured or underinsured patients, while the Co-Pay Assistance Program is for those with commercial insurance.

Program Benefits and Limitations

Q5: What is the maximum annual assistance provided by the Co-Pay Assistance Program?

A5: The program offers assistance up to a maximum of $30,000 per year.[4] Once this limit is reached, the patient is responsible for any remaining co-pay costs.[4]

Q6: Does the Patient Assistance Program cover the cost of drug administration?

A6: The search results indicate that the PAP provides the medication at no charge. For details on what is encompassed in "no charge," it is best to contact CoverOne directly.

Q7: Is financial assistance retroactive?

A7: No, patient assistance is not applied retroactively.[1] Enrollment should be completed prior to treatment.

Documentation and Communication

Q8: What documentation is required for the Patient Assistance Program application?

A8: Proof of income is required, which can include a recent tax return, W2, recent pay stubs, bank statements showing income, or Social Security/unemployment statements.[1]

Q9: How will I be notified of a patient's eligibility determination?

A9: A CoverOne representative will notify the healthcare provider of the patient's eligibility determination.[1]

Q10: Who should I contact for questions about avelumab reimbursement?

A10: For questions related to reimbursement, you can contact CoverOne at 1-844-8COVER1 (1-844-826-8371).[3]

Data Presentation

Table 1: Avelumab Financial Assistance Program Summary

Program NameTarget AudienceKey Benefit
CoverOne Patient Assistance Program (PAP) Uninsured or underinsured patients meeting income and residency criteria.Provides avelumab at no cost.[1]
CoverOne Co-Pay Assistance Program Patients with private/commercial health insurance.Assists with out-of-pocket co-pay/co-insurance costs, up to $30,000 annually.[4]

Table 2: CoverOne Program Contact Information

Contact MethodInformation
Phone Number 1-844-8COVER1 (1-844-826-8371)[3]
Fax Number 1-800-214-7295[1]
Operating Hours Monday - Friday, 8:00 AM - 8:00 PM EST[3]

Experimental Protocols

While this support center focuses on financial assistance, detailed experimental protocols for clinical trials involving avelumab can be found through clinical trial registries such as ClinicalTrials.gov, maintained by the U.S. National Library of Medicine.

Visualizations

avelumab_financial_assistance_workflow cluster_patient Patient Profile cluster_assessment Initial Assessment cluster_pap Patient Assistance Program (PAP) cluster_copay Co-Pay Assistance Program Patient Patient Prescribed Avelumab InsuranceStatus Determine Insurance Status Patient->InsuranceStatus PAP_Enroll Enroll in CoverOne PAP InsuranceStatus->PAP_Enroll Uninsured/ Underinsured Copay_Enroll Enroll in CoverOne Co-Pay Program InsuranceStatus->Copay_Enroll Commercially Insured PAP_Docs Submit Financial Documents PAP_Enroll->PAP_Docs PAP_Approval Receive Eligibility Determination PAP_Docs->PAP_Approval PAP_Medication Receive Avelumab at No Cost PAP_Approval->PAP_Medication Approved Copay_Card Receive Co-Pay Card Copay_Enroll->Copay_Card Copay_Claim Submit Claim to Commercial Insurance Copay_Card->Copay_Claim Copay_EOB Submit EOB to CoverOne Copay_Claim->Copay_EOB Copay_Assistance Receive Co-Pay Assistance Copay_EOB->Copay_Assistance

Caption: Workflow for Avelumab Financial Assistance.

troubleshooting_copay_denial Start Co-Pay Card Denied CheckEligibility Verify Patient has Commercial Insurance Start->CheckEligibility CheckEnrollment Confirm Enrollment in CoverOne Co-Pay Program CheckEligibility->CheckEnrollment Yes ContactSupport Contact CoverOne Support (1-844-8COVER1) CheckEligibility->ContactSupport No (Not Eligible) CheckMaxBenefit Check Annual Maximum Benefit ($30,000) CheckEnrollment->CheckMaxBenefit Yes CheckEnrollment->ContactSupport No (Not Enrolled) CheckEOB Was EOB Submitted to CoverOne? CheckMaxBenefit->CheckEOB Not Reached CheckMaxBenefit->ContactSupport Reached CheckEOB->ContactSupport No Resolution Issue Resolved CheckEOB->Resolution Yes

Caption: Troubleshooting Co-Pay Card Denial.

References

Avelumab Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the use of avelumab in a research context.

Frequently Asked Questions (FAQs)

General Information

Q1: What is avelumab?

A1: Avelumab is a human monoclonal antibody of the immunoglobulin G1 (IgG1) subclass.[1] It is a checkpoint inhibitor that targets the programmed death-ligand 1 (PD-L1).[1]

Q2: Is there a Risk Evaluation and Mitigation Strategy (REMS) program for avelumab?

A2: No, the U.S. Food and Drug Administration (FDA) has not required a REMS program for avelumab.

Mechanism of Action

Q3: What is the mechanism of action of avelumab?

A3: Avelumab selectively binds to PD-L1 and blocks the interaction between PD-L1 and its receptors, programmed cell death protein 1 (PD-1) and B7.1. This blockade removes the inhibitory signals to T-cells, thereby restoring and enhancing anti-tumor T-cell function. Additionally, the IgG1 nature of avelumab allows it to engage natural killer (NK) cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) and direct lysis of tumor cells.

Q4: How does avelumab's mechanism differ from other checkpoint inhibitors?

A4: While other checkpoint inhibitors may target either PD-1 or PD-L1, avelumab's distinction lies in its dual mechanism of action. It not only blocks the PD-L1/PD-1 pathway but also induces ADCC, providing an additional method of tumor cell destruction.

Pre-clinical and Clinical Data

Q5: In which tumor types has avelumab shown clinical activity?

A5: Avelumab has demonstrated clinical activity in various solid tumors. It holds FDA approvals for:

  • Metastatic Merkel cell carcinoma (MCC).[1]

  • Locally advanced or metastatic urothelial carcinoma (UC) after progression on platinum-containing chemotherapy.

  • First-line maintenance treatment of locally advanced or metastatic urothelial carcinoma (UC) that has not progressed on first-line platinum-containing chemotherapy.

  • In combination with axitinib for the first-line treatment of patients with advanced renal cell carcinoma (RCC).

Q6: Where can I find data from the pivotal clinical trials for avelumab?

A6: Key clinical trial data for avelumab can be found in publications related to the JAVELIN clinical trial program, including JAVELIN Merkel 200, JAVELIN Solid Tumor, and JAVELIN Bladder 100.[1]

Troubleshooting Guides

Experimental Design

Q1: We are not observing the expected level of T-cell activation in our in vitro assays. What could be the issue?

A1:

  • Cell Line PD-L1 Expression: Confirm the PD-L1 expression levels on your target cancer cell line. Avelumab's efficacy is dependent on the presence of PD-L1.

  • Effector to Target Ratio: Optimize the ratio of effector cells (T-cells) to target cells (cancer cells) to ensure a sufficient number of T-cells to elicit a response.

  • Avelumab Concentration: Titrate the concentration of avelumab to determine the optimal dose for your specific assay conditions.

  • Assay Duration: Ensure the incubation time is sufficient for T-cell activation to occur.

Q2: Our in vivo tumor models are not responding to avelumab treatment. What factors should we consider?

A2:

  • Tumor Microenvironment: The tumor microenvironment can be highly immunosuppressive. Consider analyzing the presence of other inhibitory immune cells, such as regulatory T-cells (Tregs) or myeloid-derived suppressor cells (MDSCs).

  • PD-L1 Expression in the Model: Verify that the tumor model expresses PD-L1.

  • Immune Competence of the Animal Model: Ensure that the animal model used has a fully functional immune system capable of mounting an anti-tumor response.

  • Dosing and Schedule: The dosing and administration schedule may need to be optimized for your specific tumor model.

Data Interpretation

Q3: We are observing ADCC activity in our assays. How can we confirm this is mediated by avelumab?

A3: To confirm that the observed ADCC is specific to avelumab, you can include the following controls in your experiment:

  • Isotype Control: Use a human IgG1 isotype control antibody that does not bind to PD-L1. This will help differentiate between non-specific Fc-mediated effects and avelumab-specific ADCC.

  • NK Cell Depletion: If possible, deplete NK cells from the effector cell population to see if the cytotoxic activity is reduced.

Data Tables

Table 1: Summary of Key Avelumab Clinical Trials

Trial NamePhaseTumor TypeKey Findings
JAVELIN Merkel 200 IIMetastatic Merkel Cell CarcinomaDemonstrated significant and durable tumor responses.[1]
JAVELIN Solid Tumor IbVarious Solid TumorsShowed clinical activity across multiple tumor types.
JAVELIN Bladder 100 IIIUrothelial CarcinomaLed to approval as a first-line maintenance therapy.
JAVELIN Renal 101 IIIRenal Cell CarcinomaShowed improved progression-free survival in combination with axitinib.

Experimental Protocols

General Protocol for In Vitro T-Cell Activation Assay

  • Cell Culture: Co-culture human T-cells with a cancer cell line known to express PD-L1.

  • Treatment: Add avelumab or an isotype control antibody at various concentrations to the co-culture.

  • Incubation: Incubate the cells for 48-72 hours.

  • Analysis: Measure T-cell activation by quantifying cytokine release (e.g., IFN-γ, TNF-α) using ELISA or by flow cytometry analysis of activation markers (e.g., CD69, CD25).

General Protocol for In Vivo Murine Syngeneic Tumor Model

  • Tumor Implantation: Implant a murine cancer cell line that expresses PD-L1 into immunocompetent mice.

  • Tumor Growth: Allow tumors to establish to a palpable size.

  • Treatment: Administer avelumab or a control antibody intravenously or intraperitoneally at a predetermined dose and schedule.

  • Monitoring: Monitor tumor growth using calipers and assess the overall health of the mice.

  • Endpoint Analysis: At the end of the study, tumors and spleens can be harvested for immunological analysis, such as flow cytometry of tumor-infiltrating lymphocytes.

Visualizations

avelumab_mechanism_of_action cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_nkcell NK Cell Tumor Cell Tumor Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Inhibition T-Cell T-Cell T-Cell->Tumor Cell Tumor Cell Killing NK Cell NK Cell NK Cell->Tumor Cell ADCC (Lysis) Avelumab Avelumab Avelumab->PD-L1 Blocks Interaction Avelumab->NK Cell Activates

Caption: Avelumab's dual mechanism of action.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Co-culture Co-culture T-cells and Cancer Cells Treatment_invitro Add Avelumab or Isotype Control Co-culture->Treatment_invitro Analysis_invitro Measure T-cell Activation (Cytokines, Markers) Treatment_invitro->Analysis_invitro Implantation Implant Tumor Cells in Mice Treatment_invivo Administer Avelumab or Control Implantation->Treatment_invivo Monitoring Monitor Tumor Growth Treatment_invivo->Monitoring Analysis_invivo Endpoint Immunological Analysis Monitoring->Analysis_invivo Start Start Start->Co-culture Start->Implantation

Caption: General experimental workflow for avelumab.

References

Avelumab Technical Support Center for Off-Label Research Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing avelumab in off-label experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for avelumab that may be relevant to my off-label research?

Avelumab is a human IgG1 monoclonal antibody that targets programmed death-ligand 1 (PD-L1).[1] Its primary mechanism involves blocking the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells.[1] This action inhibits the immunosuppressive signal, thereby restoring the T-cell's ability to recognize and attack cancer cells. A unique feature of avelumab is its native Fc region, which can mediate antibody-dependent cell-mediated cytotoxicity (ADCC), potentially engaging the innate immune system to target tumor cells.[1]

Q2: I am seeing unexpected resistance to avelumab in my in vitro model. What are some potential mechanisms?

Resistance to anti-PD-L1 therapies like avelumab can be complex. Potential mechanisms to investigate include:

  • Low or absent PD-L1 expression: Confirm the PD-L1 expression levels on your target cells. While avelumab has shown activity in some PD-L1-negative tumors, higher expression is often correlated with response.

  • Defects in antigen presentation: Ensure your tumor cell model has a functional antigen presentation machinery (e.g., MHC class I expression).

  • Alterations in the tumor microenvironment: The presence of other immunosuppressive cells (e.g., regulatory T cells, myeloid-derived suppressor cells) or cytokines can counteract the effects of avelumab.

  • Upregulation of alternative immune checkpoints: Investigate the expression of other checkpoint molecules (e.g., TIM-3, LAG-3) that might be compensating for the PD-L1 blockade.

Q3: Can avelumab be combined with other therapies in my experimental setup?

Yes, avelumab is being actively investigated in combination with various other therapeutic modalities in off-label clinical trials. These include:

  • Chemotherapy: The AURA trial is investigating avelumab with cisplatin-based chemotherapy in muscle-invasive bladder cancer.[2][3][4]

  • Radiotherapy: Clinical trials are exploring the synergy of avelumab with radiotherapy in multiple myeloma and other solid tumors.[5][6][7][8][9] The rationale is that radiation can induce immunogenic cell death, potentially enhancing the anti-tumor immune response facilitated by avelumab.

  • Other Immunotherapies: Combinations with other immune-modulating agents, such as the IL-2 pathway agonist bempegaldesleukin, have been explored.[10]

  • Targeted Therapies: The combination of avelumab with the EGFR inhibitor cetuximab has been studied in advanced cutaneous squamous cell carcinoma.[11]

When designing combination experiments, it is crucial to consider potential overlapping toxicities and to establish the optimal dosing and scheduling of each agent.

Troubleshooting Guides

In Vitro & In Vivo Experiments

Issue: Inconsistent results in Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assays.

Possible Causes & Troubleshooting Steps:

  • Effector Cell Viability and Activity:

    • Solution: Ensure high viability (>90%) of your effector cells (e.g., NK cells, PBMCs) before starting the assay. Use freshly isolated cells whenever possible. If using cryopreserved cells, allow for a recovery period.

  • Target Cell PD-L1 Expression:

    • Solution: Verify and quantify PD-L1 expression on your target cells using flow cytometry. Consider using interferon-gamma (IFN-γ) to upregulate PD-L1 expression as a positive control.

  • Effector-to-Target (E:T) Ratio:

    • Solution: Optimize the E:T ratio. Start with a range of ratios (e.g., 50:1, 25:1, 12.5:1) to determine the optimal concentration for your specific cell lines.

  • Assay Duration:

    • Solution: A standard 4-hour incubation is common for calcein-release or LDH assays. However, longer incubation times may be necessary for some cell lines.

Issue: Lack of tumor regression in a murine xenograft model.

Possible Causes & Troubleshooting Steps:

  • Immune Competence of the Mouse Model:

    • Solution: Avelumab's primary mechanism relies on an intact immune system. Ensure you are using an appropriate immunocompetent mouse model (e.g., syngeneic models) rather than immunodeficient models (e.g., nude mice).

  • Tumor Microenvironment:

    • Solution: Analyze the tumor microenvironment of your xenografts. A highly immunosuppressive environment may require combination therapies to overcome resistance.

  • Dosing and Administration Schedule:

    • Solution: The standard clinical dose is 10 mg/kg every 2 weeks.[12] However, the optimal dose and schedule for your specific preclinical model may need to be determined empirically.

Quantitative Data from Off-Label Clinical Trials

The following tables summarize key quantitative data from notable off-label clinical trials of avelumab.

Table 1: Avelumab in Recurrent Respiratory Papillomatosis (NCT02859454)

ParameterValueReference
Indication Recurrent Respiratory Papillomatosis[13][14][15][16][17]
Number of Patients 12 (in one reported cohort)[16]
Dosage 10 mg/kg intravenously every 2 weeks for 6 doses[13][15]
Key Efficacy Endpoint Reduction in Derkay score (a measure of disease burden)[13]
Outcome All 12 patients with laryngeal disease showed improvement. A durable response of over 4 years was reported in one patient.[13][16]

Table 2: Avelumab in Muscle-Invasive Urothelial Carcinoma (AURA Trial - NCT03674424)

CohortTreatment ArmNumber of Patients (evaluable)Pathological Complete Response (pCR) Rate36-Month Overall Survival (OS) RateReference
Cisplatin-Eligible Avelumab + ddMVAC79 (total in cohort)58%87%[2][3][4]
Avelumab + Gemcitabine/Cisplatin53%67%[2][3][4]
Cisplatin-Ineligible Avelumab Monotherapy2832%42%[3][18]
Avelumab + Paclitaxel/Gemcitabine2814%48%[3][18]

Table 3: Avelumab in Advanced Adrenocortical Carcinoma (JAVELIN Solid Tumor Trial)

ParameterValueReference
Indication Previously treated metastatic Adrenocortical Carcinoma[19]
Number of Patients 50[19]
Dosage 10 mg/kg intravenously every 2 weeks[19]
Objective Response Rate (ORR) 6.0%[19]
Disease Control Rate (DCR) 48.0%[19]
Median Overall Survival (OS) 10.6 months[19]

Experimental Protocols

Protocol 1: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Objective: To quantify the ability of avelumab to induce ADCC against a target cancer cell line.

Materials:

  • Target cancer cells (expressing PD-L1)

  • Effector cells (human PBMCs or isolated NK cells)

  • Avelumab (and an isotype control antibody)

  • Calcein AM or LDH cytotoxicity assay kit

  • 96-well U-bottom plates

  • Complete RPMI-1640 medium

Methodology:

  • Target Cell Preparation: a. Culture target cells to 70-80% confluency. b. Harvest and wash the cells with PBS. c. Label the target cells with Calcein AM according to the manufacturer's protocol (for fluorescence-based assays). d. Resuspend the labeled target cells in complete RPMI medium at a concentration of 1 x 10^5 cells/mL.

  • Effector Cell Preparation: a. Isolate PBMCs or NK cells from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). b. Wash the effector cells and resuspend them in complete RPMI medium at the desired concentration to achieve the target E:T ratios.

  • Assay Setup: a. Plate 50 µL of the target cell suspension (5,000 cells/well) into a 96-well U-bottom plate. b. Add 50 µL of avelumab or the isotype control antibody at various concentrations. c. Add 100 µL of the effector cell suspension to achieve the desired E:T ratio. d. Include control wells:

    • Target cells only (spontaneous release)
    • Target cells with lysis buffer (maximum release)

  • Incubation: a. Centrifuge the plate at 200 x g for 3 minutes. b. Incubate the plate at 37°C in a 5% CO2 incubator for 4 hours.

  • Data Acquisition: a. Centrifuge the plate at 500 x g for 5 minutes. b. For Calcein AM assays, carefully transfer 100 µL of the supernatant to a new 96-well flat-bottom plate and measure fluorescence (Excitation: 485 nm, Emission: 520 nm). c. For LDH assays, follow the manufacturer's protocol for measuring LDH release in the supernatant.

  • Data Analysis: a. Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

avelumab_mechanism_of_action Avelumab Mechanism of Action cluster_t_cell_inhibition T-Cell Inhibition by Tumor Cell cluster_avelumab_action Avelumab Intervention Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 expresses PD-1 PD-1 PD-L1->PD-1 binds to T-Cell T-Cell T-Cell->PD-1 expresses T-Cell Inhibition T-Cell Inhibition PD-1->T-Cell Inhibition leads to Avelumab Avelumab Avelumab->Tumor Cell binds to PD-L1 on Avelumab->PD-L1 blocks T-Cell Activation T-Cell Activation Avelumab->T-Cell Activation results in ADCC ADCC Avelumab->ADCC mediates NK Cell NK Cell NK Cell->Avelumab binds to Fc region of ADCC->Tumor Cell induces lysis of

Caption: Avelumab's dual mechanism of action.

adcc_workflow ADCC Experimental Workflow cluster_preparation Preparation cluster_assay Assay Setup cluster_incubation_readout Incubation & Readout cluster_analysis Data Analysis prep_target Prepare & Label Target Cells plate_cells Plate Target Cells prep_target->plate_cells prep_effector Isolate Effector Cells (PBMCs/NK) add_effector Add Effector Cells prep_effector->add_effector add_ab Add Avelumab or Isotype Control plate_cells->add_ab add_ab->add_effector incubate Incubate for 4 hours at 37°C add_effector->incubate measure Measure Cell Lysis (Calcein/LDH Release) incubate->measure calculate Calculate % Specific Lysis measure->calculate

References

Technical Support Center: Avelumab Biosimilar

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the use of a hypothetical avelumab biosimilar in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this avelumab biosimilar?

A1: This avelumab biosimilar is a human IgG1 monoclonal antibody that targets Programmed Death-Ligand 1 (PD-L1). Its mechanism of action is twofold:

  • Immune Checkpoint Blockade: It binds to PD-L1 on the surface of tumor cells and other cells in the tumor microenvironment, preventing its interaction with the PD-1 receptor on T cells. This blockade removes an inhibitory signal, allowing for the activation and proliferation of T cells, thereby enhancing the anti-tumor immune response.[1][2]

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Unlike some other anti-PD-L1 antibodies, this biosimilar retains a native IgG1 Fc region. This allows it to engage Fcγ receptors on immune effector cells, such as Natural Killer (NK) cells, leading to the direct lysis of PD-L1-expressing tumor cells.[2][3]

Q2: What are the key physicochemical properties of this avelumab biosimilar?

A2: The biosimilar is a sterile, preservative-free, clear to slightly opalescent, and colorless to slightly yellow solution. It is crucial to visually inspect the solution for particulate matter and discoloration prior to administration in any experimental setup. The formulation is supplied as a concentrate that requires dilution. For detailed formulation components, please refer to the product's certificate of analysis.

Q3: How should the avelumab biosimilar be stored?

A3: The vial should be stored refrigerated at 2°C to 8°C (36°F to 46°F) in the original carton to protect it from light. Do not freeze or shake the vial. Once diluted, the solution should be used immediately. If not used immediately, it can be stored at room temperature for up to 4 hours or refrigerated for up to 24 hours.

Q4: Can I expect the same performance from this biosimilar as the reference product, Bavencio®?

A4: This product has been developed as a biosimilar to avelumab (Bavencio®). As such, it has undergone a rigorous analytical and functional characterization to demonstrate a high degree of similarity to the reference product in terms of purity, potency, and safety. However, it is always recommended to perform initial validation experiments in your specific assay system to confirm comparable performance.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or no binding to PD-L1 expressing cells in a cell-based assay 1. Incorrect antibody concentration: The concentration of the biosimilar may be too low for detection in your assay. 2. Loss of antibody activity: Improper storage or handling (e.g., repeated freeze-thaw cycles) may have compromised the antibody's integrity. 3. Low PD-L1 expression on target cells: The cell line used may not express sufficient levels of PD-L1. 4. Suboptimal assay conditions: Incubation times, temperatures, or buffer compositions may not be optimal.1. Perform a dose-response experiment to determine the optimal concentration. 2. Ensure the antibody has been stored and handled according to the recommended guidelines. Use a new vial if necessary. 3. Confirm PD-L1 expression on your target cells using a validated method (e.g., flow cytometry with a known positive control antibody). Consider stimulating cells with IFN-γ to upregulate PD-L1 expression. 4. Review and optimize your assay protocol, including incubation times and temperatures. Ensure buffer components are compatible with the antibody.
High background or non-specific binding in an ELISA or other immunoassay 1. Antibody concentration is too high: Excessive antibody concentration can lead to non-specific binding. 2. Inadequate blocking: The blocking buffer may not be effectively preventing non-specific interactions. 3. Insufficient washing: Residual unbound antibody may remain in the wells. 4. Cross-reactivity: The antibody may be cross-reacting with other proteins in the sample.1. Titrate the antibody to determine the optimal concentration that provides a good signal-to-noise ratio. 2. Optimize the blocking step by trying different blocking agents (e.g., BSA, non-fat dry milk) or increasing the blocking time. 3. Increase the number of wash steps or the volume of wash buffer. 4. If using a polyclonal secondary antibody, consider using a pre-adsorbed secondary antibody to reduce cross-reactivity.
Inconsistent results between experiments 1. Variability in cell culture: The passage number, confluency, or health of the cells can affect experimental outcomes. 2. Reagent variability: Inconsistent preparation of reagents or use of different lots of reagents can introduce variability. 3. Pipetting errors: Inaccurate pipetting can lead to significant variations in results. 4. Instrument variability: Fluctuations in instrument performance can affect measurements.1. Maintain consistent cell culture practices, including using cells within a defined passage number range. 2. Prepare fresh reagents for each experiment and qualify new lots of critical reagents. 3. Ensure pipettes are calibrated and use proper pipetting techniques. 4. Perform regular maintenance and calibration of laboratory instruments.
Reduced or absent ADCC activity 1. Effector cell viability or activity is low: The viability or cytotoxic potential of the effector cells (e.g., NK cells) may be compromised. 2. Incorrect effector-to-target cell ratio: The ratio of effector cells to target cells may not be optimal for inducing cytotoxicity. 3. Target cells are resistant to ADCC: The target cells may have mechanisms to evade NK cell-mediated killing. 4. Fc region of the antibody is compromised: Improper handling or formulation issues could potentially affect the integrity of the Fc region.1. Ensure effector cells are handled properly and their viability is assessed before use. Consider activating NK cells with cytokines like IL-2 or IL-15. 2. Optimize the effector-to-target cell ratio to maximize ADCC. 3. Use a target cell line known to be susceptible to ADCC as a positive control. 4. Handle the antibody according to the manufacturer's instructions. If you suspect an issue with the antibody, contact technical support.

Data Presentation

Table 1: Comparative Physicochemical and Functional Attributes of Avelumab Biosimilar vs. Reference Product
Attribute Avelumab Biosimilar Reference Product (Bavencio®) Acceptance Criteria
Molecular Weight (kDa) ~147~147Highly Similar
Isoelectric Point (pI) 8.5 - 9.18.5 - 9.1Highly Similar
Glycosylation Profile ComparableComparableHighly Similar
Purity (% by SEC-HPLC) ≥ 98%≥ 98%Highly Similar
Binding Affinity to PD-L1 (Kd, nM) To be determined by userTo be determined by userEquivalent
PD-L1/PD-1 Blockade (IC50, nM) To be determined by userTo be determined by userEquivalent
ADCC Activity (% Lysis) To be determined by userTo be determined by userEquivalent

Note: The user should establish the performance of the biosimilar in their specific assays and compare it to the reference product to ensure equivalency.

Experimental Protocols

PD-L1 Binding ELISA

This protocol describes a sandwich ELISA to quantify the binding of the avelumab biosimilar to recombinant human PD-L1.

Materials:

  • 96-well high-binding ELISA plate

  • Recombinant human PD-L1 protein

  • Avelumab biosimilar (and reference product for comparison)

  • Biotinylated anti-human IgG detection antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Coat the wells of a 96-well plate with 100 µL of recombinant human PD-L1 (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of the avelumab biosimilar and reference product in blocking buffer.

  • Add 100 µL of the antibody dilutions to the appropriate wells and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of biotinylated anti-human IgG detection antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of Streptavidin-HRP (diluted in blocking buffer) to each well and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stop the reaction by adding 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a plate reader.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol outlines a method to assess the ADCC activity of the avelumab biosimilar using a calcein-AM release assay.

Materials:

  • PD-L1 positive target cells (e.g., MDA-MB-231)

  • Effector cells (e.g., primary human NK cells or an NK cell line like NK-92)

  • Avelumab biosimilar (and reference product for comparison)

  • Calcein-AM

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well U-bottom plate

  • Fluorescence plate reader

Procedure:

  • Label the target cells with Calcein-AM according to the manufacturer's instructions.

  • Wash the labeled target cells twice with culture medium and resuspend to a concentration of 1 x 10⁵ cells/mL.

  • Plate 100 µL of the target cell suspension into each well of a 96-well U-bottom plate.

  • Prepare serial dilutions of the avelumab biosimilar and reference product in culture medium.

  • Add 50 µL of the antibody dilutions to the appropriate wells containing the target cells.

  • Prepare the effector cells at the desired concentration to achieve the desired effector-to-target (E:T) ratio (e.g., 25:1).

  • Add 50 µL of the effector cell suspension to the wells.

  • For controls, include wells with:

    • Target cells only (spontaneous release)

    • Target cells with lysis buffer (maximum release)

    • Target cells with effector cells but no antibody (background lysis)

  • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 100 µL of the supernatant from each well to a new 96-well black plate.

  • Measure the fluorescence of the supernatant using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Mandatory Visualizations

PD_L1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell cluster_apc Antigen Presenting Cell (APC) Tumor_Cell PD-L1 PD-1 PD-1 Tumor_Cell->PD-1 Inhibitory Signal ADCC ADCC (Tumor Cell Lysis) Tumor_Cell->ADCC MHC MHC TCR TCR RAS_MAPK RAS/MAPK Pathway TCR->RAS_MAPK T_Cell_Inhibition T Cell Inhibition (Anergy, Exhaustion) PD-1->T_Cell_Inhibition CD28 CD28 PI3K_AKT PI3K/AKT Pathway CD28->PI3K_AKT T_Cell_Activation T Cell Activation (Proliferation, Cytokine Release) PI3K_AKT->T_Cell_Activation RAS_MAPK->T_Cell_Activation APC_MHC MHC APC_MHC->TCR Signal 1: Antigen Presentation B7 B7 B7->CD28 Signal 2: Co-stimulation Avelumab_Biosimilar Avelumab Biosimilar Avelumab_Biosimilar->Tumor_Cell Blocks Interaction NK_Cell NK Cell Avelumab_Biosimilar->NK_Cell Fc-FcγR Binding NK_Cell->Tumor_Cell Induces

Caption: Avelumab biosimilar dual mechanism of action.

experimental_workflow cluster_binding_assay Binding Characterization cluster_functional_assay Functional Characterization Start_Binding Start ELISA PD-L1 Binding ELISA Start_Binding->ELISA Flow_Cytometry Cell-Based Binding Assay Start_Binding->Flow_Cytometry Compare_Binding Compare Binding Affinity (e.g., EC50) to Reference Product ELISA->Compare_Binding Flow_Cytometry->Compare_Binding End_Binding End Compare_Binding->End_Binding Start_Functional Start PD1_Blockade PD-1/PD-L1 Blockade Assay Start_Functional->PD1_Blockade ADCC ADCC Assay Start_Functional->ADCC Compare_Functional Compare Functional Potency (e.g., IC50, % Lysis) to Reference Product PD1_Blockade->Compare_Functional ADCC->Compare_Functional End_Functional End Compare_Functional->End_Functional

Caption: Experimental workflow for avelumab biosimilar characterization.

troubleshooting_logic Start Unexpected Experimental Result Check_Reagents Verify Reagent Integrity (Storage, Expiration, Preparation) Start->Check_Reagents Check_Protocol Review Protocol for Deviations Start->Check_Protocol Check_Cells Assess Cell Health and Target Expression Start->Check_Cells Check_Instrument Confirm Instrument Calibration and Performance Start->Check_Instrument Optimize_Concentration Perform Titration of Antibody and Key Reagents Check_Reagents->Optimize_Concentration Check_Protocol->Optimize_Concentration Run_Controls Include Positive and Negative Controls Check_Cells->Run_Controls Check_Instrument->Run_Controls Consult_Guide Consult Detailed Troubleshooting Guide Optimize_Concentration->Consult_Guide Run_Controls->Consult_Guide Contact_Support Contact Technical Support Consult_Guide->Contact_Support

Caption: Logical troubleshooting workflow for experimental issues.

References

Avelumab Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This support center provides researchers, scientists, and drug development professionals with detailed technical guidance for using avelumab in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for avelumab? A1: Avelumab has a dual mechanism of action. Firstly, it is an immune checkpoint inhibitor that binds to Programmed Death-Ligand 1 (PD-L1), preventing its interaction with the PD-1 receptor on T-cells.[1][2][3] This blockade removes an inhibitory signal, restoring the ability of T-cells to recognize and attack tumor cells.[2][3] Secondly, as a human IgG1 monoclonal antibody with a wild-type Fc region, avelumab can engage Natural Killer (NK) cells to induce antibody-dependent cell-mediated cytotoxicity (ADCC), leading to the direct lysis of tumor cells.[1][3][4]

Q2: What are the recommended storage and stability conditions for avelumab? A2: Avelumab should be stored under refrigeration at 2°C to 8°C (36°F to 46°F).[5][6] It must be kept in its original package to protect it from light and should not be frozen.[5][6] Once diluted for an experiment, the solution can be stored at room temperature (up to 25°C or 77°F) for no more than 4 hours, or refrigerated for up to 24 hours.[7][8][9]

Q3: Does avelumab block the interaction of PD-L1 with other receptors besides PD-1? A3: Yes, in addition to blocking the PD-L1/PD-1 interaction, avelumab also inhibits the interaction of PD-L1 with the B7.1 receptor (CD80), which can also be expressed on T-cells and antigen-presenting cells, further preventing T-cell inhibition.[3][10]

Q4: Is avelumab effective against all PD-L1 expressing tumor cells? A4: Not necessarily. While PD-L1 expression is the target, the efficacy of avelumab-mediated ADCC can vary between different tumor cell lines, even with similar PD-L1 expression levels.[11] Furthermore, resistance to PD-1/PD-L1 blockade can occur through various mechanisms, such as the loss of neoantigens or defects in antigen presentation pathways by tumor cells.[12]

Technical Data Summary

The following tables provide key technical specifications and recommended starting concentrations for in vitro experiments.

Table 1: Avelumab Specifications

ParameterValue
Antibody Type Fully Human IgG1 Lambda[1][13]
Target Programmed Death-Ligand 1 (PD-L1/CD274/B7-H1)[10][14][15]
Molecular Weight ~144 kDa[14]
Formulation Sterile, preservative-free, clear to slightly yellow solution[13]
Storage 2°C to 8°C, protect from light[5][6]
pH 5.0 - 5.6[13]

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeRecommended ConcentrationNotes
ADCC Assays 2 µg/mL[14]Titration is recommended. Efficacy can be dependent on effector-to-target ratio.
PD-L1 Blockade Assays 0.1 - 10 µg/mLEffective concentration may vary based on cell line and PD-L1 expression level.
T-Cell Activation Assays 1 - 20 µg/mLMonitor for cytokine release (e.g., IFN-γ) as a functional readout.[3]

Signaling Pathway and Experimental Workflow Diagrams

Avelumab's Dual Mechanism of Action

avelumab_moa cluster_tcell T-Cell cluster_tumor Tumor Cell cluster_nkcell Innate Immunity TCell Activated T-Cell PD1 PD-1 TCR TCR MHC MHC TCR->MHC Activation Signal TumorCell Tumor Cell PDL1 PD-L1 PDL1->PD1 Inhibition Signal (Suppresses T-Cell) NKCell NK Cell FcReceptor Fc Receptor Avelumab Avelumab (anti-PD-L1) Avelumab->PDL1 Blockade Avelumab->FcReceptor ADCC Engagement

Experimental Workflow: In Vitro ADCC Assay

adcc_workflow start Start: ADCC Assay prep_target 1. Prepare Target Cells (PD-L1+ Tumor Line) start->prep_target induce_pdl1 Optional: Treat Target Cells with IFN-γ to upregulate PD-L1 prep_target->induce_pdl1 prep_effector 2. Isolate Effector Cells (e.g., NK Cells from PBMCs) coculture 4. Co-culture Target and Effector Cells (e.g., 4 hrs) prep_effector->coculture incubate_ab 3. Incubate Target Cells with Avelumab or Isotype Control induce_pdl1->incubate_ab Treated/Untreated incubate_ab->coculture measure_lysis 5. Measure Target Cell Lysis (e.g., Flow Cytometry, LDH release) coculture->measure_lysis analyze 6. Analyze Data (% Specific Lysis vs. Control) measure_lysis->analyze end End analyze->end

Troubleshooting Guide

Problem 1: Low or no target cell lysis detected in an ADCC assay.

  • Question: My ADCC assay shows minimal lysis of tumor cells, even at high avelumab concentrations. What could be wrong?

  • Answer:

    • Confirm PD-L1 Expression: Verify the surface expression level of PD-L1 on your target cell line via flow cytometry. PD-L1 expression can be low or absent on some lines and may need to be induced with cytokines like IFN-γ.[11]

    • Check Effector Cell Viability and Activity: Ensure your effector cells (e.g., NK cells) are viable and functional. Use a positive control, such as a different antibody known to induce ADCC or a target cell line known to be sensitive to NK-mediated killing.[16] Pre-activating NK cells with IL-2 or IL-12 can sometimes enhance lytic activity.[11][17]

    • Optimize Effector-to-Target (E:T) Ratio: The ratio of effector cells to target cells is critical. Perform a titration of the E:T ratio (e.g., 5:1, 10:1, 25:1) to find the optimal condition for your specific cell types.

    • Verify Antibody Integrity: Ensure the avelumab has been stored correctly and has not undergone multiple freeze-thaw cycles, which could compromise its activity.

Troubleshooting Logic for Low ADCC Activity

troubleshoot_adcc start Low ADCC Activity Observed q1 Is Target Cell PD-L1 Expression Confirmed? start->q1 check_pdl1 Action: Verify PD-L1 via Flow Cytometry. Consider IFN-γ stimulation. q1->check_pdl1 No q2 Are Effector Cells Viable and Active? q1->q2 Yes a1_yes Yes a1_no No check_effectors Action: Check viability (e.g., Trypan Blue). Use positive control for killing. q2->check_effectors No q3 Is E:T Ratio Optimized? q2->q3 Yes a2_yes Yes a2_no No optimize_ratio Action: Titrate E:T Ratios (e.g., 5:1 to 50:1). q3->optimize_ratio No final_check Action: Verify antibody integrity. Check assay controls (isotype). q3->final_check Yes a3_yes Yes a3_no No

Problem 2: High background signal in a PD-1/PD-L1 blockade assay.

  • Question: My reporter assay for PD-1/PD-L1 blockade shows high luminescence even in the no-antibody control wells. Why is this happening?

  • Answer:

    • Cell Line Integrity: The principle of this assay is that PD-1/PD-L1 interaction inhibits a baseline signal.[18] High background suggests this inhibition is weak or absent. Ensure your PD-L1 expressing cells and PD-1/NFAT-reporter cells have not lost their respective expression constructs through excessive passaging.

    • Cell Density: Over- or under-seeding of either cell line can disrupt the baseline interaction. Re-optimize cell numbers per well according to the assay protocol.

    • Non-Specific T-Cell Activation: The Jurkat T-cell line used in many reporter assays can be sensitive to non-specific activation. Ensure serum used in the media is properly heat-inactivated and that there is no contamination in the culture.

Experimental Protocols

Protocol 1: General PD-1/PD-L1 Blockade Bioassay

This protocol is a generalized method based on common reporter assay principles.[18][19]

  • Cell Preparation:

    • Culture PD-L1 expressing antigen-presenting cells (e.g., aAPC/CHO-K1) and PD-1 effector cells (e.g., Jurkat-NFAT luciferase) according to supplier instructions.

    • Harvest and wash cells, then resuspend in the appropriate assay medium. Adjust cell density to the recommended concentration.

  • Antibody Dilution:

    • Prepare a serial dilution of avelumab and a relevant isotype control antibody in assay medium. A typical starting concentration for the highest point in the dilution series is 20-40 µg/mL.

  • Assay Plating:

    • Add the diluted antibodies to a 96-well white, flat-bottom assay plate.

    • Add the PD-L1 expressing cells to each well and incubate for a short period (e.g., 30 minutes) if pre-binding is desired.

    • Add the PD-1 effector/reporter cells to all wells.

  • Incubation:

    • Incubate the plate for 6-18 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add a luciferase substrate reagent (e.g., Bio-Glo™) to each well.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Subtract background luminescence (wells with no cells).

    • Plot the luminescence signal against the antibody concentration and calculate the EC₅₀ value.

Protocol 2: General Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol provides a framework for measuring avelumab-mediated ADCC.[11][14]

  • Cell Preparation:

    • Target Cells: Culture a PD-L1-positive tumor cell line. On the day of the assay, harvest the cells, wash, and resuspend at 1x10⁶ cells/mL in assay medium.

    • Effector Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor. For enhanced activity, NK cells can be further purified from the PBMC population. Resuspend effector cells at the desired concentration to achieve the target E:T ratio.

  • Antibody Opsonization:

    • In a 96-well U-bottom plate, add 50 µL of target cells to each well (50,000 cells/well).

    • Add 50 µL of diluted avelumab or isotype control to the corresponding wells. Incubate at room temperature for 30 minutes to allow the antibody to coat the target cells.

  • Co-culture:

    • Add 100 µL of effector cells to each well to initiate the co-culture. The final volume is 200 µL.

    • Include control wells: Target cells only (spontaneous death), and Target cells with lysis reagent (maximum death).

  • Incubation:

    • Incubate the plate for 4 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Detection of Lysis:

    • LDH Release Assay: Centrifuge the plate, and transfer the supernatant to a new flat-bottom plate. Add LDH detection reagent according to the manufacturer's instructions and measure absorbance.

    • Flow Cytometry: Harvest cells and stain with a viability dye (e.g., 7-AAD or Propidium Iodide) and a fluorescent cell tracker to distinguish target cells. The percentage of dead target cells is quantified.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

References

Avelumab Copay Card: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Avelumab Copay Card program, commercially known as CoverOne.

Troubleshooting Guide

This guide addresses specific issues that may arise during the enrollment and claims submission process for the Avelumab Copay Card.

Issue: Claim Denial

If a claim submitted for copay assistance is denied, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Ineligible Insurance The Avelumab Copay Card is for commercially insured patients only. It cannot be used with government insurance programs such as Medicare, Medicaid, or other federal or state-funded plans.[1] Verify the patient's insurance coverage and ensure it is a commercial plan.
Out-of-Network Provider The healthcare provider or pharmacy may be out-of-network for the patient's insurance plan. Confirm the network status of the provider with the insurance company.
Missing Pre-authorization Some insurance plans require pre-authorization for avelumab. Check with the patient's insurance provider to see if pre-authorization is required and was obtained before treatment.
Incorrect Billing Codes The claim may have been submitted with incorrect diagnosis or procedure codes. CoverOne provides resources on appropriate billing codes (HCPCS, CPT, ICD-10-CM, NDC).[2] Verify that the correct codes were used on the claim form.
Incomplete or Inaccurate Explanation of Benefits (EOB) The submitted EOB may be missing necessary information, such as the insurer's name, plan details, or confirmation that avelumab was administered in an outpatient setting and paid for separately.[1] Ensure the EOB is complete and accurate before submission.
Claim Submitted After Deadline Claims must be submitted to CoverOne within 180 days of the date of the EOB from the primary insurance company.[1]
Bundled Payment Arrangement The copay program does not cover inpatient hospital claims or situations where there is a bundled payment arrangement with no separate patient copay for avelumab.[1]

Issue: Enrollment Difficulties

If you encounter problems during the enrollment process, consider the following:

Potential Cause Troubleshooting Steps
Incomplete Enrollment Form Ensure all required fields on the CoverOne Enrollment Form are completed accurately.[3] This includes patient information, physician information, and insurance details.
Missing Prescription If applying for the Patient Assistance Program for uninsured patients, a prescription for avelumab must be included with the enrollment form.[3]
Incorrect Submission Method Enrollment can be completed online through the CoverOne portal or by faxing the completed enrollment form to 1-800-214-7295.[3]

Frequently Asked Questions (FAQs)

Q1: Who is eligible for the Avelumab Copay Card?

A1: To be eligible for the Avelumab Copay Card through the CoverOne program, a patient must be privately insured.[1] Patients covered by government healthcare programs like Medicare or Medicaid are not eligible.[1]

Q2: How much financial assistance does the copay card provide?

A2: Eligible patients may pay as little as $0 for their avelumab treatment, with a maximum annual benefit of $30,000.[1]

Q3: How is a claim for copay assistance submitted?

A3: After the patient's commercial insurance has processed the claim for avelumab, an Explanation of Benefits (EOB) must be submitted to CoverOne.[1] The EOB must show that avelumab was administered in an outpatient setting and was paid for separately by the insurance plan.[1]

Q4: What should I do if a patient's insurance coverage changes?

A4: If a patient's insurance status changes, you must notify CoverOne immediately.[1]

Q5: Where can I find the enrollment form for the Avelumab Copay Card program?

A5: The CoverOne Enrollment Form can be found on the CoverOne website and can be submitted online or via fax.[3]

Q6: Does the copay card cover the cost of administering avelumab?

A6: No, the copay program does not assist with healthcare premiums or drug administration services.[1]

Experimental Protocol: Enrollment and Claim Submission

This protocol outlines the step-by-step process for enrolling a patient in the Avelumab Copay Card program and submitting a claim for assistance.

Objective: To successfully obtain copay assistance for an eligible, commercially insured patient prescribed avelumab.

Materials:

  • Completed CoverOne Enrollment Form[3]

  • Patient's commercial insurance information

  • Prescription for avelumab (for Patient Assistance Program enrollment)[3]

  • Explanation of Benefits (EOB) from the patient's commercial insurer

Procedure:

Part 1: Enrollment

  • Determine Eligibility: Confirm that the patient has private/commercial health insurance.

  • Complete the Enrollment Form: Fill out the CoverOne BAVENCIO Enrollment Form with the patient's and physician's information.

  • Submit the Enrollment Form:

    • Online: Submit the completed form through the CoverOne Enrollment Portal.

    • Fax: Fax the completed form to 1-800-214-7295.[3]

  • Await Confirmation: A CoverOne representative will provide notification of the patient's eligibility determination.

Part 2: Claim Submission

  • Administer Avelumab: Provide the patient with their prescribed avelumab treatment.

  • Bill Primary Insurance: Submit a claim for the avelumab treatment to the patient's commercial insurance plan.

  • Obtain the EOB: Once the insurance company has processed the claim, obtain the Explanation of Benefits (EOB).

  • Verify EOB Information: Ensure the EOB includes the insurer's name, plan information, and indicates that avelumab was administered in an outpatient setting and paid for separately.[1]

  • Submit the EOB to CoverOne: Submit the EOB to CoverOne for copay assistance processing. Claims must be submitted within 180 days of the EOB date.[1]

Avelumab Copay Card Program Workflow

Avelumab_Copay_Card_Workflow Patient Patient Prescribed Avelumab Eligibility Verify Commercial Insurance Patient->Eligibility Enrollment Complete & Submit CoverOne Form Eligibility->Enrollment Eligible Ineligible Not Eligible for Copay Card Eligibility->Ineligible Not Eligible Treatment Administer Avelumab Enrollment->Treatment BillInsurance Bill Primary Commercial Insurance Treatment->BillInsurance ReceiveEOB Receive EOB from Insurer BillInsurance->ReceiveEOB SubmitClaim Submit EOB to CoverOne ReceiveEOB->SubmitClaim ClaimReview CoverOne Reviews Claim SubmitClaim->ClaimReview ClaimApproved Copay Assistance Provided ClaimReview->ClaimApproved Approved ClaimDenied Claim Denied (Troubleshoot) ClaimReview->ClaimDenied Denied

Caption: Workflow for the Avelumab Copay Card Program.

References

Avelumab Savings Card: A Technical Support Resource for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Avelumab savings card program, commercially known as CoverOne®.

Troubleshooting Guide

This guide addresses specific issues that may arise during the utilization of the Avelumab savings card program.

IssuePotential CauseTroubleshooting Steps
Enrollment Application Rejected Incomplete or inaccurate information on the enrollment form.1. Verify that all fields on the CoverOne® Enrollment Form are complete and accurate.2. Ensure the healthcare provider has signed and dated the form.3. For the Patient Assistance Program, confirm that the necessary income documentation (e.g., recent tax return, W2, or pay stubs) is included.[1]4. Resubmit the corrected application via the CoverOne® Enrollment Portal or by fax.[1]
Patient does not meet eligibility criteria.1. Review the eligibility requirements for the specific program (Co-pay Assistance or Patient Assistance).2. Confirm the patient's insurance type. The Co-pay Assistance Program is for privately insured patients only and is not available to those with government-funded insurance like Medicare or Medicaid.[2]3. For the Patient Assistance Program, verify that the patient meets the income and residency requirements.[3]
Co-pay Assistance Claim Denied Patient's insurance is not a private/commercial plan.1. Confirm the patient's insurance coverage. The Co-pay Assistance Program is not valid for patients whose treatment may be reimbursed in whole or in part by federal or state healthcare programs.[2][4]2. If the patient has government-funded insurance, they may be eligible for the Patient Assistance Program.
Missing or invalid Explanation of Benefits (EOB).1. Ensure that a valid EOB from the patient's primary insurance company is submitted with the claim.[2]2. The EOB must show that the claim for Avelumab was for an outpatient service and was paid separately by the insurer.[2]3. Verify that the claim was submitted to CoverOne® within 180 days of the EOB date.[5]
Annual maximum benefit has been reached.1. Check the patient's account to see if the annual co-pay assistance limit of $30,000 has been met.[2]2. Once the maximum is reached, the patient is responsible for the remaining co-pay costs for the calendar year.[2]
Delay in Eligibility Determination High volume of applications.1. Allow for standard processing times.2. If there is an urgent need, contact CoverOne® directly at 1-844-8COVER1 (1-844-826-8371) to inquire about the status of the application.[3][6]
Missing information on the enrollment form.1. A CoverOne® representative will typically contact the healthcare provider's office if additional information is needed.2. Proactively review the submitted application for any potential omissions to expedite the process.

Frequently Asked Questions (FAQs)

Eligibility and Enrollment

Q1: Who is eligible for the Avelumab Co-pay Assistance Program?

A1: Patients who are insured through a private or commercial health plan and have been prescribed BAVENCIO® (avelumab) may be eligible.[2] Patients covered by government healthcare programs such as Medicare, Medicaid, or other federal or state programs are not eligible for the Co-pay Assistance Program.[2][4]

Q2: What are the eligibility criteria for the Patient Assistance Program?

A2: The Patient Assistance Program provides BAVENCIO® at no cost to patients who meet specific income, insurance (e.g., uninsured), and residency requirements.[1][3]

Q3: How is a patient enrolled in the CoverOne® program?

A3: The healthcare provider must complete and submit the CoverOne® Enrollment Form on behalf of the patient.[2] This can be done through the CoverOne® Enrollment Portal or by faxing the completed form.[1]

Q4: Can enrollment be retroactive?

A4: No, assistance from the Patient Assistance Program cannot be applied retroactively.[1]

Program Benefits and Limitations

Q5: What is the maximum annual benefit from the Co-pay Assistance Program?

A5: Eligible patients may receive up to a maximum of $30,000 per year in co-pay assistance.[2][7]

Q6: What costs are not covered by the Co-pay Assistance Program?

A6: The program does not cover costs associated with inpatient hospital stays, healthcare premiums, or drug administration services.[2] It also does not apply to bundled payment arrangements where there is no separate co-pay for BAVENCIO®.[2]

Claim Submission

Q7: How are co-pay claims submitted?

A7: After the patient's private insurance has processed the claim for Avelumab, the healthcare provider must submit a copy of the Explanation of Benefits (EOB) to CoverOne®.[2]

Q8: What is the deadline for submitting a co-pay claim?

A8: Claims must be submitted to CoverOne® within 180 days of the date on the EOB from the primary insurance company.[5]

Quantitative Data Summary

Program FeatureDetails
Co-pay Assistance Program
Patient Co-payAs little as $0 per treatment for eligible patients.[2]
Annual Maximum AssistanceUp to $30,000 per calendar year.[2][7]
Eligible InsurancePrivate/commercial insurance only.[2]
Ineligible InsuranceMedicare, Medicaid, and other federal or state healthcare programs.[2][4]
Patient Assistance Program
Patient CostBAVENCIO® (avelumab) provided at no charge for eligible patients.[1][3]
EligibilityBased on income, insurance status (e.g., uninsured), and residency.[1][3]
General Program Information
Contact Number1-844-8COVER1 (1-844-826-8371).[3][6]
Hours of OperationMonday - Friday, 8:00 AM - 8:00 PM Eastern Time.[6]
Claim Submission DeadlineWithin 180 days of the primary insurer's EOB date.[5]

Experimental Protocols

Protocol for Patient Enrollment and Co-pay Assistance Utilization
  • Patient Identification: Identify a patient who has been prescribed BAVENCIO® (avelumab) and has private/commercial health insurance.

  • Enrollment Form Completion: The healthcare provider's office obtains the CoverOne® Enrollment Form from the CoverOne® website. All sections of the form are to be completed accurately, including patient demographics, insurance information, and a healthcare provider signature.

  • Enrollment Form Submission: The completed form is submitted through the CoverOne® Enrollment Portal or faxed to the number provided on the form.[7]

  • Eligibility Confirmation: Await notification from a CoverOne® representative regarding the patient's eligibility determination.

  • Treatment Administration: Administer BAVENCIO® to the eligible patient in an outpatient setting.

  • Primary Insurance Claim: Submit a claim for the cost of BAVENCIO® to the patient's primary commercial insurance provider.

  • Explanation of Benefits (EOB) Reception: Once the primary insurer has processed the claim, they will issue an EOB.

  • Co-pay Claim Submission to CoverOne®: Submit a copy of the EOB to CoverOne® for co-pay assistance. This must be done within 180 days of the EOB date.[5]

  • Reimbursement: CoverOne® will process the co-pay assistance claim, and reimbursement will be issued.

Mandatory Visualization

Avelumab_Savings_Card_Workflow cluster_enrollment Enrollment Process cluster_claim Claim Submission Process start Patient Prescribed Avelumab enrollment_form HCP Completes CoverOne® Enrollment Form start->enrollment_form submission Submit Form via Portal or Fax enrollment_form->submission eligibility_review CoverOne® Reviews for Eligibility submission->eligibility_review eligible Patient Determined Eligible eligibility_review->eligible Meets Criteria ineligible Patient Determined Ineligible eligibility_review->ineligible Does Not Meet Criteria treatment Patient Receives Avelumab eligible->treatment primary_claim Claim Submitted to Primary Insurer treatment->primary_claim eob Explanation of Benefits (EOB) Received primary_claim->eob copay_claim EOB Submitted to CoverOne® eob->copay_claim reimbursement Co-pay Assistance Processed copay_claim->reimbursement Valid Claim claim_denied Claim Denied copay_claim->claim_denied Invalid Claim

Caption: Workflow for the Avelumab Savings Card Program.

References

Validation & Comparative

Avelumab in Focus: A Comparative Guide to PD-1/PD-L1 Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of avelumab with other leading checkpoint inhibitors, supported by clinical trial data and detailed experimental methodologies. The information is intended to assist researchers and drug development professionals in their understanding of the evolving landscape of cancer immunotherapy.

Mechanism of Action: A Dual Approach

Avelumab, a fully human IgG1 monoclonal antibody, targets the programmed death-ligand 1 (PD-L1). By blocking the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells, avelumab releases the "brakes" on the adaptive immune system, enabling T-cells to recognize and attack cancer cells.[1][2]

What distinguishes avelumab from some other checkpoint inhibitors is its native Fc region, which allows it to engage in antibody-dependent cell-mediated cytotoxicity (ADCC).[2][3] This dual mechanism of action suggests that avelumab not only enhances T-cell-mediated anti-tumor activity but may also recruit the innate immune system, specifically natural killer (NK) cells, to directly lyse tumor cells.[4][5]

In contrast, other anti-PD-1/PD-L1 monoclonal antibodies are often of the IgG4 isotype or have been engineered to minimize ADCC activity to avoid the potential for lysis of activated T-cells which can also express PD-L1.[3][4]

Below is a diagram illustrating the distinct mechanisms of PD-1 and PD-L1 inhibitors, highlighting avelumab's dual functionality.

Checkpoint_Inhibitor_Mechanisms cluster_pd1 PD-1 Inhibitors (e.g., Pembrolizumab, Nivolumab) cluster_avelumab Avelumab (Anti-PD-L1 with ADCC) TCell_PD1 T-Cell Inhibition_PD1 T-Cell Inhibition TumorCell_PD1 Tumor Cell PDL1_PD1 PD-L1 PDL2_PD1 PD-L2 PD1 PD-1 PDL1_PD1->PD1 PDL2_PD1->PD1 PD1_Inhibitor PD-1 Inhibitor PD1_Inhibitor->PD1 TCell_Avelumab T-Cell PDL1_Blockade_label PD-L1 Blockade TumorCell_Avelumab Tumor Cell NKCell NK Cell ADCC_label ADCC-mediated Tumor Lysis PD1_Avelumab PD-1 PDL1_Avelumab PD-L1 PDL1_Avelumab->PD1_Avelumab Avelumab_mol Avelumab Avelumab_mol->PDL1_Avelumab FcReceptor FcγRIIIa Avelumab_mol->FcReceptor

Fig 1. Mechanisms of PD-1 vs. Avelumab.

Clinical Efficacy: A Comparative Overview

The clinical efficacy of avelumab has been evaluated in various solid tumors. Here, we present a summary of key clinical trial data for avelumab and other checkpoint inhibitors in selected cancer types.

Urothelial Carcinoma

Avelumab is approved as a maintenance therapy for patients with locally advanced or metastatic urothelial carcinoma that has not progressed on first-line platinum-based chemotherapy. Pembrolizumab is approved for patients with locally advanced or metastatic urothelial carcinoma who have disease progression during or following platinum-containing chemotherapy. Retrospective studies have compared these two treatment strategies.

Urothelial Carcinoma Avelumab (Maintenance) Pembrolizumab (Second-line)
Trial JAVELIN Bladder 100 (vs. Best Supportive Care)KEYNOTE-045 (vs. Chemotherapy)
Median Overall Survival (OS) 21.4 months10.3 months
Median Progression-Free Survival (PFS) 3.7 months2.1 months
Objective Response Rate (ORR) Not Applicable (Maintenance Setting)21.1%
Reference Powles et al., 2020Bellmunt et al., 2017[2]

A retrospective study comparing avelumab maintenance with pembrolizumab as a second-line therapy after chemotherapy showed no significant difference in OS (27 months vs. 26 months) or PFS (7.5 months vs. 5.5 months).[6][7] Another retrospective study suggested that avelumab maintenance might be a better treatment option with a longer median OS (40.9 months vs. 24.9 months) compared to pembrolizumab given after disease progression on first-line chemotherapy.[2]

Renal Cell Carcinoma

In advanced renal cell carcinoma (aRCC), avelumab in combination with axitinib has been compared to sunitinib. Similarly, nivolumab in combination with ipilimumab or cabozantinib, and pembrolizumab in combination with axitinib have been evaluated against sunitinib.

Advanced Renal Cell Carcinoma (First-line) Avelumab + Axitinib Nivolumab + Ipilimumab Pembrolizumab + Axitinib
Trial JAVELIN Renal 101CheckMate 214KEYNOTE-426
Median Overall Survival (OS) 44.8 monthsNot ReachedNot Reached
Median Progression-Free Survival (PFS) 13.8 months11.6 months15.1 months
Objective Response Rate (ORR) 59.7%42%59.3%
Reference Motzer et al., 2024[8][9]Motzer et al., 2019Rini et al., 2019

A network meta-analysis of treatments for aRCC suggested that the combination of pembrolizumab plus lenvatinib and nivolumab plus cabozantinib appeared to be the most efficacious for PFS.[10]

Non-Small Cell Lung Cancer (NSCLC)

In previously treated, advanced NSCLC, several checkpoint inhibitors have been evaluated against docetaxel chemotherapy.

Advanced NSCLC (Second-line) Avelumab Nivolumab Pembrolizumab Atezolizumab Durvalumab (Stage III, post-chemoradiation)
Trial JAVELIN Lung 200CheckMate 057KEYNOTE-010OAKPACIFIC
Median Overall Survival (OS) 11.4 months (PD-L1+)12.2 months10.4 months (PD-L1+ ≥1%)13.8 monthsNot Reached
Median Progression-Free Survival (PFS) 2.8 months (PD-L1+)2.3 months3.9 months (PD-L1+ ≥1%)2.8 months16.8 months
Objective Response Rate (ORR) 18.8% (PD-L1+)19%18% (PD-L1+ ≥1%)14%28.4%
Reference Barlesi et al., 2018[11][12]Borghaei et al., 2015Herbst et al., 2016Rittmeyer et al., 2017Antonia et al., 2017[4]

In the JAVELIN Lung 200 trial, avelumab did not significantly improve OS over docetaxel in the PD-L1-positive population.[11] However, post-hoc analyses showed improved 2-year OS rates in patients with higher PD-L1 expression.[5][13] A Bayesian network meta-analysis of five anti-PD-1/L1 agents in advanced NSCLC suggested that in the subsequent-line setting, nivolumab ranked best for improving survival.[11]

Safety and Tolerability

The safety profiles of checkpoint inhibitors are characterized by immune-related adverse events (irAEs). A pooled analysis of avelumab clinical trials showed that the most common treatment-related adverse events (TRAEs) were fatigue and infusion-related reactions.[14]

Adverse Events (All Grades, %) Avelumab [14]Pembrolizumab [15][16]Nivolumab [17][18]Atezolizumab Durvalumab [19]
Fatigue ~77% (any TRAE)28-56%44-56%Data varies by trial30.1%
Diarrhea N/A26-31%25-26%Data varies by trial21.7%
Rash/Pruritus N/A24-34% / 21%21-34% / 21%Data varies by trial17.9%
Infusion-Related Reactions 25.3%<10%<10%~15%<5%
Hypothyroidism N/A~10%~8%Data varies by trialN/A
Pneumonitis (Grade ≥3) <1%~3%~1-3%~1%1.9%

A meta-analysis of treatment-related adverse events of PD-1 and PD-L1 inhibitors suggested that PD-1 inhibitors were associated with a higher mean incidence of grade 3 or higher adverse events compared with PD-L1 inhibitors.[20]

Experimental Protocols

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay measures the ability of an antibody to induce the lysis of target tumor cells by effector immune cells, such as NK cells.

Materials:

  • Target tumor cells expressing the antigen of interest (e.g., PD-L1)

  • Effector cells: Peripheral Blood Mononuclear Cells (PBMCs) or isolated Natural Killer (NK) cells

  • Avelumab or other test antibody

  • Isotype control antibody

  • Cell culture medium

  • Target cell labeling agent (e.g., 111In or a fluorescent dye)

  • Triton X-100 (for complete lysis control)

  • Gamma counter or flow cytometer

Procedure:

  • Target tumor cells are harvested and labeled with a radioactive or fluorescent marker.

  • Labeled target cells are plated in a 96-well plate.

  • Target cells are incubated with avelumab or a control antibody.

  • Effector cells (PBMCs or NK cells) are added to the wells at various effector-to-target (E:T) ratios.

  • The plate is incubated for a set period (e.g., 4 hours) to allow for cell lysis.

  • The supernatant is harvested, and the amount of released label is measured using a gamma counter or flow cytometer.

  • The percentage of specific lysis is calculated using the formula: % Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

ADCC_Assay_Workflow start Start label_target Label Target Cells (e.g., with 111In) start->label_target plate_target Plate Labeled Target Cells label_target->plate_target add_antibody Add Avelumab or Control Antibody plate_target->add_antibody add_effector Add Effector Cells (NK Cells) at various E:T ratios add_antibody->add_effector incubate Incubate for 4 hours add_effector->incubate harvest Harvest Supernatant incubate->harvest measure Measure Radioactivity harvest->measure calculate Calculate % Specific Lysis measure->calculate end End calculate->end

Fig 2. ADCC Assay Workflow.
PD-L1 Immunohistochemistry (IHC) Staining

This method is used to determine the expression level of PD-L1 in tumor tissue, which can be a predictive biomarker for response to checkpoint inhibitor therapy.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Primary antibody against PD-L1 (e.g., clone 22C3, 28-8, or SP263)

  • Secondary antibody and detection system (e.g., HRP-polymer based)

  • Chromogen (e.g., DAB)

  • Hematoxylin for counterstaining

  • Microscope

Procedure:

  • FFPE tissue sections are deparaffinized and rehydrated.

  • Antigen retrieval is performed to unmask the epitope.

  • The primary anti-PD-L1 antibody is applied to the tissue section and incubated.

  • A secondary antibody conjugated to an enzyme is added, which binds to the primary antibody.

  • A chromogen is added, which is converted by the enzyme into a colored precipitate at the site of the antigen.

  • The tissue is counterstained with hematoxylin to visualize cell nuclei.

  • The slide is dehydrated, cleared, and coverslipped.

  • A pathologist scores the staining based on the percentage of tumor cells and/or immune cells that are positive for PD-L1. The scoring algorithm (e.g., Tumor Proportion Score [TPS] or Combined Positive Score [CPS]) may vary depending on the specific checkpoint inhibitor and cancer type.

IHC_Staining_Workflow start Start deparaffinize Deparaffinize and Rehydrate FFPE Tissue Section start->deparaffinize antigen_retrieval Antigen Retrieval deparaffinize->antigen_retrieval primary_ab Incubate with Primary Antibody (anti-PD-L1) antigen_retrieval->primary_ab secondary_ab Incubate with Secondary Antibody and Detection System primary_ab->secondary_ab chromogen Add Chromogen (DAB) secondary_ab->chromogen counterstain Counterstain with Hematoxylin chromogen->counterstain coverslip Dehydrate, Clear, and Coverslip counterstain->coverslip scoring Pathologist Scoring (TPS or CPS) coverslip->scoring end End scoring->end

References

Avelumab Combination Therapies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of key clinical trials evaluating avelumab in combination with other anti-tumor agents across various cancer types. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the performance and methodologies of these combination therapies.

Renal Cell Carcinoma (RCC)

JAVELIN Renal 101: Avelumab + Axitinib

The JAVELIN Renal 101 Phase III trial has been a pivotal study establishing avelumab in combination with the tyrosine kinase inhibitor (TKI) axitinib as a standard of care for the first-line treatment of advanced renal cell carcinoma (aRCC).[1][2]

EndpointAvelumab + AxitinibSunitinib (Control)Hazard Ratio (95% CI)P-value
Median Progression-Free Survival (PFS) - Overall Population 13.3 months8.0 months0.69 (0.574–0.825)< 0.0001
Median PFS - PD-L1+ Population 13.8 months7.0 months0.62 (0.490–0.777)< 0.0001
Objective Response Rate (ORR) - Overall Population 59.7%32.0%N/A< 0.001
Median Overall Survival (OS) - Overall Population 44.8 months38.9 months0.88 (0.749-1.039)0.0669

Data from the final analysis of the JAVELIN Renal 101 trial.[3]

  • Study Design: Phase III, randomized, open-label, multicenter trial.[1][2]

  • Patient Population: 886 treatment-naive patients with advanced RCC with a clear-cell component.[1][2]

  • Randomization: Patients were randomized 1:1 to receive either the avelumab and axitinib combination or sunitinib monotherapy.[1][2][4]

  • Treatment Arms:

    • Avelumab + Axitinib: Avelumab 10 mg/kg intravenously every 2 weeks plus axitinib 5 mg orally twice daily.[1][2][4]

    • Sunitinib: Sunitinib 50 mg orally once daily on a 4-weeks-on, 2-weeks-off schedule.[1][2][4]

  • Primary Endpoints: Progression-free survival and overall survival in patients with PD-L1-positive tumors.[1][3]

  • Secondary Endpoints: Overall survival and progression-free survival in the overall population, objective response rate, and safety.[1][3]

JAVELIN_Renal_101 cluster_workflow Experimental Workflow cluster_pathway Signaling Pathway start Treatment-Naive aRCC Patients (n=886) randomization 1:1 Randomization start->randomization arm_A Avelumab (10 mg/kg IV Q2W) + Axitinib (5 mg PO BID) randomization->arm_A arm_B Sunitinib (50 mg PO QD, 4 wk on / 2 wk off) randomization->arm_B endpoint Primary Endpoints: PFS & OS in PD-L1+ population arm_A->endpoint arm_B->endpoint avelumab Avelumab pd_l1 PD-L1 avelumab->pd_l1 blocks axitinib Axitinib vegfr VEGFR axitinib->vegfr inhibits pd_1 PD-1 pd_l1->pd_1 inhibits t_cell T-Cell pd_1->t_cell on tumor_cell Tumor Cell t_cell->tumor_cell attacks tumor_cell->pd_l1 expresses angiogenesis Angiogenesis vegfr->angiogenesis promotes angiogenesis->tumor_cell supports

Caption: Workflow of the JAVELIN Renal 101 trial and the dual mechanism of avelumab and axitinib.

Phase I Trial: Avelumab + Cabozantinib

A Phase I dose-escalation trial investigated the safety and preliminary efficacy of avelumab combined with cabozantinib, another TKI, in treatment-naive patients with metastatic clear cell RCC (mccRCC).

EndpointAvelumab + Cabozantinib
Objective Response Rate (ORR) 50%
Disease Control Rate (DCR) 92%
Radiographic PFS at 6 months 67.7%
Radiographic PFS at 12 months 33.5%
  • Study Design: Phase I, 3+3 dose-escalation clinical trial.

  • Patient Population: 12 patients with newly diagnosed mccRCC.

  • Treatment Arms: Three dose cohorts of cabozantinib (20, 40, and 60 mg/day) combined with avelumab (10 mg/kg IV every 2 weeks).

  • Primary Endpoint: Safety and identification of the recommended Phase II dose (RP2D).

  • Secondary Endpoints: Objective response rate (ORR) and radiographic progression-free survival (rPFS).

Urothelial Carcinoma (UC)

JAVELIN Bladder Medley: Avelumab-Based Combinations

The JAVELIN Bladder Medley (NCT05327530) is an ongoing Phase II umbrella trial evaluating avelumab-based combinations as first-line maintenance therapy for patients with advanced UC that has not progressed after platinum-based chemotherapy.[5][6]

EndpointAvelumab + Sacituzumab GovitecanAvelumab MonotherapyHazard Ratio (95% CI)
Median Progression-Free Survival (PFS) 11.17 months3.75 months0.49 (0.31-0.76)
Median Overall Survival (OS) Not Reached23.75 months0.79 (0.42-1.50)

Data from an interim analysis as of September 16, 2024.[7]

  • Study Design: Phase II, randomized, multicenter, open-label, parallel-arm, umbrella trial.[5]

  • Patient Population: Approximately 252 patients with unresectable locally advanced or metastatic UC without disease progression after 4-6 cycles of first-line platinum-based chemotherapy.[5]

  • Randomization: Patients are randomized 1:2:2:2 to one of the four treatment arms.[5]

  • Treatment Arms:

    • Control: Avelumab monotherapy (800 mg IV every 2 weeks).

    • Combination 1: Avelumab + Sacituzumab govitecan (10 mg/kg on days 1 and 8 of a 21-day cycle).[7]

    • Combination 2: Avelumab + M6223 (anti-TIGIT).

    • Combination 3: Avelumab + NKTR-255 (recombinant human IL-15).

  • Primary Endpoints: Investigator-assessed progression-free survival and safety/tolerability of the combination regimens.[7]

  • Secondary Endpoints: Overall survival, objective response rate, and duration of response.[7]

JAVELIN_Bladder_Medley cluster_avelumab Avelumab cluster_sacituzumab Sacituzumab Govitecan cluster_m6223 M6223 (anti-TIGIT) cluster_nktr255 NKTR-255 (IL-15 agonist) avelumab Avelumab pd_l1 PD-L1 avelumab->pd_l1 blocks t_cell_activation T-Cell Activation pd_l1->t_cell_activation restores sacituzumab Sacituzumab Govitecan trop2 Trop-2 sacituzumab->trop2 targets sn38 SN-38 (Topoisomerase I inhibitor) trop2->sn38 releases dna_damage DNA Damage & Apoptosis sn38->dna_damage induces m6223 M6223 tigit TIGIT m6223->tigit blocks t_cell_exhaustion T-Cell Exhaustion tigit->t_cell_exhaustion prevents nktr255 NKTR-255 il15r IL-15 Receptor nktr255->il15r activates nk_t_cell_proliferation NK & T-Cell Proliferation il15r->nk_t_cell_proliferation promotes

Caption: Mechanisms of action for the combination agents in the JAVELIN Bladder Medley trial.

Non-Small Cell Lung Cancer (NSCLC)

JAVELIN Solid Tumor: Avelumab Monotherapy and in Combination

The JAVELIN Solid Tumor trial was a Phase I study that included cohorts for patients with advanced NSCLC, providing early data on avelumab's activity.

EndpointValue
Objective Response Rate (ORR) 19.9% (95% CI, 13.9 to 27.0)
Median Duration of Response (DOR) 12.0 months
Median Progression-Free Survival (PFS) 4.0 months
Median Overall Survival (OS) 14.1 months

Data from a Phase Ib expansion cohort of the JAVELIN Solid Tumor trial.[8]

  • Study Design: Phase I, open-label, multicenter, dose-expansion cohort.[9][10]

  • Patient Population: 156 treatment-naive patients with metastatic or recurrent NSCLC.[8]

  • Treatment: Avelumab 10 mg/kg intravenously every 2 weeks.[8]

  • Endpoints: Best overall response, duration of response, progression-free survival, overall survival, and safety.[8]

JAVELIN Chemotherapy Medley: Avelumab + Chemotherapy

This Phase Ib/II trial evaluated avelumab in combination with standard chemotherapy for the first-line treatment of advanced NSCLC.

Avelumab Dose + ChemotherapyObjective Response Rate (ORR) (95% CI)
800 mg 50.0% (11.8–88.2)
1200 mg 33.3% (4.3–77.7)
  • Study Design: Phase Ib/II, open-label, multicenter trial.[12]

  • Patient Population: Patients with advanced nonsquamous NSCLC without actionable mutations.[12]

  • Treatment Arms: Avelumab (800 mg or 1200 mg every 3 weeks) plus carboplatin and pemetrexed.[12]

  • Primary Endpoints: Dose-limiting toxicity (Phase Ib) and confirmed objective response (Phase Ib/II).[12]

This guide summarizes the available data on key avelumab combination therapy clinical trials. As ongoing trials mature and new studies are initiated, this information will be updated to reflect the evolving landscape of cancer immunotherapy.

References

Avelumab in the Real World: A Comparative Guide to Clinical Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of avelumab's real-world performance with findings from pivotal clinical trials across its approved indications, including Merkel cell carcinoma (MCC), urothelial carcinoma (UC), and renal cell carcinoma (RCC). While direct head-to-head real-world comparisons with other checkpoint inhibitors are limited, this guide presents available real-world data to contextualize avelumab's effectiveness and safety in routine clinical practice.

Avelumab's Dual Mechanism of Action

Avelumab is a human IgG1 monoclonal antibody that targets programmed death-ligand 1 (PD-L1). Its anti-tumor activity stems from a dual mechanism of action:

  • Immune Checkpoint Inhibition: Avelumab binds to PD-L1, preventing its interaction with programmed death-1 (PD-1) and B7.1 receptors on T-cells. This blockade removes an inhibitory signal, restoring the ability of cytotoxic T-cells to recognize and attack cancer cells.

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Unlike some other PD-L1 inhibitors, avelumab retains a native Fc region. This allows it to engage with Fc receptors on natural killer (NK) cells, leading to the direct lysis of tumor cells.

Below is a diagram illustrating the signaling pathway of avelumab.

avelumab_moa cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell cluster_nk_cell NK Cell Tumor Cell Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal (Blocks T-Cell Attack) T-Cell T-Cell T-Cell->Tumor Cell T-Cell Mediated Killing TCR TCR TCR->Tumor Cell Tumor Recognition NK Cell NK Cell NK Cell->Tumor Cell NK Cell Mediated Killing (ADCC) FcR Fc Receptor Avelumab Avelumab Avelumab->PDL1 Blocks Interaction Avelumab->FcR ADCC Activation

Caption: Avelumab's dual mechanism of action: PD-L1 blockade and ADCC induction.

Real-World Evidence Experimental Protocols

The majority of real-world evidence for avelumab is generated through retrospective chart reviews and analyses of electronic health records (EHR). The general workflow for these studies is outlined below.

rwe_workflow A Study Conception & Protocol Development B IRB/Ethics Committee Approval A->B C Patient Cohort Identification (e.g., from EHR databases) B->C D Data Abstraction & Chart Review C->D E Data Analysis (e.g., Survival Analysis, Response Rates) D->E F Results Interpretation & Publication E->F

Caption: A typical workflow for a retrospective real-world evidence study.

Key Methodological Components:
  • Data Sources: Primarily electronic health records from academic medical centers, community oncology practices, and national healthcare databases.

  • Study Population: Patients who received avelumab in a real-world setting, often outside the strict inclusion/exclusion criteria of clinical trials.

  • Data Collection: Retrospective abstraction of patient demographics, disease characteristics, treatment history, clinical outcomes (tumor response, progression, survival), and safety data.

  • Endpoints: Real-world overall response rate (rwORR), real-world progression-free survival (rwPFS), and real-world overall survival (rwOS) are commonly assessed.

Avelumab in Merkel Cell Carcinoma (MCC)

Avelumab is a standard-of-care treatment for patients with metastatic MCC. Real-world studies have demonstrated its effectiveness in a broader patient population than that enrolled in the pivotal JAVELIN Merkel 200 trial.

Comparative Performance Data: Avelumab in Metastatic MCC
EndpointJAVELIN Merkel 200 (Part A - Previously Treated)Real-World Study (Bhatia et al., 2022)[1]Real-World Study (France)[2]
Patient Population 88 patients with metastatic MCC who progressed after chemotherapy90 patients with advanced (Stage IIIB/IV) MCC180 patients with metastatic MCC treated with 2L+ avelumab
Line of Therapy Second-line or later81% First-line, 19% Second-line or laterSecond-line or later
rwORR / ORR 33%73%55.3%
rwPFS / PFS 2.7 months24.4 months3.6 months
rwOS / OS 11.4 months30.7 months14.6 months

Note: Direct comparisons should be made with caution due to differences in patient populations, lines of therapy, and study methodologies.

Avelumab in Urothelial Carcinoma (UC)

Avelumab is approved as a first-line maintenance treatment for patients with locally advanced or metastatic UC that has not progressed on platinum-containing chemotherapy, based on the results of the JAVELIN Bladder 100 trial.

Comparative Performance Data: Avelumab Maintenance in Advanced UC
EndpointJAVELIN Bladder 100 (Avelumab + BSC Arm)[3]PATRIOT-II (US Real-World Study)[1]Italian Compassionate Use Program[3]UK Real-World Study[4]
Patient Population 350 patients160 patients411 patients80 patients
Median OS from Start of Maintenance 23.8 months24.4 monthsNot ReachedNot Reported
Median PFS from Start of Maintenance 5.5 months5.4 months8.1 months8.3 months
12-month OS Rate Not Reported75.7%69.2%Not Reported
12-month PFS Rate Not Reported33.0%44.3%Not Reported

BSC: Best Supportive Care. Data from different studies are not from head-to-head comparisons and should be interpreted with caution.

Avelumab in Renal Cell Carcinoma (RCC)

Avelumab, in combination with axitinib, is a first-line treatment option for patients with advanced RCC. Real-world studies have evaluated the effectiveness and safety of this combination in routine clinical practice.

Comparative Performance Data: Avelumab + Axitinib in Advanced RCC
EndpointJAVELIN Renal 101 (Avelumab + Axitinib Arm)[5]J-DART2 (Japanese Real-World Study)[5]RAVE-Renal (Ambispective Real-World Study)[6]UK Real-World Study[7]
Patient Population 442 patients150 patients125 patients130 patients
ORR 59.3%53.3%44.3%62%
Median PFS 13.9 months17.1 months14.9 months13.5 months
1-year OS Rate Not Reported90.6%71.2%81.5%
2-year OS Rate Not Reported84.7%Not Reported65.3%

Data from different studies are not from head-to-head comparisons and should be interpreted with caution.

Comparison with Other Immune Checkpoint Inhibitors

Direct, large-scale, real-world comparative studies of avelumab against other checkpoint inhibitors for the same indication are not yet widely available.[8][9] A Bayesian network meta-analysis of randomized controlled trials across various solid tumors suggested that avelumab might be associated with inferior overall and progression-free survival compared to nivolumab and pembrolizumab in certain contexts.[9] However, it is crucial to note that this was not a real-world study and that such cross-trial comparisons have significant limitations.

For urothelial carcinoma, one real-world study compared atezolizumab and pembrolizumab, but avelumab was not included due to low utilization in the dataset at the time.[10]

Summary and Conclusion

Real-world evidence consistently supports the effectiveness and safety of avelumab in its approved indications for Merkel cell carcinoma, urothelial carcinoma, and renal cell carcinoma. The outcomes observed in routine clinical practice are generally in line with the results from the pivotal clinical trials, reinforcing the clinical benefit of avelumab in a broader, more heterogeneous patient population.

While the data for direct real-world comparisons with other immune checkpoint inhibitors remain limited, the available evidence provides valuable insights for researchers, scientists, and drug development professionals in understanding the performance of avelumab in a real-world setting. Future prospective and retrospective real-world studies with direct head-to-head comparisons are needed to further delineate the comparative effectiveness of different immunotherapy options.

References

Avelumab in Advanced Urothelial Carcinoma: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of avelumab with other immune checkpoint inhibitors for the treatment of advanced urothelial carcinoma. Efficacy and safety data from key clinical trials are presented, along with detailed experimental protocols and mechanistic insights to inform researchers, scientists, and drug development professionals.

Comparative Efficacy of Avelumab and Other Immunotherapies

Avelumab has demonstrated significant clinical activity in advanced urothelial carcinoma. The JAVELIN Bladder 100 trial established its role as a first-line maintenance therapy for patients who have not progressed on platinum-based chemotherapy.[1][2] The following tables summarize key efficacy and safety data from pivotal trials of avelumab and its main competitors.

Table 1: Efficacy of Avelumab and Competitor Immunotherapies in Advanced Urothelial Carcinoma

Drug (Trial)Patient PopulationOverall Survival (Median)Progression-Free Survival (Median)Objective Response Rate (ORR)
Avelumab (JAVELIN Bladder 100)1L Maintenance after Platinum-based Chemo21.4 months (Avelumab + BSC) vs. 14.3 months (BSC alone)3.7 months (Avelumab + BSC) vs. 2.0 months (BSC alone)Not Applicable (Maintenance Setting)
Pembrolizumab (KEYNOTE-045)Platinum-refractory10.3 months2.1 months21.1%
Nivolumab (CheckMate 275)Platinum-refractory8.6 months[3]1.9 months[3]20.4%[4]
Atezolizumab (IMvigor211)Platinum-refractory11.1 months2.1 months23%
Durvalumab (DANUBE)1L, Cisplatin-ineligible14.4 months (Durvalumab) vs. 12.1 months (Chemotherapy)2.4 months (Durvalumab) vs. 5.8 months (Chemotherapy)23.3% (Durvalumab)

BSC: Best Supportive Care, 1L: First-Line

Table 2: Safety Profile of Avelumab and Competitor Immunotherapies (Grade ≥3 Treatment-Related Adverse Events)

Drug (Trial)Any Grade ≥3 TRAEMost Common Grade ≥3 TRAEs
Avelumab (JAVELIN Bladder 100)47.4% (Avelumab + BSC) vs. 25.2% (BSC alone)[5]Urinary tract infection, anemia, hematuria, fatigue, back pain
Pembrolizumab (KEYNOTE-045)15%Fatigue, pruritus, rash, colitis, pneumonitis
Nivolumab (CheckMate 275)18%[6]Fatigue, diarrhea, rash, pruritus[6][7]
Atezolizumab (IMvigor211)20%Fatigue, nausea, decreased appetite, rash
Durvalumab (DANUBE)13.9% (Durvalumab)Fatigue, diarrhea, decreased appetite, rash

TRAE: Treatment-Related Adverse Event

Patient-Reported Outcomes

In the JAVELIN Bladder 100 trial, the addition of avelumab as first-line maintenance therapy to best supportive care demonstrated a significant survival benefit without a detrimental impact on patients' quality of life.[1][2][8] Patient-reported outcomes, assessed using the National Comprehensive Cancer Network/Functional Assessment of Cancer Therapy-Bladder Symptom Index-18 (FBlSI-18) and EuroQol five-level EQ-5D (EQ-5D-5L) instruments, were similar between the avelumab and best supportive care alone arms.[1][2] This suggests that the clinical benefits of avelumab maintenance are achieved with a relatively minimal effect on the patient's quality of life.[1][8]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are summaries of the protocols for the key trials discussed.

Avelumab: JAVELIN Bladder 100
  • Phase: 3

  • Design: Randomized, open-label, multicenter trial.

  • Patient Population: Patients with locally advanced or metastatic urothelial carcinoma that had not progressed after 4-6 cycles of first-line platinum-containing chemotherapy (gemcitabine plus cisplatin or carboplatin).

  • Intervention: Patients were randomized 1:1 to receive either avelumab (10 mg/kg intravenously every 2 weeks) plus best supportive care (BSC) or BSC alone.

  • Primary Endpoint: Overall Survival.

  • Key Inclusion Criteria: Histologically confirmed locally advanced or metastatic urothelial carcinoma, no disease progression after completion of first-line chemotherapy.

  • Key Exclusion Criteria: Prior treatment with an immune checkpoint inhibitor, active autoimmune disease requiring systemic treatment.

Pembrolizumab: KEYNOTE-045
  • Phase: 3

  • Design: Randomized, open-label, active-controlled trial.

  • Patient Population: Patients with locally advanced or metastatic urothelial carcinoma that had progressed during or after platinum-containing chemotherapy.

  • Intervention: Patients were randomized 1:1 to receive either pembrolizumab (200 mg intravenously every 3 weeks) or investigator's choice of chemotherapy (paclitaxel, docetaxel, or vinflunine).[9]

  • Primary Endpoints: Overall Survival and Progression-Free Survival.

  • Key Inclusion Criteria: Histologically or cytologically confirmed urothelial carcinoma, disease progression on or after platinum-based chemotherapy.

  • Key Exclusion Criteria: Active autoimmune disease, medical condition requiring corticosteroids, prior treatment with a PD-1/PD-L1 inhibitor.

Nivolumab: CheckMate 275
  • Phase: 2

  • Design: Single-arm, multicenter trial.[4][6][7]

  • Patient Population: Patients with metastatic or surgically unresectable urothelial carcinoma that had progressed after at least one platinum-based chemotherapy regimen.[4][6][7]

  • Intervention: Nivolumab (3 mg/kg intravenously every 2 weeks) until disease progression or unacceptable toxicity.[4][6][7]

  • Primary Endpoint: Objective Response Rate.[4][6][7]

  • Key Inclusion Criteria: Histologically confirmed metastatic or surgically unresectable urothelial carcinoma, measurable disease, progression after platinum-based chemotherapy, ECOG performance status of 0 or 1.[4][6][7][10]

  • Key Exclusion Criteria: Active brain metastases, history of autoimmune disease, prior treatment with a PD-1, PD-L1, PD-L2, CD137, or CTLA-4 antagonist.[3][4]

Signaling Pathways and Experimental Workflows

Avelumab's Dual Mechanism of Action

Avelumab is a human IgG1 monoclonal antibody that targets programmed death-ligand 1 (PD-L1). Its mechanism of action is twofold. Firstly, it blocks the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells, thereby preventing T-cell inactivation and restoring the anti-tumor immune response. Secondly, avelumab's native Fc region can engage with Fc receptors on natural killer (NK) cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) and direct lysis of tumor cells.

Caption: Dual mechanism of avelumab: PD-L1 blockade and ADCC induction.

Typical Immunotherapy Clinical Trial Workflow

The following diagram illustrates a generalized workflow for a Phase 3 randomized controlled trial evaluating an immune checkpoint inhibitor in advanced cancer.

Clinical_Trial_Workflow Start Patient Screening Eligibility Inclusion/Exclusion Criteria Met? Start->Eligibility Randomization Randomization (1:1) Eligibility->Randomization Eligible End End of Study Eligibility->End Not Eligible ArmA Arm A: Investigational Drug (e.g., Avelumab + BSC) Randomization->ArmA ArmB Arm B: Control (e.g., BSC or Chemotherapy) Randomization->ArmB Treatment Treatment Cycles (e.g., every 2-3 weeks) ArmA->Treatment ArmB->Treatment Assessment Tumor Assessment (e.g., RECIST 1.1) Treatment->Assessment Progression Disease Progression? Assessment->Progression Progression->Treatment No FollowUp Follow-up for Survival Progression->FollowUp Yes FollowUp->End

Caption: Generalized workflow of a randomized immunotherapy clinical trial.

References

Avelumab Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Avelumab is a human monoclonal antibody that targets programmed death-ligand 1 (PD-L1), a key protein in the immune checkpoint pathway.[1][2][3] By blocking the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells, avelumab helps to restore the immune system's ability to recognize and attack cancer cells.[3] A unique feature of avelumab compared to other immune checkpoint inhibitors is its retention of a native Fc-region, which allows it to mediate antibody-dependent cell-mediated cytotoxicity (ADCC), potentially adding another layer to its anti-tumor activity.[1][3]

This guide provides a comparative analysis of avelumab's success rate, focusing on its performance in key clinical trials and its comparison with other immunotherapies. The data is presented for researchers, scientists, and drug development professionals to offer a clear perspective on its efficacy.

Signaling Pathway of Avelumab

Avelumab functions by inhibiting the PD-L1 pathway, which is often exploited by cancer cells to evade the immune system. The diagram below illustrates this mechanism.

PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell Tumor_Cell PD-L1 T_Cell PD-1 Receptor Tumor_Cell->T_Cell Binds to T_Cell_Inhibition T-Cell Inhibition (Immune Evasion) T_Cell->T_Cell_Inhibition Leads to T_Cell_Activation T-Cell Activation (Tumor Cell Killing) Avelumab Avelumab Avelumab->Tumor_Cell Blocks Avelumab->T_Cell_Activation Promotes

Caption: Avelumab blocks the PD-L1/PD-1 interaction, promoting T-cell activation.

Efficacy in Advanced Urothelial Carcinoma

Avelumab has become a standard-of-care for patients with locally advanced or metastatic urothelial carcinoma (UC) that has not progressed with first-line platinum-based chemotherapy.[4][5] The pivotal Phase III JAVELIN Bladder 100 trial established its efficacy in this maintenance setting.

JAVELIN Bladder 100 Trial: Experimental Protocol

The JAVELIN Bladder 100 study was a multicenter, multinational, randomized, open-label, parallel-arm trial.[6]

  • Patient Population : Patients with unresectable locally advanced or metastatic urothelial carcinoma whose disease had not progressed after 4-6 cycles of first-line platinum-containing chemotherapy.[7]

  • Randomization : A total of 700 patients were randomized in a 1:1 ratio to two arms.[7]

  • Treatment Arms :

    • Arm A : Avelumab (10 mg/kg intravenously every 2 weeks) plus best supportive care (BSC).[6]

    • Arm B : Best supportive care (BSC) alone.[6]

  • Primary Endpoint : Overall Survival (OS) in both the overall population and the PD-L1-positive population.[7]

  • Secondary Endpoints : Progression-free survival (PFS) and objective response rate (ORR).[7]

The workflow for this trial is outlined in the diagram below.

JAVELIN_Bladder_100_Workflow Eligibility Patient Screening (Advanced UC, No Progression Post-Chemotherapy) Randomization Randomization (1:1) Eligibility->Randomization Arm_A Arm A: Avelumab + BSC Randomization->Arm_A Arm_B Arm B: BSC Alone Randomization->Arm_B Follow_Up Follow-Up for OS, PFS, ORR Arm_A->Follow_Up Arm_B->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis

Caption: Workflow of the JAVELIN Bladder 100 clinical trial.
JAVELIN Bladder 100 Efficacy Data

The trial demonstrated a significant improvement in overall survival with avelumab as a first-line maintenance therapy.[4] With a follow-up of over two years, the benefits remained clinically meaningful.[7]

EndpointPopulationAvelumab + BSCBSC AloneHazard Ratio (95% CI)p-value
Median Overall Survival Overall23.8 months[7]15.0 months[7]0.76 (0.63-0.91)0.0036[7]
PD-L1 PositiveNot Reached[8]17.1 months[8]0.56 (0.40-0.79)<0.001[8]
Median Progression-Free Survival Overall5.5 months[9]2.1 months[9]0.54 (0.45-0.64)<0.0001
PD-L1 Positive5.7 months[8]2.1 months[8]0.56 (0.43-0.73)-
Objective Response Rate Overall14.3%4.0%--
2-Year Overall Survival Rate Overall49.8%[7]38.4%[7]--
2-Year Progression-Free Survival Rate Overall23.4%[7]7.1%[7]--

Data sourced from multiple reports of the JAVELIN Bladder 100 trial.[7][8][9]

Comparison with Other Immunotherapies

Direct head-to-head randomized trials comparing avelumab with other checkpoint inhibitors in the same setting are limited. However, observational and retrospective studies provide some insights, particularly in advanced urothelial carcinoma. One such study is the AVePEm study, which compared avelumab as a first-line maintenance therapy to pembrolizumab as a second-line therapy after disease progression.

Avelumab vs. Pembrolizumab in Advanced Urothelial Carcinoma

The following table summarizes data from observational studies comparing these two immunotherapies. It is crucial to note the different treatment settings: avelumab was used as maintenance therapy in patients who had not progressed on chemotherapy, while pembrolizumab was administered as a second-line treatment after progression.[10]

EndpointAvelumab (1L Maintenance)Pembrolizumab (2L Therapy)Hazard Ratio (95% CI)p-valueStudy
Median Overall Survival 27 months[10][11]26 months[10][11]0.95 (0.34-2.61)0.92[11]AVePEm[10]
Median Progression-Free Survival 7.5 months[10][11]5.5 months[10][11]--AVePEm[10]
Median Overall Survival 40.9 months24.9 months-0.34[12]Retrospective Study[12]
Median Progression-Free Survival 9.7 months19.9 months-0.06[12]Retrospective Study[12]

*Note: Survival measured from the start of first-line chemotherapy.[12]

These observational studies suggest that the two immunotherapy strategies showed no significant differences in overall survival and progression-free survival.[10][11] However, another retrospective analysis suggested a trend towards longer overall survival with avelumab maintenance compared to pembrolizumab after disease progression.[12]

Efficacy in Other Cancers

Avelumab has also been evaluated in other malignancies:

  • Merkel Cell Carcinoma (MCC) : Avelumab is approved for the treatment of metastatic MCC.[2]

  • Renal Cell Carcinoma (RCC) : It is approved in combination with axitinib for the first-line treatment of advanced RCC.[2]

  • Head and Neck Cancer (HNSCC) : The JAVELIN Head and Neck 100 trial, which evaluated avelumab with chemoradiotherapy in locally advanced HNSCC, was terminated as it was unlikely to show a significant improvement in progression-free survival.[13]

Safety and Tolerability

Across clinical trials, avelumab has demonstrated a manageable safety profile. Common adverse events include fatigue and infusion-related reactions.[3] Immune-related adverse events, such as thyroid dysfunction, pneumonitis, and colitis, can also occur and require careful monitoring.[3] In the JAVELIN Bladder 100 trial, grade 3 or higher adverse events were reported in 47.4% of patients receiving avelumab, compared to 25.2% in the best supportive care alone group.[4]

Conclusion

Avelumab has a well-established role as a first-line maintenance therapy for patients with advanced urothelial carcinoma who have not progressed on initial platinum-based chemotherapy, significantly improving both overall and progression-free survival. Its dual mechanism of action, involving both PD-L1 blockade and potential ADCC, makes it a noteworthy agent in the immuno-oncology landscape. While direct comparative data from randomized trials against other checkpoint inhibitors is scarce, observational studies in urothelial cancer suggest comparable outcomes to other immunotherapies used in different lines of treatment. Further research and head-to-head trials will be crucial to fully delineate its comparative efficacy across various tumor types.

References

A Comparative Guide to the Long-Term Side Effects of Avelumab and Other Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term side effects associated with avelumab and other leading checkpoint inhibitors: pembrolizumab, nivolumab, and atezolizumab. The information is compiled from extensive clinical trial data and systematic reviews to support informed decision-making in research and drug development.

Long-Term Safety Profiles: A Comparative Analysis

The long-term safety of checkpoint inhibitors is a critical consideration in their clinical development and application. While these therapies have revolutionized cancer treatment, they are associated with a unique spectrum of immune-related adverse events (irAEs) that can persist long after treatment cessation. This section presents a comparative summary of the long-term side effect profiles of avelumab, pembrolizumab, nivolumab, and atezolizumab, based on data from pivotal clinical trials.

Table 1: Comparison of Long-Term (≥12 months) Treatment-Related Adverse Events (TRAEs) of Any Grade

Adverse Event CategoryAvelumab (JAVELIN Bladder 100)[1][2][3]Pembrolizumab (KEYNOTE Trials)[4][5]Nivolumab (CheckMate Trials)[6][7][8][9]Atezolizumab (IMvigor Trials)[10][11][12]
Any TRAE 50.0%Data not uniformly reported for ≥12 monthsNo new safety signals observed after 5 years[8]Safety profile consistent with primary analysis
Immune-Related AEs 22.9%Incidence of Grade ≥3 irAEs: 6.3% (in combination therapy)[4]No new safety signals observed after 5 years[8]AESIs: 35% (vs. 20% with chemotherapy)[13]
Rash (Immune-Related) 10.2%Dermatologic irAEs occurred in 1.4% (Grade 3: 1%)[14]Data not specified for ≥12 monthsMost common AESI was immune-related rash (21%)
Thyroid Disorders 1.7%Hypothyroidism: 16% (HNSCC), Hyperthyroidism: 11% (resected NSCLC)[13]Data not specified for ≥12 monthsData not specified for ≥12 months
Pneumonitis (Immune-Related) 1.7%Pneumonitis: 7% (adjuvant NSCLC)[4]Most common cause of treatment-related death[9]Data not specified for ≥12 months
Colitis (Immune-Related) 1.7%Data not specified for ≥12 monthsData not specified for ≥12 monthsData not specified for ≥12 months
Nephritis/Renal Dysfunction (Immune-Related) 3.4%Acute Kidney Injury (leading to discontinuation): 2% (in combination therapy)[14]Data not specified for ≥12 monthsData not specified for ≥12 months
Hepatitis (Immune-Related) Data not specified for ≥12 monthsAutoimmune Hepatitis (leading to discontinuation): 0.7%[14]Grade 3/4 Hepatitis: 5%[9]Data not specified for ≥12 months
Increased Lipase 1.7% (Grade ≥3)Data not specified for ≥12 monthsData not specified for ≥12 monthsData not specified for ≥12 months

Table 2: Comparison of Grade ≥3 Long-Term (≥12 months) Treatment-Related Adverse Events (TRAEs)

Adverse Event CategoryAvelumab (JAVELIN Bladder 100)[1][2][3]Pembrolizumab (KEYNOTE Trials)[4][5]Nivolumab (CheckMate Trials)[6][7][8][9]Atezolizumab (IMvigor Trials)[10][11][12]
Any TRAE 11.9%45.2% (in combination therapy)34% (pooled analysis)[9]22% (vs 43% with chemotherapy)[13]
Immune-Related AEs 4.2%6.3% (in combination therapy)[4]Grade 3/4 irAEs reported, specific long-term data limitedData not specified for ≥12 months
Pneumonitis (Immune-Related) 1.7% (led to discontinuation)Pneumonitis (Grade 3): 1% (adjuvant NSCLC)[4]Most common cause of treatment-related death (Grade 3/4: 4%)[9]Data not specified for ≥12 months
Nephritis/Renal Dysfunction (Immune-Related) 1.7% (led to discontinuation, 1 death)Acute Kidney Injury (leading to discontinuation): 2% (in combination therapy)[14]Data not specified for ≥12 monthsData not specified for ≥12 months
Hepatitis (Immune-Related) No category >1 patientAutoimmune Hepatitis (leading to discontinuation): 0.7%[14]Grade 3/4 Hepatitis: 5%[9]Data not specified for ≥12 months
Colitis (Immune-Related) No category >1 patientColitis (leading to discontinuation): 1.2%[14]Grade 3/4 Diarrhea/Colitis: 4%[9]Data not specified for ≥12 months
Increased Lipase 1.7%Data not specified for ≥12 monthsData not specified for ≥12 monthsData not specified for ≥12 months

Experimental Protocols for Monitoring Long-Term Side Effects

The robust monitoring of long-term adverse events is a cornerstone of clinical trials for checkpoint inhibitors. The methodologies employed are designed to ensure patient safety and provide a comprehensive understanding of the drug's long-term risk profile.

JAVELIN Bladder 100: A Case Study in Long-Term Safety Monitoring[16]

The JAVELIN Bladder 100 trial protocol provides a detailed framework for the long-term monitoring of avelumab.

  • Patient Population: Patients with unresectable locally advanced or metastatic urothelial carcinoma without disease progression after first-line platinum-based chemotherapy.[1]

  • Treatment and Follow-up Duration: Patients received avelumab until confirmed disease progression, unacceptable toxicity, or withdrawal of consent.[3] A long-term follow-up period was established to monitor for late-onset adverse events and survival.

  • Data Collection and Assessment:

    • Adverse events (AEs) were monitored continuously throughout the treatment and follow-up periods.

    • AEs were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 4.0.

    • Immune-related adverse events were specifically identified and managed according to predefined guidelines.

    • Laboratory tests, including hematology, clinical chemistry, and thyroid function, were performed at regular intervals.

    • Physical examinations and vital sign measurements were conducted at each study visit.

  • Long-Term Follow-up Schedule: After treatment discontinuation, patients entered a long-term follow-up phase. During this period, survival status was collected every 3 months. Information on subsequent anticancer therapies was also recorded.

  • Statistical Analysis: The incidence, severity, and nature of all adverse events, including serious adverse events and AEs leading to treatment discontinuation, were summarized and analyzed.

Visualizing Mechanisms and Workflows

PD-1/PD-L1 Signaling Pathway

The programmed death-1 (PD-1) receptor and its ligand, programmed death-ligand 1 (PD-L1), play a crucial role in immune regulation. Tumors can exploit this pathway to evade immune surveillance. Checkpoint inhibitors like avelumab, pembrolizumab, nivolumab, and atezolizumab work by disrupting this interaction.

PD1_PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell Tumor_Cell Tumor Cell PDL1 PD-L1 MHC MHC Tumor_Antigen Tumor Antigen MHC->Tumor_Antigen T_Cell T-Cell TCR TCR TCR->MHC Binds T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation) TCR->T_Cell_Activation Promotes PD1 PD-1 PD1->PDL1 Inhibitory Signal SHP2 SHP2 PD1->SHP2 Activates SHP2->T_Cell_Activation Inhibits Avelumab_Atezolizumab Avelumab Atezolizumab (Anti-PD-L1) Avelumab_Atezolizumab->PDL1 Blocks Pembrolizumab_Nivolumab Pembrolizumab Nivolumab (Anti-PD-1) Pembrolizumab_Nivolumab->PD1 Blocks

PD-1/PD-L1 Signaling Pathway and Checkpoint Inhibition.
Experimental Workflow for Long-Term Adverse Event Monitoring

The process of monitoring long-term adverse events in a clinical trial is a systematic and multi-step process designed to ensure patient safety and data integrity.

Adverse_Event_Monitoring_Workflow Patient_Enrollment Patient Enrollment & Baseline Assessment Treatment_Phase Treatment Phase (Regular Monitoring) Patient_Enrollment->Treatment_Phase AE_Detection Adverse Event Detection Treatment_Phase->AE_Detection Follow_Up_Phase Long-Term Follow-Up (Post-Treatment) Treatment_Phase->Follow_Up_Phase Treatment Completion or Discontinuation AE_Detection->Treatment_Phase No AE Grading_Causality AE Grading (CTCAE) & Causality Assessment AE_Detection->Grading_Causality AE Occurs Data_Recording Data Recording (eCRF) Grading_Causality->Data_Recording SAE_Reporting Serious AE Reporting (to Sponsor & Reg. Authorities) Data_Recording->SAE_Reporting If Serious Survival_Status Survival Status Monitoring Follow_Up_Phase->Survival_Status Late_AE_Monitoring Late-Onset AE Monitoring Follow_Up_Phase->Late_AE_Monitoring Data_Analysis Final Data Analysis & Reporting Follow_Up_Phase->Data_Analysis Survival_Status->Data_Analysis Late_AE_Monitoring->AE_Detection

Workflow for Long-Term Adverse Event Monitoring.

References

A Comparative Guide to Avelumab and Its Alternatives in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of avelumab, a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody, with its principal alternatives in the landscape of cancer immunotherapy. The focus is on providing objective performance data from clinical trials, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to Avelumab and the PD-1/PD-L1 Axis

Avelumab is an immune checkpoint inhibitor that targets PD-L1, a transmembrane protein expressed on tumor cells and tumor-infiltrating immune cells.[1] By binding to PD-L1, avelumab prevents its interaction with the PD-1 receptor on T-cells, thereby blocking the inhibitory signal that suppresses the anti-tumor immune response.[2] A unique feature of avelumab is its native IgG1 Fc region, which has been shown in vitro to engage natural killer (NK) cells and induce antibody-dependent cell-mediated cytotoxicity (ADCC), potentially adding a second mechanism of anti-tumor activity.[2][3][4][5]

The primary alternatives to avelumab are other monoclonal antibodies that target either PD-L1 (atezolizumab, durvalumab) or its receptor PD-1 (pembrolizumab, nivolumab, cemiplimab).[6] These agents have become the backbone of treatment for a variety of malignancies. This guide will compare avelumab to its key competitors across its major approved indications: Merkel cell carcinoma, urothelial carcinoma, and renal cell carcinoma.

Comparative Efficacy and Safety Data

The following tables summarize key efficacy and safety data from pivotal clinical trials of avelumab and its alternatives. It is important to note that direct head-to-head comparisons are limited, and trial populations and designs may vary.

Merkel Cell Carcinoma
Drug (Trial)Mechanism of ActionOverall Response Rate (ORR)Complete Response (CR) RateMedian Duration of Response (DOR)Median Overall Survival (OS)
Avelumab (JAVELIN Merkel 200, Part A - 2nd line+)Anti-PD-L1, ADCC33.0%11.4%40.5 months12.6 months
Pembrolizumab (KEYNOTE-017 - 1st line)Anti-PD-156%[7][8][9]24%[7][8]Not Reached[7]Not Reached
Nivolumab (CheckMate 358 - Recurrent/Metastatic)Anti-PD-160.0%32%60.6 months80.7 months
Nivolumab + Ipilimumab (CheckMate 358)Anti-PD-1 + Anti-CTLA-458.1%19%25.9 months29.8 months
Urothelial Carcinoma (Metastatic, Platinum-Experienced)
Drug (Trial)Mechanism of ActionOverall Response Rate (ORR)Median Overall Survival (OS)
Avelumab (JAVELIN Solid Tumor)Anti-PD-L1, ADCC17%8.7 months
Pembrolizumab (KEYNOTE-045)Anti-PD-121.1%10.3 months
Atezolizumab (IMvigor211)Anti-PD-L123%11.1 months
Nivolumab (CheckMate 275)Anti-PD-120.1%8.6 months
Durvalumab (Study 1108)Anti-PD-L117.8%18.2 months
Renal Cell Carcinoma (Advanced, First-Line in Combination)
Drug Combination (Trial)Mechanism of ActionMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)Median Overall Survival (OS)
Avelumab + Axitinib (JAVELIN Renal 101)Anti-PD-L1 + VEGFR TKI13.8 months51.4%38.7 months
Pembrolizumab + Axitinib (KEYNOTE-426)Anti-PD-1 + VEGFR TKI15.1 months59.3%Not Reached
Nivolumab + Ipilimumab (CheckMate 214 - Int/Poor Risk)Anti-PD-1 + Anti-CTLA-412.0 months42%47.0 months[10]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by avelumab and its alternatives.

PD1_PDL1_pathway PD-1/PD-L1 Signaling Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell cluster_drugs Therapeutic Intervention MHC MHC TCR TCR MHC->TCR Antigen Presentation PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binding PD-L2 PD-L2 PD-L2->PD-1 Binding PI3K PI3K TCR->PI3K Signal 1 SHP-2 SHP-2 PD-1->SHP-2 Recruitment SHP-2->PI3K Dephosphorylation (Inhibition) T-Cell Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K->T-Cell Activation T-Cell Inhibition T-Cell Inhibition PI3K->T-Cell Inhibition Avelumab Avelumab Avelumab->PD-L1 Blockade Atezolizumab Atezolizumab Atezolizumab->PD-L1 Durvalumab Durvalumab Durvalumab->PD-L1 Pembrolizumab Pembrolizumab Pembrolizumab->PD-1 Blockade Nivolumab Nivolumab Nivolumab->PD-1 ADCC_Mechanism Avelumab-Mediated Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 Expresses Avelumab Avelumab Avelumab->PD-L1 Binds to (Fab region) Fc Receptor Fc Receptor (CD16) Avelumab->Fc Receptor Binds to (Fc region) NK Cell Natural Killer (NK) Cell NK Cell->Fc Receptor Expresses Granzymes & Perforin Release of Granzymes and Perforin Fc Receptor->Granzymes & Perforin Activates NK Cell to Release Tumor Cell Lysis Tumor Cell Lysis Granzymes & Perforin->Tumor Cell Lysis Induces Experimental_Workflow General Experimental Workflow for Clinical Trials of PD-1/PD-L1 Inhibitors cluster_treatment Treatment Arms Patient Screening Patient Screening Tumor Biopsy Tumor Biopsy Patient Screening->Tumor Biopsy PD-L1 IHC PD-L1 IHC Staining (e.g., 22C3, 28-8, SP142, SP263) Tumor Biopsy->PD-L1 IHC Biomarker Analysis Other Biomarker Analysis (e.g., TMB, gene expression) Tumor Biopsy->Biomarker Analysis Patient Stratification Patient Stratification PD-L1 IHC->Patient Stratification Biomarker Analysis->Patient Stratification Randomization Randomization Patient Stratification->Randomization Experimental Arm Experimental Drug (e.g., Avelumab) Randomization->Experimental Arm Control Arm Control Drug (e.g., Chemotherapy, another ICI) Randomization->Control Arm Tumor Assessment Tumor Assessment (RECIST 1.1) Experimental Arm->Tumor Assessment Safety Monitoring Adverse Event Monitoring (CTCAE) Experimental Arm->Safety Monitoring Control Arm->Tumor Assessment Control Arm->Safety Monitoring Data Analysis Efficacy & Safety Analysis (ORR, PFS, OS, etc.) Tumor Assessment->Data Analysis Safety Monitoring->Data Analysis

References

Safety Operating Guide

Safeguarding Innovation: A Comprehensive Guide to Handling Compound CD666

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative guidance on the safe handling and disposal of the novel compound CD666, ensuring the protection of researchers and the integrity of drug development processes.

In the fast-paced environment of pharmaceutical research, the safety of laboratory personnel is paramount. This document provides essential, immediate safety and logistical information for handling the hypothetical potent compound, this compound. Adherence to these protocols is critical to mitigate risks associated with this novel substance.

Personal Protective Equipment (PPE): The First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are crucial when handling Compound this compound due to its assumed high potency and unknown toxicological profile. All personnel must be trained on the proper donning, doffing, and disposal of PPE.[1]

Minimum PPE Requirements

The following table summarizes the minimum PPE requirements for handling Compound this compound in a laboratory setting. These specifications are based on a conservative approach, assuming the compound is a highly hazardous substance.

PPE CategorySpecificationStandardQuantitative Parameter
Hand Protection Double Nitrile GlovesANSI/ISEA 105Inner Glove: 4-8 mil thicknessOuter Glove: 8-12 mil thickness, chemical resistance level 2 or higher (breakthrough time > 30 mins for analogous solvents)[2]
Eye & Face Protection Chemical Splash Goggles with Face ShieldANSI Z87.1Goggles must provide a complete seal around the eyes. Face shield must cover the entire face.
Respiratory Protection NIOSH-approved N95 or higher RespiratorNIOSH 42 CFR 84N95 filters at least 95% of airborne particles. For higher risk procedures, a Powered Air-Purifying Respirator (PAPR) is recommended.
Body Protection Disposable, fluid-resistant Lab Coat or GownAAMI PB70 Level 2Must be worn over personal clothing and fully fastened. Cuffs should be tucked into the outer pair of gloves.
Foot Protection Closed-toe, chemical-resistant shoes with shoe coversASTM F2413Shoes must be made of a non-porous material. Shoe covers should be donned before entering the designated work area.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Compound this compound.

PPE_Selection Figure 1: PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: New procedure involving this compound assess_risk Assess Risk of Exposure (inhalation, dermal, ingestion) start->assess_risk risk_level Determine Risk Level assess_risk->risk_level low_risk Low Risk (e.g., handling sealed containers) risk_level->low_risk Low medium_risk Medium Risk (e.g., preparing dilute solutions in fume hood) risk_level->medium_risk Medium high_risk High Risk (e.g., handling neat powder, potential for aerosolization) risk_level->high_risk High ppe_low Minimum PPE: - Single gloves - Lab coat - Safety glasses low_risk->ppe_low ppe_medium Standard PPE: - Double gloves - Disposable lab coat - Chemical splash goggles - N95 Respirator medium_risk->ppe_medium ppe_high Enhanced PPE: - Double gloves (outer chemical resistant) - Disposable gown - Face shield over goggles - PAPR high_risk->ppe_high Waste_Disposal Figure 2: Hazardous Waste Disposal Workflow cluster_generation Waste Generation & Collection cluster_disposal Labeling & Disposal start Waste Generated (Solid, Liquid, Sharps) segregate Segregate Waste by Type start->segregate container Place in appropriate, closed waste container segregate->container saa Store in designated Satellite Accumulation Area (SAA) container->saa label_waste Label container with 'Hazardous Waste', contents, and date saa->label_waste full_container Container Full or Accumulation Time Limit Reached? label_waste->full_container full_container->saa No request_pickup Request Waste Pickup from EHS full_container->request_pickup Yes ehs_pickup EHS transports to Central Accumulation Area (CAA) request_pickup->ehs_pickup final_disposal Final Disposal by licensed vendor ehs_pickup->final_disposal

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.